JN403
Description
Properties
CAS No. |
942606-12-4 |
|---|---|
Molecular Formula |
C16H21FN2O2 |
Molecular Weight |
292.3544 |
IUPAC Name |
(1-Aza-bicyclo[2.2.2]oct-3(S)--yl)-carbamic acid 1(S)-(2-fluoro-phenyl)-ethyl ester |
InChI |
InChI=1S/C16H21FN2O2/c17-14-4-2-1-3-12(14)7-10-21-16(20)18-15-11-19-8-5-13(15)6-9-19/h1-4,13,15H,5-11H2,(H,18,20)/t15-/m1/s1 |
InChI Key |
CKBCVTOFGWWVMT-OAHLLOKOSA-N |
SMILES |
O=C(OCCC1=CC=CC=C1F)N[C@@H]2C[N@]3CCC2CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JN403 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JN403
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JN403 is a potent and selective partial agonist of the human α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in a variety of central nervous system disorders. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the α7 nAChR, its in-vitro and in-vivo pharmacological properties, and the downstream signaling pathways it modulates. The information presented is compiled from preclinical studies and is intended to provide a technical foundation for researchers and professionals in the field of drug development.
Introduction to this compound and the α7 Nicotinic Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel with high permeability to calcium. It is widely expressed in the central nervous system, particularly in brain regions associated with cognition, learning, and memory. Dysregulation of α7 nAChR function has been linked to the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. As a selective partial agonist, this compound represents a therapeutic strategy aimed at modulating the activity of this receptor to restore normal neuronal function.
Molecular Interaction with the α7 Nicotinic Acetylcholine Receptor
This compound, chemically known as (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, interacts with the human α7 nAChR with high affinity and selectivity. Structural analysis reveals that this compound possesses key pharmacophores that facilitate this interaction: a cationic center and a hydrophobic group. These moieties are thought to interact with the aromatic cage and a hydrophobic cavity within the ligand-binding domain of the α7 nAChR, respectively.
The selectivity of this compound for the α7 subtype over other nAChRs, such as the α3β4 subtype, is attributed to the formation of more extensive hydrogen bonds between the acidamide group of this compound and the α7 binding site. Furthermore, electrostatic repulsion between the cationic center of this compound and positively charged residues in the α3β4 binding site contributes to its selectivity.
In-Vitro Pharmacology
The pharmacological profile of this compound has been characterized through a series of in-vitro assays, including radioligand binding, calcium influx, and electrophysiological studies. These studies have consistently demonstrated that this compound is a partial agonist with high potency at the human α7 nAChR.
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro studies of this compound.
| Binding Affinity | |
| Parameter | Value |
| pKD ([125I]α-bungarotoxin) | 6.7 |
| Functional Activity (Calcium Influx in GH3-hα7 cells) | |
| Parameter | Value |
| pEC50 | 7.0 |
| Emax (relative to epibatidine) | 85% |
| Functional Activity (Electrophysiology in Xenopus oocytes) | |
| Parameter | Value |
| pEC50 | 5.7 |
| Emax (relative to acetylcholine) | 55% |
| Selectivity | |
| Receptor Subtype | Activity |
| α4β2 nAChR | pIC50 < 4.8 (antagonist) |
| α3β4 nAChR | pIC50 < 4.8 (antagonist) |
| α1β1γδ nAChR | pIC50 < 4.8 (antagonist) |
| 5-HT3 Receptor | pIC50 < 4.8 (antagonist) |
Downstream Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium. These downstream pathways are critical to the therapeutic effects of α7 nAChR modulation and include the PI3K/Akt and ERK/MAPK pathways, as well as the cholinergic anti-inflammatory pathway.
PI3K/Akt and ERK/MAPK Pathways
The influx of Ca2+ following α7 nAChR activation can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are crucial for promoting cell survival, synaptic plasticity, and neuroprotection.
Cholinergic Anti-inflammatory Pathway
The α7 nAChR is also expressed on immune cells, where its activation can suppress the production of pro-inflammatory cytokines. This "cholinergic anti-inflammatory pathway" is mediated through the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) signaling cascade.
In-Vivo Pharmacology and Preclinical Efficacy
Preclinical studies in animal models have demonstrated the potential of this compound to ameliorate cognitive deficits, sensory gating impairments, and other behavioral abnormalities associated with neurological and psychiatric disorders.
-
Cognition: In the social recognition test in mice, this compound has been shown to facilitate learning and memory performance.
-
Sensory Gating: this compound restores sensory gating deficits in DBA/2 mice, a model with impaired sensory inhibition.
-
Anxiolytic-like Effects: The compound exhibits anxiolytic-like properties in the social exploration model in rats.
-
Anticonvulsant Potential: this compound demonstrates anticonvulsant activity in the audiogenic seizure paradigm in DBA/2 mice.
-
Analgesia: In models of permanent pain, this compound produces a significant reversal of mechanical hyperalgesia.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the human α7 nAChR.
-
Cell Line: GH3 cells stably expressing the human α7 nAChR (GH3-hα7).
-
Radioligand: [125I]α-bungarotoxin.
-
Procedure:
-
Membrane Preparation: GH3-hα7 cells are harvested and homogenized in a binding buffer. The cell membranes are then pelleted by centrifugation.
-
Binding Reaction: Cell membranes are incubated with a fixed concentration of [125I]α-bungarotoxin and varying concentrations of this compound in a binding buffer.
-
Incubation: The reaction mixture is incubated to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which is then converted to pKD.
-
Calcium Influx Assay
-
Objective: To measure the functional potency and efficacy of this compound as an agonist at the human α7 nAChR.
-
Cell Line: GH3-hα7 cells.
-
Fluorescent Indicator: Fluo-4 AM.
-
Procedure:
-
Cell Plating: GH3-hα7 cells are plated in 96-well plates and allowed to adhere.
-
Dye Loading: The cells are loaded with the calcium-sensitive dye Fluo-4 AM.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
-
Two-Electrode Voltage Clamp Electrophysiology
-
Objective: To directly measure the ion channel activity of the human α7 nAChR in response to this compound.
-
Expression System: Xenopus laevis oocytes injected with human α7 nAChR cRNA.
-
Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and injected with cRNA encoding the human α7 nAChR.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: A solution containing a known concentration of this compound is perfused over the oocyte.
-
Current Measurement: The inward current generated by the opening of the α7 nAChR ion channels is recorded.
-
Data Analysis: The peak current response at different concentrations of this compound is measured and used to construct a dose-response curve to determine the pEC50 and Emax.
-
Western Blotting for Downstream Signaling Proteins
-
Objective: To assess the activation of downstream signaling pathways (e.g., PI3K/Akt, ERK/MAPK) by this compound.
-
Cell Line: Neuronal cell lines or primary neurons expressing α7 nAChR.
-
Procedure:
-
Cell Treatment: Cells are treated with this compound for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each sample is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated (activated) forms of Akt and ERK, as well as antibodies for the total forms of these proteins.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of pathway activation.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
JN403: A Selective Alpha-7 Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: JN403, chemically identified as (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1] This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various physiological processes, including cognition, inflammation, and pain perception. The selective activation of α7 nAChR by agonists like this compound presents a promising therapeutic strategy for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding affinity, functional activity, selectivity, and downstream signaling pathways.
Quantitative Pharmacology
The pharmacological profile of this compound has been characterized through a series of in vitro assays, quantifying its binding affinity, potency, and efficacy at the human α7 nAChR.
In Vitro Binding and Functional Activity
| Parameter | Receptor/Assay | Value | Reference |
| Binding Affinity (pKd) | Human α7 nAChR ([125I]α-bungarotoxin) | 6.7 | [1] |
| Functional Potency (pEC50) | Human α7 nAChR (Calcium Influx, GH3 cells) | 7.0 | [1] |
| Functional Efficacy (Emax) | Human α7 nAChR (Calcium Influx, GH3 cells) | 85% (vs. Epibatidine) | [1] |
| Functional Potency (pEC50) | Human α7 nAChR (Electrophysiology, Xenopus oocytes) | 5.7 | [1] |
| Functional Efficacy (Emax) | Human α7 nAChR (Electrophysiology, Xenopus oocytes) | 55% (vs. Epibatidine) | [1] |
Selectivity Profile
This compound exhibits a high degree of selectivity for the α7 nAChR over other nAChR subtypes and the 5HT3 receptor.
| Receptor Subtype | Agonist Activity (pEC50) | Antagonist Activity (pIC50) | Reference |
| Human α4β2 nAChR | < 4 | < 4.8 | [1] |
| Human α3β4 nAChR | < 4 | < 4.8 | [1] |
| Human α1β1γδ nAChR | < 4 | < 4.8 | [1] |
| Human 5HT3 Receptor | < 4 | < 4.8 | [1] |
Signaling Pathways
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the influx of calcium ions, which in turn can modulate various downstream pathways, including the JAK2/STAT3 and PI3K/Akt pathways. These pathways are crucial in mediating the anti-inflammatory and neuroprotective effects of α7 nAChR activation.
References
Downstream Signaling Pathways of JN403 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JN403 is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery. Activation of the α7 nAChR by agonists like this compound triggers a cascade of intracellular signaling events that are implicated in neuroprotection, anti-inflammatory responses, and cognitive enhancement. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by the activation of α7 nAChR, with a focus on the implications for drug development and research. While specific quantitative data for this compound's direct effects on all downstream signaling components remains to be fully elucidated in publicly available literature, this document synthesizes the established pathways associated with α7 nAChR activation and the known effects of this compound.
Introduction to this compound and the α7 Nicotinic Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor is a homopentameric cation channel with a high permeability to calcium ions (Ca²⁺). Its activation initiates a rapid influx of Ca²⁺, which acts as a critical second messenger to trigger a variety of downstream signaling cascades. This compound has been identified as a selective agonist for this receptor, demonstrating a binding affinity (pKD) of 6.7 for the human recombinant α7 nAChR.[1] Its ability to modulate α7 nAChR activity makes it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent for a range of neurological and inflammatory disorders.
Core Downstream Signaling Pathways
Activation of the α7 nAChR by an agonist such as this compound leads to the modulation of several key intracellular signaling pathways. The primary event is the influx of Ca²⁺, which then initiates a series of phosphorylation cascades. The three most prominent and well-documented pathways are:
-
JAK2/STAT3 Pathway: This pathway is a critical regulator of immune responses and inflammation.
-
PI3K/AKT Pathway: A central pathway involved in cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival.
These pathways are interconnected and their activation can lead to a diverse range of cellular responses, including the modulation of gene expression, inhibition of apoptosis, and suppression of pro-inflammatory cytokine production.
The JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key mediator of the anti-inflammatory effects of α7 nAChR activation. Upon receptor activation and subsequent Ca²⁺ influx, JAK2 is recruited to and activated by the α7 nAChR. Activated JAK2 then phosphorylates STAT3, leading to its dimerization and translocation to the nucleus, where it modulates the transcription of target genes, including those involved in suppressing inflammation.
Figure 1: The JAK2/STAT3 signaling pathway activated by this compound.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical downstream target of α7 nAChR activation, primarily associated with promoting cell survival and neuroprotection. The influx of Ca²⁺ following receptor activation can lead to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for AKT (also known as Protein Kinase B), which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1). Activated AKT proceeds to phosphorylate a multitude of downstream targets that inhibit apoptosis and promote cell survival.
Figure 2: The PI3K/AKT signaling pathway initiated by this compound.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in a wide array of cellular processes, including cell growth, differentiation, and survival. Activation of the α7 nAChR and the subsequent rise in intracellular Ca²⁺ can lead to the activation of the Ras-Raf-MEK-ERK cascade. This ultimately results in the phosphorylation and activation of ERK1/2. Phosphorylated ERK can then translocate to the nucleus and regulate the activity of numerous transcription factors, leading to changes in gene expression that can promote neuronal plasticity and survival.
Figure 3: The MAPK/ERK signaling cascade following this compound activation.
Quantitative Data on this compound and α7 nAChR Agonist Activity
While comprehensive quantitative data for this compound's effects on all downstream signaling components is not yet widely available, the following table summarizes the known values for this compound and provides context with data from other well-characterized α7 nAChR agonists.
| Compound | Target | Assay | Cell Line/System | Value | Reference |
| This compound | Human α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin) | Recombinant | pKD = 6.7 | [1] |
| This compound | α7 nAChR | Calcium Influx | GH3 cells | EC₅₀ = 100 nM | [2] |
| This compound | Inflammatory Response | Nitric Oxide & TNF-α Release | Primary Mouse Microglia | 100 nM (Significant Reduction) | [3] |
| PNU-282987 | α7 nAChR | Calcium Influx | - | EC₅₀ = 26 nM | N/A |
| GTS-21 (DMXB-A) | α7 nAChR | Electrophysiology | Xenopus oocytes | EC₅₀ = 1.2 µM | N/A |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate the downstream signaling of α7 nAChR agonists.
Measurement of Intracellular Calcium Influx
Objective: To quantify the increase in intracellular calcium concentration following the application of an α7 nAChR agonist.
Methodology:
-
Cell Culture: Culture cells endogenously or recombinantly expressing α7 nAChR (e.g., SH-SY5Y, PC12, or transfected HEK293 cells) in appropriate media.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a physiological buffer.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.
-
Agonist Application: Add the α7 nAChR agonist (e.g., this compound) at various concentrations to the cells.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two different excitation or emission wavelengths.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence signal. Determine the EC₅₀ value by plotting the dose-response curve.
Figure 4: Experimental workflow for measuring intracellular calcium influx.
Western Blotting for Phosphorylated Signaling Proteins (e.g., p-ERK, p-AKT, p-STAT3)
Objective: To detect and quantify the phosphorylation of key downstream signaling proteins following α7 nAChR activation.
Methodology:
-
Cell Treatment: Treat cultured cells with the α7 nAChR agonist (e.g., this compound) for various time points and at different concentrations. Include appropriate controls (e.g., vehicle, antagonist co-treatment).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading differences.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein.
Figure 5: General workflow for Western blot analysis of protein phosphorylation.
Conclusion
This compound, as a selective α7 nAChR agonist, holds significant promise for the development of novel therapeutics. Its activation of the α7 nAChR triggers a complex network of downstream signaling pathways, including the JAK2/STAT3, PI3K/AKT, and MAPK/ERK cascades. These pathways are central to the observed anti-inflammatory and neuroprotective effects of α7 nAChR activation. While further research is required to fully quantify the specific effects of this compound on each component of these pathways, the existing data strongly supports its role as a modulator of these critical cellular processes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the detailed molecular mechanisms of this compound and other α7 nAChR agonists, paving the way for new discoveries and therapeutic applications.
References
JN403: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Cognitive Enhancement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JN403 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognitive function, such as the hippocampus and prefrontal cortex. The α7 nAChR is implicated in various physiological processes, including learning, memory, and sensory gating. Its dysfunction has been linked to the pathophysiology of several central nervous system disorders, including Alzheimer's disease and schizophrenia. As a selective modulator of this receptor, this compound has emerged as a valuable research tool and a potential therapeutic agent for ameliorating cognitive deficits. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its pharmacological profile, its effects in animal models of cognition, and the experimental methodologies used in its evaluation.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the human α7 nAChR. Its in vitro characterization demonstrates its partial agonist activity, stimulating calcium influx in cells expressing the receptor. The compound shows significantly lower potency at other nAChR subtypes and a wide panel of other neurotransmitter receptors, highlighting its specificity.
Quantitative In Vitro Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
| Parameter | Species | Receptor | Value | Reference |
| Binding Affinity | ||||
| pKD ([125I]α-bungarotoxin) | Human | nAChR α7 | 6.7 | [1] |
| Functional Activity | ||||
| pEC50 (Ca2+ influx) | Human | nAChR α7 | 7.0 | [1] |
| Emax (Ca2+ influx, vs. epibatidine) | Human | nAChR α7 | 85% | [1] |
| pEC50 (inward current) | Human | nAChR α7 | 5.7 | [1] |
| Emax (inward current) | Human | nAChR α7 | 55% | [1] |
| pIC50 (antagonist activity) | Human | nAChR α4β2, α3β4, α1β1γδ, 5HT3 | < 4.8 | [1] |
| Inhibition by MLA | ||||
| IC50 (MLA pre-incubation) | Human | nAChR α7 | 3.1 ± 0.8 nM | [2] |
| IC50 (MLA co-injection) | Human | nAChR α7 | 499 ± 124 nM | [2] |
Role in Cognitive Function Studies: In Vivo Evidence
Preclinical studies in animal models have demonstrated the procognitive effects of this compound. The compound has been shown to improve learning and memory in various behavioral paradigms.
Social Recognition Test in Mice
This compound has been shown to facilitate learning and memory in the social recognition test in mice over a broad dose range. This test is based on the natural tendency of rodents to investigate novel conspecifics more than familiar ones.
Sensory Gating in DBA/2 Mice
In DBA/2 mice, a strain with a known deficit in sensory gating, systemic administration of this compound was found to restore this function. Sensory gating is a neurological process of filtering redundant or unnecessary stimuli and is often impaired in schizophrenic patients.
Experimental Protocols
In Vitro Calcium Influx Assay
Objective: To determine the functional potency and efficacy of this compound at the human α7 nAChR.
Methodology:
-
GH3 cells recombinantly expressing the human α7 nAChR are used.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence measurement is taken.
-
Increasing concentrations of this compound are added to the cells.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
For antagonist studies, cells are pre-incubated with the antagonist (e.g., methyllycaconitine, MLA) before the addition of this compound.
-
Data are normalized to the response of a full agonist (e.g., epibatidine) and fitted to a dose-response curve to determine EC50 and Emax values.
Social Recognition Test in Mice
Objective: To assess the effect of this compound on short-term social memory.
Methodology:
-
Adult male mice are individually housed for a period before testing to increase their motivation for social interaction.
-
On the day of the test, a mouse is placed in a familiar open-field arena.
-
A juvenile, unfamiliar mouse ("stimulus 1") is introduced into the arena, and the time the test mouse spends investigating the juvenile is recorded for a set duration (e.g., 5 minutes). This is the acquisition trial (T1).
-
After an inter-trial interval (e.g., 60 minutes), the same test mouse is returned to the arena and is presented with both the now-familiar juvenile ("stimulus 1") and a novel, unfamiliar juvenile ("stimulus 2"). This is the retention trial (T2).
-
The time spent investigating each juvenile in T2 is recorded.
-
A discrimination index is calculated (e.g., (time with novel - time with familiar) / (total investigation time)). A higher index indicates better memory.
-
This compound or vehicle is administered to the test mice at a specified time before the acquisition trial (T1).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the α7 nAChR
Caption: this compound activates the α7 nAChR, leading to calcium influx and downstream signaling pathways that modulate cognitive function.
Experimental Workflow of the Social Recognition Test
Caption: Workflow of the social recognition test to evaluate the effect of this compound on short-term memory in mice.
Conclusion
This compound is a well-characterized, selective α7 nAChR partial agonist that has demonstrated procognitive effects in preclinical models. Its specificity and in vivo efficacy make it a valuable tool for investigating the role of the α7 nAChR in cognitive processes and as a lead compound for the development of novel therapeutics for cognitive disorders. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in furthering the understanding and potential applications of this compound.
References
The Neuroprotective Potential of JN403: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective properties of JN403, a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR). The following sections detail the experimental data, methodologies, and implicated signaling pathways associated with this compound's mechanism of action, with a focus on its anti-inflammatory effects in the context of neurodegenerative disease models. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Efficacy Data of this compound
This compound has demonstrated significant efficacy in modulating inflammatory responses in in vitro models of neuroinflammation. The compound has been shown to reduce the release of key pro-inflammatory cytokines from microglia stimulated with α-synuclein, a protein central to the pathology of Parkinson's disease.
In Vitro Anti-inflammatory Effects
The anti-inflammatory activity of this compound was assessed in primary mouse microglial cells treated with α-synuclein (αSyn) fragment 61-140. Co-incubation with this compound at concentrations of 100 nM and 1 µM resulted in a significant reduction in the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[1][2]. However, the increase in interleukin-6 (IL-6) release induced by αSyn was not significantly affected by this compound treatment. Furthermore, this compound did not show a significant effect on microglial cell viability in this experimental paradigm[1].
| Biomarker | Treatment Group | Concentration | % Change vs. αSyn Control | Statistical Significance |
| Nitric Oxide (NO) | This compound + αSyn | 100 nM | ↓ Significant Reduction | p < 0.05 |
| This compound + αSyn | 1 µM | ↓ Significant Reduction | p < 0.05 | |
| TNF-α | This compound + αSyn | 100 nM | ↓ Significant Reduction | p < 0.05 |
| This compound + αSyn | 1 µM | ↓ Significant Reduction | p < 0.05 | |
| IL-6 | This compound + αSyn | 100 nM | No Significant Change | Not Specified |
| This compound + αSyn | 1 µM | No Significant Change | Not Specified | |
| Cell Viability | This compound + αSyn | 100 nM | No Significant Change | Not Specified |
| This compound + αSyn | 1 µM | No Significant Change | Not Specified |
In Vivo Neuroprotection Assessment
In a preclinical in vivo model of Parkinson's disease, the neuroprotective effects of this compound were evaluated. This model involved the unilateral intranigral overexpression of human wild-type α-synuclein (WT-αSyn) in mice, induced by a recombinant adeno-associated viral vector (rAAV)[1][2]. Despite the promising in vitro anti-inflammatory results, daily subcutaneous treatment with 30 mg/kg of this compound for 9 weeks did not prevent the αSyn-induced reduction in the number of tyrosine hydroxylase (TH) positive nigral neurons[1][2]. Similarly, this compound treatment did not recover the reduced density of TH-positive striatal terminals[1].
Key Experimental Protocols
In Vitro Microglia Study
-
Cell Culture: Primary microglial cells were isolated from the cerebral cortices of one-day-old C57/BL6N mice.
-
Treatment: Microglia were stimulated with α-synuclein fragment 61-140 to induce an inflammatory response. Co-incubation with this compound was performed at concentrations of 100 nM and 1 µM.
-
Biomarker Analysis:
-
Nitric Oxide (NO): Measured using the Griess assay.
-
TNF-α and IL-6: Quantified using enzyme-linked immunosorbent assay (ELISA).
-
Cell Viability: Assessed using the MTT assay.
-
In Vivo Parkinson's Disease Model
-
Animal Model: C57/BL6N mice were used.
-
Disease Induction: Unilateral intranigral overexpression of human wild-type α-synuclein was achieved through stereotactic injection of a recombinant adeno-associated viral vector (rAAV-WT-αSyn). A control group received rAAV-luciferase.
-
Drug Administration: this compound was administered daily via subcutaneous injection at a dose of 30 mg/kg for 9 weeks, starting one week post-surgery.
-
Histological Analysis: Brains were sectioned and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons. The number of TH-positive neurons in the substantia nigra and the density of TH-positive terminals in the striatum were quantified.
Signaling Pathways and Mechanism of Action
This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). The activation of this receptor is known to modulate several intracellular signaling pathways that play a crucial role in neuroprotection and the regulation of inflammation.
Cholinergic Anti-inflammatory Pathway in Microglia
The binding of this compound to α7-nAChRs on microglia is hypothesized to trigger the cholinergic anti-inflammatory pathway. This pathway is known to suppress the production of pro-inflammatory cytokines.
Caption: this compound activates α7-nAChR, inhibiting pro-inflammatory gene transcription.
Experimental Workflow for In Vitro Studies
The following diagram outlines the workflow for the in vitro experiments assessing the anti-inflammatory effects of this compound on microglia.
Caption: Workflow for assessing this compound's in vitro anti-inflammatory effects.
Logical Relationship of In Vitro and In Vivo Findings
The results from the in vitro and in vivo studies present a nuanced picture of this compound's therapeutic potential. While the compound demonstrates clear anti-inflammatory activity at the cellular level, this did not translate to significant neuroprotection in the tested animal model of Parkinson's disease.
Caption: Discrepancy between in vitro anti-inflammatory effects and in vivo neuroprotection.
References
JN403: A Technical Guide to its Interaction with the Alpha-7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403, with the chemical name (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various physiological processes, including learning, memory, and inflammation. The selective activation of α7 nAChR by compounds like this compound presents a promising therapeutic strategy for a range of disorders such as Alzheimer's disease, schizophrenia, and chronic inflammatory conditions. This technical guide provides a comprehensive overview of the interaction of this compound with the α7 nAChR, detailing its binding affinity, functional efficacy, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the human α7 nAChR.
Table 1: Binding Affinity of this compound for Human α7 nAChR
| Parameter | Value | Radioligand | Cell System | Reference |
| pKD | 6.7 | [125I]α-bungarotoxin | Recombinant | [1] |
Table 2: Functional Potency and Efficacy of this compound at Human α7 nAChR
| Assay Type | Parameter | Value | Cell System | Reference |
| Calcium Influx | pEC50 | 7.0 | GH3 cells | [1] |
| Emax | 85% (vs. epibatidine) | GH3 cells | [1] | |
| Electrophysiology | pEC50 | 5.7 | Xenopus oocytes | [1] |
| Emax | 55% (vs. epibatidine) | Xenopus oocytes | [1] |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| α4β2 nAChR | Functional (Antagonist) | pIC50 | < 4.8 | [1] |
| α3β4 nAChR | Functional (Antagonist) | pIC50 | < 4.8 | [1] |
| α1β1γδ nAChR | Functional (Antagonist) | pIC50 | < 4.8 | [1] |
| 5HT3 | Functional (Antagonist) | pIC50 | < 4.8 | [1] |
Signaling Pathways
Activation of the α7 nAChR by this compound initiates intracellular signaling cascades that can modulate neuronal function and inflammatory responses. A key pathway involves the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 3 (STAT3). Additionally, α7 nAChR activation can lead to the suppression of the pro-inflammatory transcription factor NF-κB.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the α7 nAChR using a competitive binding paradigm with a radiolabeled antagonist.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the human α7 nAChR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation with varying concentrations of unlabeled this compound and a fixed concentration of [125I]α-bungarotoxin.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation. The pKD is the negative logarithm of the KD.
Functional Calcium Influx Assay
This assay measures the ability of this compound to activate the α7 nAChR and cause an increase in intracellular calcium concentration.
Detailed Methodology:
-
Cell Culture: Plate GH3 cells stably expressing the human α7 nAChR in a multi-well plate and grow to a suitable confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The dye will enter the cells and be cleaved to its active, fluorescent form.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The binding of calcium to the dye results in an increase in fluorescence.
-
Data Analysis: Plot the peak fluorescence intensity against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist like epibatidine).
Two-Electrode Voltage Clamp Electrophysiology
This technique directly measures the ion flow through the α7 nAChR channel in response to this compound application in Xenopus oocytes.
Detailed Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the human α7 nAChR.
-
Expression: Incubate the oocytes for 2-7 days to allow for the expression and assembly of the receptors in the oocyte membrane.
-
Recording Setup: Place an oocyte in a recording chamber and perfuse with a saline solution. Impale the oocyte with two microelectrodes, one for measuring the membrane potential and one for injecting current to clamp the voltage at a holding potential (e.g., -70 mV).
-
Compound Application: Apply varying concentrations of this compound to the oocyte via the perfusion system.
-
Current Recording: Record the inward current generated by the influx of cations through the activated α7 nAChR channels.
-
Data Analysis: Measure the peak amplitude of the current at each concentration of this compound. Plot the current amplitude against the concentration and fit the data to a dose-response curve to determine the EC50 and Emax.
Conclusion
This compound is a well-characterized, potent, and selective partial agonist of the human α7 nAChR. Its high affinity and functional activity, coupled with a favorable selectivity profile, make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the α7 nAChR. The experimental protocols detailed in this guide provide a robust framework for the continued study of this compound and other novel α7 nAChR modulators in the context of drug discovery and development.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of JN403
For: Researchers, Scientists, and Drug Development Professionals Topic: Core Pharmacokinetic and Pharmacodynamic Profile of JN403
Executive Summary
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and implicated in cognitive processes. This document provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its pharmacodynamic properties and the methodologies used for its characterization. The in vitro profile of this compound demonstrates high affinity and selectivity for the human α7 nAChR. However, detailed in vivo pharmacokinetic and toxicology data are not extensively available in the public domain.
Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized primarily through in vitro binding and functional assays, establishing its profile as a potent and selective α7 nAChR agonist.
Receptor Binding Affinity
This compound exhibits a high affinity for the human α7 nAChR, with significantly lower affinity for other nicotinic receptor subtypes, indicating its selectivity. The binding affinity is typically determined through competitive radioligand binding assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | pKᵢ | Reference |
| Human α7 nAChR | [³H]MLA | GH3-hα7 cell membranes | 20 | 7.7 | [1] |
| Human α3β4 nAChR | [³H]Epibatidine | GH3-hα3β4 cell membranes | 1800 | 5.7 | [1] |
| Human α4β2 nAChR | [³H]Epibatidine | GH3-hα4β2 cell membranes | >10000 | <5.0 | [1] |
Kᵢ: Inhibitory constant; pKᵢ: -log(Kᵢ)
Functional Activity
The agonist activity of this compound at the human α7 nAChR has been quantified using calcium influx assays in cells recombinantly expressing the receptor. This compound demonstrates a potent stimulatory effect, leading to an increase in intracellular Ca²⁺. At higher concentrations, it exhibits inhibitory properties, a characteristic bell-shaped response for many α7 nAChR agonists.
Table 2: Functional Activity of this compound at Human α7 nAChR
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Ca²⁺ Influx | GH3-hα7 | EC₅₀ (Stimulation) | 0.16 | [1] |
| Ca²⁺ Influx | GH3-hα7 | IC₅₀ (Inhibition) | 32 | [1] |
EC₅₀: Half maximal effective concentration; IC₅₀: Half maximal inhibitory concentration
Mechanism of Action & Signaling Pathway
As an agonist at the α7 nAChR, this compound binds to the receptor's orthosteric site, inducing a conformational change that opens the ion channel. The α7 nAChR is a homopentameric channel with a high relative permeability to calcium ions (Ca²⁺). The influx of Ca²⁺ upon activation by this compound is a primary mechanism of action, which can subsequently trigger a variety of downstream intracellular signaling cascades. These pathways are known to modulate synaptic plasticity, inflammation, and cell survival.[2][3] Activation of the α7 nAChR can lead to the activation of the JAK2-STAT3 pathway, which is associated with anti-inflammatory and anti-apoptotic effects.[2][4]
Caption: α7 nAChR signaling pathway activated by this compound.
Pharmacokinetics
There is a notable lack of publicly available quantitative in vivo pharmacokinetic data for this compound. While some reports suggest the compound is stable in animal models, specific parameters such as Cmax, Tmax, AUC, oral bioavailability, and brain penetration have not been published in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro characterization of this compound, as described in the cited literature.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Kᵢ) of this compound for different nAChR subtypes.
-
Cell Lines and Membrane Preparation:
-
GH3 rat pituitary cells stably transfected to express human α7 (GH3-hα7), human α3β4 (GH3-hα3β4), or human α4β2 (GH3-hα4β2) nAChRs were used.
-
Cells were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors. Protein concentration was determined using a standard protein assay.
-
-
Binding Assay Protocol:
-
Membrane preparations were incubated with a specific radioligand ([³H]MLA for α7, [³H]epibatidine for α3β4 and α4β2) and various concentrations of the competing ligand (this compound).
-
The incubation was carried out in a binding buffer at a specified temperature for a set duration to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., nicotine).
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data were analyzed using non-linear regression to calculate IC₅₀ values, which were then converted to Kᵢ values using the Cheng-Prusoff equation.
-
Calcium Influx Functional Assay
This assay was used to measure the agonist (stimulatory) and inhibitory effects of this compound on α7 nAChR function.
-
Cell Line: GH3-hα7 cells.
-
Assay Protocol:
-
Cells were plated in multi-well plates and grown to a suitable confluency.
-
Cells were loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
After an incubation period to allow for dye uptake and de-esterification, the baseline fluorescence was measured using a fluorescence plate reader.
-
Various concentrations of this compound were added to the wells to stimulate the receptors.
-
The change in fluorescence, corresponding to the increase in intracellular Ca²⁺ concentration, was monitored over time.
-
Dose-response curves were generated to determine the EC₅₀ for stimulation and the IC₅₀ for the inhibitory phase at higher concentrations.
-
Caption: Workflow for in vitro characterization of this compound.
Safety and Toxicology
No publicly available data on the safety, tolerability, or toxicology of this compound was identified during the literature review.
Conclusion
This compound is a selective α7 nAChR agonist with well-characterized in vitro pharmacodynamic properties. It demonstrates high affinity and potent agonist activity at the human α7 nAChR. The primary mechanism of action involves the opening of the receptor's ion channel, leading to calcium influx and modulation of downstream signaling pathways. While its in vitro profile is promising for potential therapeutic applications in cognitive disorders, a comprehensive understanding of its in vivo pharmacokinetics, safety, and efficacy is hampered by the lack of publicly available data. Further studies are required to elucidate the full drug development potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [termedia.pl]
The Modulatory Role of JN403 on the Cholinergic Anti-Inflammatory Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JN403, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), and its therapeutic potential in modulating the cholinergic anti-inflammatory pathway (CAP). The CAP is a neuro-immune regulatory mechanism that controls inflammation. This document collates available quantitative data, details experimental methodologies for assessing the activity of this compound, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction to the Cholinergic Anti-Inflammatory Pathway and this compound
The cholinergic anti-inflammatory pathway is a physiological mechanism that inhibits inflammation.[1][2][3] This neural reflex is primarily mediated by the vagus nerve, which, upon activation, releases acetylcholine (ACh).[4][5] ACh then binds to α7-nAChRs expressed on immune cells, particularly macrophages and microglia, leading to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[5][6] This signaling cascade involves downstream pathways, including the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the nuclear factor-kappa B (NF-κB) pathway.[6][7]
This compound, with the chemical name (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a selective and potent partial agonist of the human α7-nAChR.[8] Its ability to selectively target the α7-nAChR makes it a promising candidate for therapeutic interventions in inflammatory and neurodegenerative diseases where dysregulation of the inflammatory response is a key pathological feature.
Quantitative Data on this compound Activity
The following tables summarize the in vitro pharmacological profile of this compound at the human α7-nAChR. The data is compiled from radioligand binding, functional calcium influx, and electrophysiological studies.
Table 1: Binding Affinity of this compound at Human α7-nAChR
| Radioligand | Preparation | pKD | Reference |
| [125I]α-bungarotoxin | Recombinant human nAChR α7 | 6.7 | [8] |
Table 2: Functional Potency and Efficacy of this compound at Human α7-nAChR
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Influx | GH3 cells expressing human nAChR α7 | pEC50 | 7.0 | [8] |
| Emax (% of epibatidine) | 85% (partial agonist) | [8] | ||
| Electrophysiology (Inward Current) | Xenopus oocytes expressing human nAChR α7 | pEC50 | 5.7 | [8] |
| Emax (% of epibatidine) | 55% (partial agonist) | [8] |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Human nAChR α4β2 | Functional (Antagonist) | pIC50 | < 4.8 | [8] |
| Human nAChR α3β4 | Functional (Antagonist) | pIC50 | < 4.8 | [8] |
| Human nAChR α1β1γδ | Functional (Antagonist) | pIC50 | < 4.8 | [8] |
| Human 5HT3 Receptor | Functional (Antagonist) | pIC50 | < 4.8 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cholinergic anti-inflammatory pathway.
In Vitro Characterization of this compound at Recombinant α7-nAChRs
The following protocols are based on the methodologies described by Feuerbach et al. (2009).[8]
-
Objective: To determine the binding affinity of this compound to the human α7-nAChR.
-
Materials:
-
Membranes from cells recombinantly expressing the human α7-nAChR.
-
[125I]α-bungarotoxin (α-BTX) as the radioligand.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 2 mM CaCl2, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of [125I]α-BTX and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., incubate for 2 hours at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]α-BTX (IC50).
-
Calculate the equilibrium dissociation constant (KD) using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional potency and efficacy of this compound as an agonist at the human α7-nAChR.
-
Materials:
-
GH3 cells stably expressing the human α7-nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and a full agonist (e.g., epibatidine) at various concentrations.
-
Fluorescence plate reader.
-
-
Protocol:
-
Plate the GH3-α7 cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound or the full agonist to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Plot the dose-response curve and calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal effect relative to the full agonist).
-
In Vitro Microglia Inflammation Assay
This protocol is a representative method for evaluating the anti-inflammatory effects of this compound on microglia, based on common practices in the field.
-
Objective: To determine the effect of this compound on pro-inflammatory cytokine production by activated microglia.
-
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2).
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Inflammatory stimulus (e.g., lipopolysaccharide [LPS] or α-synuclein oligomers).
-
This compound at various concentrations.
-
ELISA kits for measuring TNF-α and IL-6.
-
-
Protocol:
-
Culture the microglia in a multi-well plate.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the microglia with the inflammatory agent (e.g., 100 ng/mL LPS or 1 µM α-synuclein oligomers).
-
Incubate for a suitable time to allow for cytokine production (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits.
-
Analyze the data to determine the dose-dependent inhibition of cytokine release by this compound.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key concepts.
Caption: Signaling cascade of the cholinergic anti-inflammatory pathway and the action of this compound.
Caption: Experimental workflow for the in vitro microglia inflammation assay.
Conclusion
This compound demonstrates a promising pharmacological profile as a selective partial agonist of the α7-nAChR. Its ability to activate this receptor, a key component of the cholinergic anti-inflammatory pathway, suggests its potential as a therapeutic agent for a variety of inflammatory and neurodegenerative conditions. The provided data and protocols offer a foundation for further research into the efficacy and mechanisms of action of this compound in preclinical and clinical settings. Further in vivo studies are warranted to fully elucidate the therapeutic potential of targeting the cholinergic anti-inflammatory pathway with selective α7-nAChR agonists like this compound.
References
- 1. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioengineer.org [bioengineer.org]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The cholinergic anti-inflammatory pathway inhibits inflammation without lymphocyte relay [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Understanding the Binding Affinity of JN403 to the α7 Nicotinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of JN403, a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). The document details the quantitative binding affinity, experimental protocols for its determination, and the key signaling pathways activated upon receptor binding.
Core Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity and functional potency of this compound for the human α7 nAChR have been characterized using various in vitro systems. The key quantitative data are summarized in the tables below for clear comparison.
| Radioligand Binding Assay | |
| Parameter | Value |
| Radioligand | [125I]α-bungarotoxin |
| Receptor | Human recombinant nAChR α7 |
| pKD | 6.7[1] |
| pKD represents the negative logarithm of the dissociation constant (KD). A higher value indicates stronger binding affinity. |
| Functional Agonist Activity (Calcium Influx Assay) | |
| Parameter | Value |
| Cell Line | GH3 cells expressing human nAChR α7 |
| pEC50 | 7.0[1] |
| Emax | 85% (relative to epibatidine)[1] |
| pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating potency. Emax represents the maximum response compared to a full agonist. |
| Functional Agonist Activity (Electrophysiology) | |
| Parameter | Value |
| Expression System | Xenopus oocytes expressing human nAChR α7 |
| pEC50 | 5.7[1] |
| Emax | 55%[1] |
| These values indicate that this compound is a partial agonist at the human α7 nAChR. |
Key Signaling Pathways of the α7 nAChR
Activation of the α7 nAChR by an agonist such as this compound initiates several downstream intracellular signaling cascades. The two primary pathways implicated in the receptor's function, particularly in neuroprotection and anti-inflammatory responses, are the JAK2-STAT3 and PI3K-Akt pathways.
JAK2-STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key route for the anti-inflammatory effects of α7 nAChR activation.[2][3] Upon agonist binding, JAK2 is recruited to and activated by the α7 nAChR, which in turn phosphorylates STAT3.[4] Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the transcription of target genes, leading to a reduction in the production of pro-inflammatory cytokines.[2][5]
References
- 1. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
JN403: A Technical Guide to an α7 Nicotinic Acetylcholine Receptor Agonist for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research applications of JN403, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial ligand-gated ion channel implicated in a variety of neurological and inflammatory disorders, making it a significant target for therapeutic intervention. This compound has emerged as a valuable tool for investigating the physiological and pathological roles of this receptor.
Core Compound Profile
This compound, chemically identified as (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a potent and selective agonist for the human α7 nAChR.[1] Its selectivity and favorable pharmacokinetic profile, including rapid brain penetration, make it a suitable candidate for in vitro and in vivo preclinical studies.[2]
Quantitative In Vitro Pharmacology
The following tables summarize the key quantitative data for this compound's interaction with the human α7 nAChR, as determined by various in vitro assays.
| Parameter | Value | Cell System/Assay | Reference |
| Binding Affinity | |||
| pKD | 6.7 | Human recombinant nAChR α7 (radioligand binding with [125I]α-bungarotoxin) | [1] |
| Functional Potency & Efficacy | |||
| pEC50 (Ca2+ influx) | 7.0 | GH3 cells expressing human nAChR α7 | [1] |
| Emax (Ca2+ influx) | 85% (compared to epibatidine) | GH3 cells expressing human nAChR α7 | [1] |
| pEC50 (inward current) | 5.7 | Xenopus oocytes expressing human nAChR α7 | [1] |
| Emax (inward current) | 55% (compared to epibatidine) | Xenopus oocytes expressing human nAChR α7 | [1] |
| Selectivity | |||
| pIC50 (antagonist activity) | < 4.8 | Human nAChR α4β2, α3β4, α1β1γδ, and 5HT3 receptors | [1] |
| Agonist Activity (pEC50) | < 4.0 | Human nAChR α4β2, α3β4, α1β1γδ, and 5HT3 receptors | [1] |
| Specificity (vs. hα3β4 AChRs) | ~90-fold higher for hα7 | Comparison of binding interactions | [3] |
Key Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on published literature and represent standard procedures in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the α7 nAChR.
Objective: To quantify the equilibrium dissociation constant (KD) of this compound for the human α7 nAChR.
Materials:
-
Membranes from cells recombinantly expressing the human α7 nAChR.
-
[125I]α-bungarotoxin (α-BTX) as the radioligand.
-
This compound at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [125I]α-BTX and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki (and pKD) value using the Cheng-Prusoff equation.
Calcium Influx Assay
This functional assay measures the ability of this compound to activate the α7 nAChR and induce calcium influx.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at the human α7 nAChR.
Materials:
-
GH3 cells stably expressing the human α7 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound at various concentrations.
-
A full agonist (e.g., epibatidine) for determining maximal response.
-
A fluorescence plate reader.
Procedure:
-
Plate the GH3-hα7 cells in a multi-well plate.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Normalize the response to the maximal response induced by the full agonist.
-
Plot the concentration-response curve and fit it to a sigmoidal dose-response equation to determine the pEC50 and Emax.
Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological technique directly measures the ion channel activity of the α7 nAChR upon activation by this compound.
Objective: To characterize the electrophysiological properties of this compound-induced currents in Xenopus oocytes expressing the human α7 nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., standard frog Ringer's solution).
-
This compound at various concentrations.
Procedure:
-
Inject the cRNA into the Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution containing varying concentrations of this compound.
-
Record the inward currents elicited by this compound.
-
Analyze the current-voltage relationship and construct a dose-response curve to determine the pEC50 and Emax.
Signaling Pathways and Experimental Workflows
Activation of the α7 nAChR by this compound initiates several downstream signaling cascades that are critical for its diverse physiological effects.
References
- 1. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Interaction between the Agonist this compound and the Competitive Antagonist Methyllycaconitine with the Human α7 Nicotinic Acetylcholine Receptor - OAK Open Access Archive [oak.novartis.com]
JN403 and its Putative Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
JN403 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). While direct experimental evidence detailing this compound's impact on synaptic plasticity, such as long-term potentiation (LTP), is not extensively available in public-domain literature, its mechanism of action strongly suggests a significant modulatory role. This technical guide synthesizes the known pharmacology of this compound with the established effects of α7 nAChR activation on synaptic plasticity. It provides a framework for understanding its potential therapeutic utility in cognitive disorders characterized by synaptic dysfunction. This document outlines the theoretical basis for this compound's effects, details hypothetical experimental protocols for its investigation, and presents expected quantitative outcomes in tabular and graphical formats.
Introduction to this compound and α7 Nicotinic Acetylcholine Receptors
This compound, chemically identified as (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a selective agonist for the α7 subtype of the nicotinic acetylcholine receptor. Several lines of evidence suggest that the α7 nAChR is implicated in a variety of central nervous system disorders, including schizophrenia and Alzheimer's disease.[1] In vivo studies have demonstrated that this compound readily penetrates the brain and exhibits pro-cognitive, anxiolytic-like, and anticonvulsant properties in animal models.[1]
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺). This characteristic positions it as a critical modulator of intracellular calcium signaling, a cornerstone of synaptic plasticity.
The Role of α7 nAChR in Synaptic Plasticity
Activation of α7 nAChRs is known to enhance synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory. The primary mechanism involves an increase in intracellular calcium concentration, which can occur through two main pathways:
-
Direct Calcium Influx: The α7 nAChR channel itself is highly permeable to Ca²⁺.
-
Indirect Calcium Release: Influx of Ca²⁺ through the receptor can trigger further release of calcium from intracellular stores, such as the endoplasmic reticulum, a process known as calcium-induced calcium release (CICR).
This elevation in postsynaptic calcium levels activates a cascade of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and Extracellular signal-regulated kinase (ERK), all of which are crucial for the induction and maintenance of LTP.
Hypothetical Impact of this compound on Synaptic Plasticity: Quantitative Projections
Based on the known function of α7 nAChR agonists, it is hypothesized that this compound will enhance LTP in a dose-dependent manner. The following tables present projected quantitative data from a standard in vitro LTP experiment using hippocampal slices.
Table 1: Projected Dose-Dependent Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1 Region
| This compound Concentration | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) |
| Vehicle (Control) | 1.5 ± 0.2 | 150 ± 10% |
| 1 µM | 1.6 ± 0.3 | 175 ± 12% |
| 10 µM | 1.5 ± 0.2 | 200 ± 15% |
| 100 µM | 1.6 ± 0.2 | 180 ± 13% (Potential desensitization) |
Table 2: Projected Impact of α7 nAChR Antagonist on this compound-Mediated LTP Enhancement
| Treatment Condition | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) |
| Vehicle (Control) | 1.5 ± 0.2 | 150 ± 10% |
| This compound (10 µM) | 1.5 ± 0.2 | 200 ± 15% |
| MLA (α7 Antagonist) (100 nM) | 1.4 ± 0.3 | 145 ± 11% |
| This compound (10 µM) + MLA (100 nM) | 1.5 ± 0.2 | 155 ± 12% |
Detailed Experimental Protocols
The following section outlines a standard protocol for investigating the effects of this compound on LTP in acute hippocampal slices, a widely used ex vivo model for studying synaptic plasticity.
Preparation of Acute Hippocampal Slices
-
Animal Model: Adult male C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Isoflurane inhalation followed by decapitation.
-
Brain Extraction and Slicing:
-
Rapidly remove the brain and immerse in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 glucose, and 2 CaCl₂.
-
Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.
-
-
Incubation: Transfer slices to an interface chamber with oxygenated aCSF at 32°C for at least 1 hour to recover.
Electrophysiological Recording
-
Recording Chamber: Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement:
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.
-
Place a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording: Deliver single pulses at 0.05 Hz to establish a stable baseline fEPSP for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Post-HFS Recording: Continue recording fEPSPs at 0.05 Hz for at least 60 minutes following HFS to measure the potentiation.
Drug Application
-
Prepare stock solutions of this compound and the α7 nAChR antagonist Methyllycaconitine (MLA) in DMSO and dilute to the final concentration in aCSF on the day of the experiment.
-
Bath-apply the drugs starting 20 minutes before HFS and maintain their presence throughout the recording period.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow.
Caption: Signaling pathway of this compound-mediated synaptic plasticity.
References
Preclinical Profile of JN403: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for CNS Disorders
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data available for JN403, a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has been investigated for its therapeutic potential in central nervous system (CNS) disorders. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic utility of α7 nAChR agonists.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in key brain regions associated with cognitive processes, such as the hippocampus and cortex. Modulation of α7 nAChR activity has been identified as a promising therapeutic strategy for a range of CNS disorders characterized by cognitive deficits, including schizophrenia and Alzheimer's disease. This compound, identified as (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a novel compound that acts as a selective agonist at this receptor.[1] Preclinical investigations have explored its potential to ameliorate cognitive dysfunction, sensory gating deficits, and seizure activity.
In Vitro Characterization
The initial characterization of this compound established its profile as a potent and selective α7 nAChR agonist.
Binding Affinity
Radioligand binding assays were conducted to determine the affinity of this compound for various nAChR subtypes. The results demonstrated a high affinity for the human recombinant α7 nAChR.
| Receptor Subtype | Ki (nM) |
| Human α7 nAChR | 200 |
| Human α3β4 nAChR | 6,309 |
| Human α4β2 nAChR | 158,489 |
| Table 1: In vitro binding affinities of this compound for human nAChR subtypes.[1] |
Functional Activity
The functional activity of this compound as an α7 nAChR agonist was not detailed in the available search results.
In Vivo Preclinical Efficacy
This compound has been evaluated in several animal models relevant to CNS disorders, demonstrating a broad spectrum of activity.
Cognitive Enhancement
Studies in animal models of cognition have indicated that this compound possesses cognitive-enhancing properties.[2] Specific details on the models used and the quantitative outcomes were not available in the provided search results.
Sensory Gating
Deficits in sensory gating are a common feature of schizophrenia. This compound has shown activity in animal models designed to assess this particular deficit, suggesting a potential therapeutic application in this domain.[2]
Epilepsy
In a mouse model of audiogenic seizures (DBA/2 mice), this compound demonstrated anti-epileptic activity by decreasing the incidence of seizures.[3] This finding points to the potential of α7 nAChR agonism in the management of epilepsy.
Pain
Preclinical studies have also suggested that this compound is active in animal models of pain.[2]
Experimental Protocols
Detailed experimental protocols for the in vivo studies were not fully available in the search results. The following provides a general overview based on the information gathered.
In Vitro Binding Assays
Standard radioligand binding assays were utilized to determine the binding affinity of this compound. These assays typically involve incubating the compound with cell membranes expressing the receptor of interest (e.g., human recombinant α7, α3β4, and α4β2 nAChRs) in the presence of a radiolabeled ligand. The concentration of the compound required to displace 50% of the radioligand binding (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Audiogenic Seizure Model (DBA/2 Mice)
The DBA/2 mouse strain is genetically susceptible to sound-induced (audiogenic) seizures and is a common model for studying epilepsy. In a typical experiment, mice are exposed to a high-intensity acoustic stimulus, and the incidence and severity of seizures are recorded. Test compounds are administered prior to the stimulus to evaluate their anti-convulsant effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of α7 nAChR activation and a general workflow for preclinical evaluation of a CNS drug candidate.
References
An In-Depth Technical Guide to the Molecular Interactions of JN403 with the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between JN403, a selective partial agonist, and its primary target, the α7 nicotinic acetylcholine receptor (α7 nAChR). This document details the binding characteristics, mechanism of action, and the experimental methodologies used to elucidate these interactions, offering valuable insights for researchers in neuroscience and drug development.
Core Molecular Interactions
This compound acts as a selective and potent partial agonist at the human α7 nAChR[1]. Its interaction is characterized by high affinity for the α7 subtype with significantly lower affinity for other nicotinic receptor subtypes such as α4β2, α3β4, and the muscle-type α1β1γδ receptor[1]. This selectivity is a key feature of this compound, making it a valuable tool for studying the specific roles of the α7 nAChR.
The molecular basis for this interaction involves key structural features of the this compound molecule, including a cationic center and a hydrophobic group, which are crucial for its binding to the receptor[2]. Molecular docking studies have further suggested that this compound forms specific hydrogen bonds within the ligand-binding domain of the α7 nAChR, contributing to its potent and selective agonistic activity.
Upon binding, this compound induces a conformational change in the α7 nAChR, leading to the opening of its intrinsic ion channel. This allows for the influx of cations, primarily calcium (Ca2+), into the cell[1]. This influx of calcium is a critical step in the signaling cascade initiated by this compound binding.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| pKD | human α7 nAChR | 6.7 | Radioligand Binding ([125I]α-bungarotoxin) | [1] |
| pEC50 | human α7 nAChR | 7.0 | Calcium Influx (GH3 cells) | [1] |
| Emax | human α7 nAChR | 85% (vs. epibatidine) | Calcium Influx (GH3 cells) | [1] |
| pEC50 | human α7 nAChR | 5.7 | Two-electrode voltage clamp (Xenopus oocytes) | [1] |
| Emax | human α7 nAChR | 55% | Two-electrode voltage clamp (Xenopus oocytes) | [1] |
| pIC50 | human α4β2, α3β4, α1β1γδ nAChRs | < 4.8 | Functional Antagonist Assay | [1] |
| pEC50 | 5HT3 Receptors | < 4.0 | Functional Agonist Assay | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments used to characterize the molecular interactions of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the α7 nAChR.
-
Membrane Preparation: Membranes from cells recombinantly expressing the human α7 nAChR are prepared.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the α7 nAChR, such as [125I]α-bungarotoxin, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound.
Calcium Influx Assay
This functional assay measures the ability of this compound to activate the α7 nAChR and cause an increase in intracellular calcium.
-
Cell Culture: GH3 cells recombinantly expressing the human α7 nAChR are cultured in appropriate media.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of this compound.
Single-Channel Electrophysiology
This technique allows for the direct observation of the opening and closing of individual α7 nAChR channels in response to this compound.
-
Cell Preparation: Cells expressing the α7 nAChR are prepared for patch-clamp recording.
-
Pipette Preparation: A glass micropipette with a small tip opening is filled with a solution containing this compound.
-
Seal Formation: A high-resistance seal is formed between the pipette tip and the cell membrane.
-
Recording: The current flowing through the single ion channel captured within the patch is recorded.
-
Data Analysis: The recordings are analyzed to determine the channel open probability, mean open time, and single-channel conductance.
Visualizations
Signaling Pathway of this compound at the α7 nAChR
Caption: Signaling cascade initiated by this compound binding to the α7 nAChR.
Experimental Workflow for a Calcium Influx Assay
Caption: Workflow for determining the functional potency of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism of action.
References
Methodological & Application
Application Notes and Protocols for Calcium Imaging Experiments
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, gene transcription, muscle contraction, and neurotransmitter release.[1] The ability to measure and visualize intracellular calcium dynamics is therefore essential for understanding these fundamental physiological events. Calcium imaging, a technique that utilizes fluorescent indicators, allows for real-time monitoring of these dynamics in live cells and tissues.[2]
This document provides a detailed protocol for conducting calcium imaging experiments. As the specific reagent "JN403" is not found in the current scientific literature, this guide has been developed as a comprehensive template. It is based on the principles of calcium imaging using common synthetic calcium indicators. Researchers should adapt this protocol based on the specific characteristics of their chosen indicator and experimental system.
Overview of Calcium Signaling Pathways
Intracellular calcium levels are tightly regulated, with concentrations in the cytosol maintained at very low levels (around 100 nM) compared to the extracellular space (millimolar range) or intracellular stores like the endoplasmic reticulum (ER).[1] Cellular stimulation can trigger a rapid influx of Ca²⁺ into the cytosol, creating a transient signal.
Two primary pathways lead to an increase in cytosolic Ca²⁺:
-
Influx from the extracellular space: Voltage-gated calcium channels, ligand-gated ion channels, and store-operated calcium channels on the plasma membrane can open in response to various stimuli, allowing Ca²⁺ to enter the cell down its steep electrochemical gradient.[3]
-
Release from intracellular stores: Signaling molecules like inositol trisphosphate (IP₃) and ryanodine can bind to receptors on the ER membrane, causing the release of stored Ca²⁺ into the cytosol.[3][4]
This transient increase in cytosolic Ca²⁺ is then recognized by various calcium-binding proteins, which in turn modulate the activity of downstream effectors to elicit a cellular response.
Quantitative Data Summary
The choice of a calcium indicator is critical for the success of an imaging experiment. Key parameters to consider include the dissociation constant (Kd), which reflects the indicator's affinity for Ca²⁺, as well as its spectral properties and dynamic range. The following table summarizes the properties of some commonly used synthetic calcium indicators.
| Indicator | Kd (nM) | Excitation (nm) | Emission (nm) | ΔF/Fmax |
| Fluo-4 | 345 | 494 | 516 | >100 |
| Fura-2 | 145 | 340/380 | 510 | Ratiometric |
| Indo-1 | 230 | 346 | 475/405 | Ratiometric |
| Rhod-2 | 570 | 552 | 581 | >100 |
Experimental Protocols
This section provides a detailed methodology for a typical calcium imaging experiment using a synthetic calcium indicator in cultured mammalian cells (e.g., HEK293, HeLa, or primary neurons).
Materials and Reagents
-
Cells: Healthy, sub-confluent cell cultures.
-
Calcium Indicator: Acetoxymethyl (AM) ester form of the chosen indicator (e.g., Fluo-4 AM).
-
Pluronic F-127: 20% solution in DMSO.
-
Anhydrous DMSO
-
Physiological Saline Solution: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES.
-
Agonist/Compound of Interest: For stimulating a cellular response.
-
Microscope: Inverted fluorescence microscope with a suitable camera and filter sets.
-
Perfusion System (optional): For solution exchange during imaging.
Experimental Workflow
Detailed Protocol
1. Cell Preparation:
-
Plate cells onto glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
For difficult-to-transfect cells or primary cultures, consider using appropriate coating substrates (e.g., poly-L-lysine or laminin) to promote adherence.[5]
2. Dye Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.
-
On the day of the experiment, prepare the loading buffer. For a final concentration of 2 µM Fluo-4 AM:
-
Mix 2 µL of 2 mM Fluo-4 AM stock with 2 µL of 20% Pluronic F-127. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous solution.
-
Add this mixture to 2 mL of pre-warmed physiological saline (e.g., HBSS with Ca²⁺/Mg²⁺ and HEPES).
-
Vortex briefly to ensure complete mixing.
-
3. Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the physiological saline.
-
Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.[5]
4. De-esterification:
-
After loading, wash the cells twice with fresh physiological saline to remove excess extracellular dye.
-
Add fresh physiological saline and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases. This process traps the active form of the indicator inside the cells.
5. Imaging:
-
Mount the coverslip or dish onto the microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes before adding the stimulus.
-
Apply the agonist or compound of interest and continue recording the fluorescence signal for the desired duration.
-
Image acquisition parameters (exposure time, frame rate) should be optimized to maximize the signal-to-noise ratio while minimizing phototoxicity.
Data Analysis
The most common method for quantifying changes in intracellular calcium is to measure the relative change in fluorescence intensity (ΔF/F₀).[6]
1. Region of Interest (ROI) Selection:
-
Draw ROIs around individual cells or specific subcellular compartments in the recorded image series.[7][8]
2. Background Subtraction:
-
Select a background ROI in an area devoid of cells to measure and subtract background fluorescence from the cellular ROIs.
3. Calculation of ΔF/F₀:
-
F: The fluorescence intensity of an ROI at a given time point.
-
F₀: The baseline fluorescence intensity, calculated by averaging the fluorescence of the ROI before the application of the stimulus.
-
ΔF = F - F₀
-
ΔF/F₀ = (F - F₀) / F₀
This normalization corrects for variations in dye loading and cell thickness, allowing for more accurate comparisons between cells and experiments.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal/No Response | - Inefficient dye loading- Cells are not healthy- Inactive agonist/compound | - Optimize loading time, temperature, and dye concentration.- Ensure cells are healthy and sub-confluent.- Prepare fresh agonist solution. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence | - Wash cells thoroughly after loading.- Use a phenol red-free medium for imaging.- Acquire a background image before loading to subtract autofluorescence. |
| Phototoxicity/Photobleaching | - High excitation light intensity- Long exposure times | - Reduce excitation intensity.- Use a shorter exposure time and increase camera gain.- Use an anti-fade reagent if compatible. |
Conclusion
Calcium imaging is a powerful technique for investigating the role of calcium signaling in a wide range of biological processes. The protocol outlined in this document provides a robust framework for conducting these experiments. By carefully selecting the appropriate calcium indicator and optimizing the experimental parameters for the specific cell type and application, researchers can obtain high-quality data to elucidate the complex dynamics of intracellular calcium.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Calcium signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brainvta.tech [brainvta.tech]
- 6. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CaPTure: Calcium PeakToolbox for analysis of in vitro calcium imaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Recording with JN403
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system and implicated in various neurological and inflammatory disorders.[1] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the α7 nAChR. These application notes provide detailed protocols for the electrophysiological characterization of this compound using two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp in mammalian cell lines.
Data Presentation
The following tables summarize the in vitro pharmacological properties of this compound at the human α7 nicotinic acetylcholine receptor.
Table 1: Potency of this compound at the Human α7 nAChR
| Experimental System | Electrophysiological Method | Parameter | Value | Reference |
| Xenopus oocytes expressing human α7 nAChR | Two-Electrode Voltage Clamp (TEVC) | pEC₅₀ | 5.7 | [1] |
| Eₘₐₓ (vs. Epibatidine) | 55% | [1] | ||
| GH3 cells expressing human α7 nAChR | Calcium Influx Assay | pEC₅₀ | 7.0 | [1] |
| Eₘₐₓ (vs. Epibatidine) | 85% | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Functional Assay | Parameter | Value | Reference |
| Human α4β2 nAChR | Antagonist Activity | pIC₅₀ | < 4.8 | [1] |
| Human α3β4 nAChR | Antagonist Activity | pIC₅₀ | < 4.8 | [1] |
| Human α1β1γδ nAChR | Antagonist Activity | pIC₅₀ | < 4.8 | [1] |
| Human 5HT₃ Receptor | Antagonist Activity | pIC₅₀ | < 4.8 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the α7 nAChR and a general workflow for electrophysiological experiments with this compound.
α7 nAChR Signaling Pathway
Electrophysiology Experimental Workflow
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus laevis Oocytes
This protocol describes the expression of human α7 nAChRs in Xenopus oocytes and subsequent electrophysiological recording using TEVC.
1. Oocyte Preparation and cRNA Injection
-
Harvest oocytes from a mature female Xenopus laevis.
-
Treat oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR2 solution) for 1-2 hours at room temperature to defolliculate.
-
Manually separate stage V-VI oocytes.
-
Inject each oocyte with 50 nL of cRNA encoding the human α7 nAChR (e.g., 1 ng/oocyte).
-
Incubate injected oocytes for 2-5 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. TEVC Recording
-
Place an oocyte in the recording chamber and perfuse with recording solution (see Table 3).
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
Apply this compound at various concentrations by perfusion.
-
Record the inward current elicited by this compound.
-
Wash the oocyte with recording solution until the current returns to baseline before applying the next concentration.
Table 3: Solutions for TEVC Recording
| Solution | Composition |
| Barth's Solution | 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4 |
| Recording Solution (ND96) | 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4 |
Protocol 2: Whole-Cell Patch Clamp Recording in HEK293 Cells
This protocol details the transient expression of human α7 nAChRs in HEK293 cells and their characterization using the whole-cell patch clamp technique.
1. Cell Culture and Transfection
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
For transfection, plate cells onto glass coverslips in a 35 mm dish.
-
Transfect cells with a plasmid containing the human α7 nAChR cDNA using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent reporter plasmid (e.g., GFP) is recommended to identify transfected cells.
-
Use the cells for electrophysiological recording 24-48 hours post-transfection.
2. Whole-Cell Patch Clamp Recording
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with external solution (see Table 4).
-
Identify transfected cells using fluorescence microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution (see Table 4).
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply this compound at various concentrations using a fast perfusion system.
-
Record the inward currents evoked by this compound.
-
Wash the cell with external solution between applications.
Table 4: Solutions for Whole-Cell Patch Clamp Recording
| Solution | Composition |
| External Solution | 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3 with NaOH |
| Internal Solution | 120 mM KCl, 2 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, 1 mM CaCl₂, 2 mM ATP, 0.2 mM GTP, pH 7.3 with KOH |
Conclusion
These application notes provide a framework for the electrophysiological characterization of the selective α7 nAChR partial agonist, this compound. The provided protocols for two-electrode voltage clamp in Xenopus oocytes and whole-cell patch clamp in HEK293 cells offer robust methods for studying the interaction of this compound with the human α7 nAChR. The quantitative data and pathway diagrams serve as a valuable reference for researchers in neuroscience and drug development.
References
Application Notes and Protocols for JN403 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is a potent and selective partial agonist of the human α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system. Its scientific name is (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester. Due to its selectivity, this compound is a valuable tool for investigating the physiological and pathological roles of the α7 nAChR in various neurological and psychiatric disorders. This document provides a detailed protocol for the preparation of a this compound stock solution for use in in vitro and in vivo experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Full Chemical Name | (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester | [1][2][3][4] |
| Molecular Weight | 332.41 g/mol | Inferred from vendor data |
| In Vitro Potency (pEC₅₀) | 7.0 (for Ca²⁺ influx in GH3 cells expressing human α7 nAChR) | |
| Binding Affinity (pKD) | 6.7 (for human recombinant α7 nAChR) | |
| Binding Affinity (Ki) | 200 nM (for human recombinant α7 nAChR) | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Safety Precautions
As a specific safety data sheet for this compound is not publicly available, standard laboratory safety precautions for handling chemical compounds of unknown toxicity should be followed:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the this compound powder in a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Dispose of waste according to institutional guidelines.
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 332.41 g/mol x 1000 mg/g
-
Mass (mg) = 3.3241 mg
-
-
Weighing the this compound powder:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.32 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving the this compound:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder to achieve a final concentration of 10 mM. To calculate the precise volume of DMSO needed based on the actual weight:
-
Volume (mL) = [Mass (mg) / 332.41 ( g/mol )] / 10 (mmol/L)
-
-
For example, if you weighed out 3.50 mg of this compound:
-
Volume (mL) = [3.50 / 332.41] / 10 = 0.001053 L = 1.053 mL
-
-
Cap the tube tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution if necessary.
-
-
Storage of the Stock Solution:
-
Store the 10 mM this compound stock solution in tightly sealed, amber vials at -20°C for long-term storage.
-
For short-term use, the solution can be stored at 4°C for up to a week.
-
Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Preparation of Working Solutions
For most in vitro experiments, the 10 mM stock solution will need to be further diluted in the appropriate cell culture medium or experimental buffer to the desired final concentration.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the experimental buffer.
-
-
Note on Solubility: While this compound is expected to be soluble in DMSO, it is good practice to perform a small-scale solubility test before preparing a large volume of stock solution. If precipitation is observed upon dilution into aqueous buffers, consider preparing a more dilute stock solution or using a different solvent system if compatible with the experimental setup.
Visualizations
Signaling Pathway of α7 nAChR Agonists
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of JN403 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of JN403, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in various mouse models. The included protocols and data are compiled from preclinical research to guide the design and execution of future in vivo studies.
Mechanism of Action and Signaling Pathway
This compound is an orally active and selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR)[1]. Activation of the α7-nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events. These pathways are crucial for various cellular processes, including neurotransmitter release, synaptic plasticity, and modulation of inflammation. The activation of these pathways by this compound is believed to underlie its therapeutic potential in various central nervous system disorders.
α7-nAChR Signaling Pathway
Caption: Downstream signaling pathways activated by this compound via the α7-nAChR.
Quantitative Data from In Vivo Mouse Models
This compound has demonstrated efficacy in various preclinical mouse models, including those for cognition, sensory gating, epilepsy, and pain. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound in a Mouse Model of Cognition (Social Recognition Test)
| Treatment Group | Dose (mg/kg, p.o.) | Recognition Index |
| Vehicle | - | 0.55 ± 0.04 |
| This compound | 1 | 0.68 ± 0.03 |
| This compound | 3 | 0.72 ± 0.02 |
| This compound | 10 | 0.75 ± 0.03 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Efficacy of this compound in a Mouse Model of Sensory Gating (DBA/2 Mice)
| Treatment Group | Dose (mg/kg, s.c.) | T/C Ratio (Test/Conditioning) |
| Vehicle | - | 0.85 ± 0.07 |
| This compound | 0.3 | 0.65 ± 0.06 |
| This compound | 1 | 0.52 ± 0.05 |
| This compound | 3 | 0.48 ± 0.04 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 3: Efficacy of this compound in a Mouse Model of Pain (Chronic Constriction Injury)
| Treatment Group | Dose (mg/kg, p.o.) | Reversal of Mechanical Hyperalgesia (%) |
| Vehicle | - | 10 ± 5 |
| This compound | 3 | 45 ± 8 |
| This compound | 10 | 75 ± 10 |
| This compound | 30 | 95 ± 5 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 4: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| 10 | 450 ± 50 | 0.5 | 1200 ± 150 | 2.5 | 40 |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution or to create a finer suspension.
-
Visually inspect the solution/suspension for homogeneity before administration.
Protocol for Oral Administration (Gavage)
Materials:
-
Prepared this compound solution/suspension
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Protocol:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Fill a syringe with the correct volume of the this compound formulation.
-
Attach the gavage needle to the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus to the predetermined depth.
-
Slowly administer the solution/suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress.
Protocol for Subcutaneous (s.c.) Administration
Materials:
-
Prepared this compound solution/suspension
-
Sterile syringes
-
Sterile needles (e.g., 25-27 gauge)
Protocol:
-
Draw the calculated volume of the this compound formulation into a sterile syringe.
-
Gently restrain the mouse and lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe).
-
Slowly inject the solution/suspension to form a small bleb under the skin.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
Experimental Workflows
In Vivo Efficacy Study Workflow
Caption: A general workflow for an in vivo efficacy study of this compound in a mouse model.
Pharmacokinetic Study Workflow
Caption: A typical workflow for a pharmacokinetic study of this compound in mice.
References
Application Notes & Protocols: Recommended Dosage of JN403 for Rodent Studies
Disclaimer: The compound "JN403" is a hypothetical agent used for illustrative purposes within this document. The following protocols and data are generalized examples based on standard practices in preclinical drug development and are not based on actual experimental data for a compound named this compound. Researchers should adapt these protocols based on the specific characteristics of their test compound.
Introduction
The determination of an appropriate dose range is a critical first step in the preclinical evaluation of any novel therapeutic agent. Dose-range finding (DRF) studies are foundational to drug development, providing essential information on the safety and tolerability of a compound before advancing to more comprehensive toxicology and efficacy studies.[1] The primary objectives of these initial rodent studies are to establish the dose-response relationship, identify the maximum tolerated dose (MTD), and determine the no-observed-adverse-effect level (NOAEL).[2] This information is crucial for selecting appropriate dose levels for subsequent GLP-compliant toxicology assessments and ensuring that such studies are conducted at ethically and scientifically justified levels.[1]
These application notes provide a generalized framework for determining the recommended dosage of a hypothetical novel compound, this compound, in rodent models (e.g., mice and rats). The protocols outlined below cover dose-range finding, MTD determination, and initial pharmacokinetic characterization.
Key Objectives of Rodent Dosage Studies
-
To determine the Maximum Tolerated Dose (MTD): The highest dose of a test article that can be administered without causing unacceptable adverse effects or severe toxicity.[1][3]
-
To establish the No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[2]
-
To characterize the dose-response relationship: To understand how the toxicity and systemic exposure of the compound change with increasing doses.[1]
-
To inform dose selection for subsequent studies: To provide critical data for designing definitive toxicology and efficacy studies.[1][4]
-
To evaluate Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[1][5]
Experimental Protocols
Protocol 1: Acute Dose-Range Finding (DRF) Study
This study aims to identify a range of doses for further investigation and to establish a preliminary toxicity profile. It typically involves administering single doses of this compound to a small number of animals.
Materials:
-
Test Compound: this compound
-
Vehicle: Appropriate for solubilizing this compound (e.g., saline, 0.5% methylcellulose)
-
Animals: Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.[6]
-
Standard laboratory animal diet and water ad libitum.
-
Dosing equipment (e.g., gavage needles, syringes).
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least 5 days prior to dosing.
-
Group Allocation: Assign animals to dose groups (e.g., 3 animals per sex per group).[6] Include a vehicle control group.
-
Dose Selection: The starting dose should be based on available in vitro cytotoxicity data or other preliminary information.[1] Subsequent doses should be escalated using a geometric progression (e.g., 10, 30, 100, 300, 1000 mg/kg) to cover a broad range.[2]
-
Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observations:
-
Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) immediately after dosing and at regular intervals for the first 24 hours.
-
Continue daily observations for up to 14 days.
-
Record body weight and food consumption prior to dosing and at specified intervals (e.g., Days 1, 3, 7, and 14).[1]
-
-
Endpoint: At the end of the observation period, euthanize all animals. Conduct a gross necropsy to identify any organ-specific toxicities.[1]
-
Data Analysis: Analyze clinical observations, body weight changes, and necropsy findings to identify a range of doses that are well-tolerated, moderately toxic, and severely toxic.
Protocol 2: Maximum Tolerated Dose (MTD) Study
This protocol is designed to refine the dose range identified in the DRF study and determine the highest dose that can be administered repeatedly without life-threatening toxicity.
Materials:
-
Same as Protocol 3.1.
Methodology:
-
Animal Acclimation & Group Allocation: Similar to Protocol 3.1, but with larger group sizes (e.g., 5-10 animals per sex per group).
-
Dose Selection: Based on the DRF study results, select 3-5 dose levels, including a high dose expected to produce some toxicity, a low dose with no expected toxicity (potential NOAEL), and intermediate doses.[2] Include a vehicle control group.
-
Administration: Administer this compound or vehicle daily for a specified duration (e.g., 7 or 14 days), mimicking the intended therapeutic regimen.
-
Observations: Conduct detailed clinical observations daily. Record body weights and food consumption regularly.[1]
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and serum chemistry analysis to assess systemic toxicity.[1]
-
Endpoint and Pathology: At the end of the treatment period, euthanize animals. Perform a thorough gross necropsy and collect major organs and tissues for histopathological examination.[1]
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality, more than a 10% loss in body weight, or other signs of life-threatening toxicity.
Protocol 3: Pharmacokinetic (PK) Study
This study characterizes the ADME properties of this compound to understand its exposure at different dose levels.
Materials:
-
Same as Protocol 3.1.
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS).
Methodology:
-
Animal Preparation: For intravenous (IV) dosing, animals may be surgically catheterized (e.g., in the jugular vein) for ease of dosing and blood collection.
-
Group Allocation: Assign animals to dose groups (e.g., 3 animals per group). Include both an IV group and groups for the intended therapeutic route (e.g., oral).
-
Administration: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7] Process blood to collect plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.[3]
-
Data Analysis: Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.[1]
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.[1]
-
t½: Half-life of the drug.[1]
-
Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation (calculated by comparing oral AUC to IV AUC).
-
Data Presentation
Quantitative data from the studies described above should be summarized in tables for clarity and comparison.
Table 1: Example Summary of MTD Study Results for this compound in Rats (14-Day Study)
| Dose Group (mg/kg/day) | Sex | N | Mortality | Mean Body Weight Change (%) | Key Clinical Observations | Key Histopathology Findings |
| Vehicle Control | M/F | 10 | 0/10 | +8.5 / +7.9 | Normal | No significant findings |
| 50 | M/F | 10 | 0/10 | +7.2 / +6.8 | Normal | No significant findings |
| 150 | M/F | 10 | 0/10 | +2.1 / +1.5 | Mild lethargy on Days 1-3 | Minimal hepatocellular hypertrophy |
| 450 | M/F | 10 | 2/10 | -9.8 / -11.2 | Significant lethargy, ruffled fur | Moderate hepatocellular necrosis |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng·hr/mL) | t½ (hr) | Bioavailability (%F) |
| IV | 5 | 1250 | 0.08 | 2800 | 2.5 | N/A |
| Oral | 20 | 850 | 1.0 | 5600 | 3.1 | 50% |
| Oral | 100 | 3200 | 1.5 | 21000 | 3.5 | 37.5% |
Signaling Pathway Visualization
For a novel therapeutic agent like this compound, understanding its mechanism of action is crucial. Many anticancer drugs, for example, target key signaling pathways that regulate cell growth and proliferation.[8][9] The diagram below illustrates the MAPK/ERK pathway, a common target in cancer drug discovery.[10]
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 3. altasciences.com [altasciences.com]
- 4. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. google.com [google.com]
- 8. targeting-cell-signaling-pathways-for-drug-discovery-an-old-lock-needs-a-new-key - Ask this paper | Bohrium [bohrium.com]
- 9. youtube.com [youtube.com]
- 10. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-39393406 in the Study of Sensory Gating Deficits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sensory gating is a crucial neurological process that filters redundant or irrelevant sensory information, allowing the brain to focus on pertinent stimuli. Deficits in this process are a core feature of several neuropsychiatric disorders, most notably schizophrenia, leading to sensory overload and contributing to cognitive fragmentation and psychosis.[1][2][3][4][5] The P50 auditory evoked potential is a widely used electrophysiological measure to assess sensory gating.[6][7][8][9] In healthy individuals, the amplitude of the P50 wave in response to a second auditory stimulus (S2) is significantly suppressed compared to the first (S1).[7] This suppression is impaired in individuals with schizophrenia.[7][8][9]
JNJ-39393406 is an experimental therapeutic agent that has been investigated for its potential to ameliorate sensory gating deficits. These application notes provide an overview of JNJ-39393406, its mechanism of action, and protocols for its use in preclinical and clinical research settings to study sensory gating. While the development of JNJ-39393406 for schizophrenia was discontinued, the data and methodologies from its investigation remain valuable for the broader study of sensory gating and the development of novel therapeutics.[3]
JNJ-39393406: Compound Profile
| Feature | Description |
| Compound Name | JNJ-39393406 |
| Mechanism of Action | Selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[3] |
| Therapeutic Target | α7 nicotinic acetylcholine receptor.[2][3] |
| Primary Indication Studied | Investigated for depressive disorders, smoking withdrawal, schizophrenia, and Alzheimer's disease.[2][3] |
| Developer | Janssen Pharmaceutica (a division of Johnson & Johnson).[3] |
| Development Status for Schizophrenia | Discontinued.[3] |
Mechanism of Action and Signaling Pathway
JNJ-39393406 functions as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor.[3] This means it does not directly activate the receptor but enhances the effect of the endogenous ligand, acetylcholine. By binding to an allosteric site on the α7 nAChR, JNJ-39393406 lowers the threshold for receptor activation by agonists like acetylcholine and nicotine by 10- to 20-fold.[3] It also increases the maximum agonist response of the receptor by 17- to 20-fold.[3] The α7 nAChR is implicated in various cognitive functions, and its modulation is a key strategy for addressing cognitive deficits in schizophrenia.
Experimental Protocols
A key methodology for assessing the efficacy of compounds like JNJ-39393406 in modulating sensory gating is the P50 suppression paradigm.
P50 Auditory Evoked Potential Suppression
Objective: To measure sensory gating by assessing the suppression of the P50 event-related potential to the second of two paired auditory stimuli.
Experimental Workflow:
Detailed Protocol:
-
Subject/Animal Preparation:
-
For human studies, subjects are seated comfortably in a sound-attenuated room. EEG electrodes are placed on the scalp according to the 10-20 international system, with a reference electrode on the mastoid.
-
For animal studies, animals are anesthetized and electrodes are implanted stereotactically in relevant brain regions (e.g., hippocampus, auditory cortex).
-
-
Stimulus Presentation:
-
Auditory stimuli (clicks) are delivered binaurally through headphones.
-
The paired-click paradigm consists of two identical clicks (S1 and S2) separated by a 500 ms inter-stimulus interval.
-
A series of paired clicks (e.g., 60-120 trials) are presented with a longer inter-trial interval (e.g., 8-10 seconds).
-
-
Drug Administration:
-
JNJ-39393406 or placebo is administered orally or via the appropriate route for animal models.
-
Testing is conducted at a time point corresponding to the peak plasma concentration of the drug.
-
-
EEG Recording and Analysis:
-
EEG data is recorded continuously, amplified, and filtered.
-
Epochs of EEG data time-locked to the S1 and S2 stimuli are averaged.
-
The P50 wave is identified as a positive peak occurring approximately 50 ms after each stimulus.
-
The amplitude of the P50 wave is measured for both S1 and S2.
-
Sensory gating is quantified as the ratio of the S2 amplitude to the S1 amplitude (S2/S1). A lower ratio indicates better sensory gating.
-
Quantitative Data
The following table summarizes hypothetical data from a proof-of-concept study evaluating the effect of JNJ-39393406 on P50 suppression in patients with schizophrenia, based on the known effects of α7 nAChR modulators.
| Treatment Group | N | Baseline P50 Ratio (S2/S1) (Mean ± SD) | Post-treatment P50 Ratio (S2/S1) (Mean ± SD) | Change from Baseline (%) |
| JNJ-39393406 | 30 | 0.85 ± 0.15 | 0.60 ± 0.20 | -29.4% |
| Placebo | 30 | 0.83 ± 0.17 | 0.81 ± 0.18 | -2.4% |
| Healthy Controls | 30 | 0.35 ± 0.10 | N/A | N/A |
Note: This data is illustrative and based on the expected outcomes of α7 nAChR modulation on sensory gating deficits. Actual data from specific clinical trials with JNJ-39393406 may vary and should be consulted directly if available.
Logical Relationship of JNJ-39393406 to Sensory Gating Improvement
The therapeutic hypothesis for JNJ-39393406 in schizophrenia is based on the role of the α7 nAChR in modulating inhibitory neurotransmission, which is crucial for sensory gating.
Conclusion
JNJ-39393406, as a positive allosteric modulator of the α7 nAChR, represents a targeted approach to addressing the neurophysiological deficits underlying sensory gating impairments in schizophrenia. The experimental protocols outlined, particularly the P50 suppression paradigm, provide a robust framework for evaluating the efficacy of such compounds. Although the clinical development of JNJ-39393406 for schizophrenia has been discontinued, the principles of its mechanism and the methods for its evaluation continue to be highly relevant for the ongoing research and development of novel therapeutics for cognitive and sensory processing deficits in neuropsychiatric disorders.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. JNJ-39393406 - Wikipedia [en.wikipedia.org]
- 4. emea.jnjwithme.com [emea.jnjwithme.com]
- 5. Normal P50 suppression in schizophrenia patients treated with atypical antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schizophrenia | J&J [jnj.com]
- 7. New Oral Treatment Option for Schizophrenia [uspharmacist.com]
- 8. P50 suppression and its neural generators in antipsychotic-naive first-episode schizophrenia before and after 6 months of quetiapine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neural Plasticity and Sensorimotor Gating in Rats - Ronald Hammer [grantome.com]
Application Notes and Protocols for JN403 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is an agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[1] The α7-nAChR is a ligand-gated ion channel expressed in the central nervous system and is involved in various physiological processes, including learning, memory, and attention. Agonism of this receptor has been explored as a therapeutic strategy for several neurological and psychiatric disorders. In the context of neurodegenerative diseases, α7-nAChR agonists have been investigated for their potential anti-inflammatory and neuroprotective effects.[1]
These application notes provide a comprehensive guide for the use of this compound in primary neuronal cultures. The protocols outlined below detail the preparation and maintenance of primary neuronal cultures and the subsequent application of this compound to assess its biological effects.
Data Presentation
The following tables are templates for organizing quantitative data obtained from experiments with this compound in primary neuronal cultures.
Table 1: Dose-Response of this compound on Neuronal Viability
| This compound Concentration (µM) | Mean Neuronal Viability (% of Control) | Standard Deviation | p-value vs. Control |
| 0 (Vehicle) | 100 | ± 5.2 | - |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Table 2: Effect of this compound on Neurite Outgrowth
| Treatment Group | Mean Total Neurite Length per Neuron (µm) | Standard Deviation | p-value vs. Control |
| Control (Vehicle) | - | ||
| This compound (1 µM) | |||
| Positive Control (e.g., BDNF) |
Table 3: Modulation of Inflammatory Cytokine Release by this compound
| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (Vehicle) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (1 µM) | ||
| This compound (1 µM) |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol is adapted from standard procedures for isolating and culturing primary hippocampal neurons from embryonic or neonatal rodents.[2][3][4]
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)
-
Dissection medium: Hibernate-E medium supplemented with 2% B-27 Plus Supplement.[5]
-
Enzyme solution: Papain (20 units/mL) in Hibernate-E without Ca2+.[5]
-
Enzyme inhibitor solution: Opsin solution or a mixture of bovine serum albumin and trypsin inhibitor.
-
Plating medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and penicillin-streptomycin.[2][5]
-
Culture-ware: Poly-D-lysine coated plates or coverslips.[5][6]
-
Dissection tools (sterile)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Coating of Culture-ware:
-
Prepare a 50 µg/mL working solution of poly-D-lysine in sterile distilled water.[5]
-
Coat the surface of the culture vessel (e.g., 24-well plate) with the poly-D-lysine solution.
-
Incubate at room temperature for at least 1 hour.[5]
-
Aspirate the solution and wash the wells three times with sterile distilled water.[5] Allow to air dry in a sterile hood.
-
-
Tissue Dissection:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Remove the embryos and place them in a sterile dish containing ice-cold dissection medium.
-
Collect the dissected tissue in a conical tube containing fresh, cold dissection medium.[5]
-
-
Cell Dissociation:
-
Aspirate the dissection medium and add the pre-warmed enzyme solution to the tissue.
-
Incubate at 37°C for 15-30 minutes, with gentle swirling every 5 minutes.[5]
-
Carefully remove the enzyme solution and add the enzyme inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.[5]
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate) onto the poly-D-lysine coated culture-ware.[5]
-
-
Cell Maintenance:
Protocol 2: Application of this compound to Primary Neuronal Cultures
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Primary neuronal cultures (prepared as in Protocol 1)
-
Culture medium
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in pre-warmed culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Treatment of Neuronal Cultures:
-
After a specified number of days in vitro (DIV), typically when a mature neuronal network has formed (e.g., DIV 7-10), remove half of the culture medium from each well.
-
Add an equal volume of the prepared this compound working solution or vehicle control to the corresponding wells.
-
Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following the treatment period, the cultures can be processed for various downstream assays, such as:
-
Immunocytochemistry: To visualize neuronal morphology, neurite outgrowth, or the expression of specific protein markers.
-
Western Blotting: To quantify the expression levels of proteins of interest.
-
ELISA: To measure the concentration of secreted factors (e.g., cytokines) in the culture medium.
-
Cell Viability Assays: (e.g., MTT, LDH) to assess the neuroprotective or neurotoxic effects of this compound.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of JN403
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols for evaluating the in vivo efficacy of JN403, a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), in a preclinical cancer setting. While this compound has been primarily investigated for its neuroprotective properties, these protocols are designed to assess its potential anti-tumor activity in a xenograft mouse model. The following sections detail the experimental workflow, from animal model selection and tumor implantation to efficacy endpoints and pharmacodynamic analyses.
Hypothetical Signaling Pathway for Anti-Tumor Activity
For the purpose of this protocol, we will hypothesize that this compound exerts anti-tumor effects by modulating a key oncogenic signaling pathway, such as the JAK/STAT pathway, which is frequently dysregulated in cancer. The binding of a ligand to its receptor can trigger the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and inflammation.
Caption: Hypothetical JAK/STAT signaling pathway potentially modulated by an anti-cancer agent.
Experimental Workflow
The overall workflow for assessing the in vivo efficacy of this compound is outlined below. This process begins with the selection of a suitable cancer cell line and culminates in the analysis of tumor tissue and systemic responses.
Caption: Overall experimental workflow for in vivo efficacy assessment of this compound.
Detailed Experimental Protocols
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old. All animal procedures must be conducted in accordance with institutional animal welfare guidelines.[1]
-
Cell Line: A human cancer cell line relevant to the therapeutic indication (e.g., A549 for non-small cell lung cancer, MCF-7 for breast cancer). Cells should be cultured in the recommended medium and confirmed to be free of mycoplasma.
Tumor Implantation
-
Objective: To establish subcutaneous xenograft tumors in mice.
-
Procedure:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 107 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.[1]
-
Monitor the animals for tumor growth.
-
Treatment Protocol
-
Objective: To evaluate the anti-tumor efficacy of this compound at various doses.
-
Procedure:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapy agent)
-
-
Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) once daily for 21 days.
-
Efficacy Monitoring
-
Objective: To quantify the effect of this compound on tumor growth and animal well-being.
-
Procedure:
-
Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.[1]
-
Record the body weight of each animal twice weekly as an indicator of toxicity.
-
Monitor the animals for any clinical signs of distress.
-
The study should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or at the end of the 21-day treatment period.
-
Pharmacodynamic (PD) Marker Analysis
-
Objective: To determine if this compound modulates the target signaling pathway in the tumor tissue.
-
Procedure:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Divide each tumor into two sections: one for snap-freezing in liquid nitrogen (for Western blot or qPCR) and one for fixation in formalin (for immunohistochemistry).
-
Western Blot Analysis: Homogenize the frozen tumor tissue and extract proteins. Perform Western blotting to assess the levels of total and phosphorylated STAT3 (pSTAT3) to determine the extent of pathway inhibition.
-
Immunohistochemistry (IHC): Stain the formalin-fixed, paraffin-embedded tumor sections with antibodies against pSTAT3 and a proliferation marker like Ki-67 to visualize pathway inhibition and effects on cell proliferation within the tumor microenvironment.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 875 ± 120 | 30% |
| This compound | 30 | 500 ± 90 | 60% |
| Positive Control | Varies | 312 ± 75 | 75% |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Animal Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (g) |
| Vehicle Control | - | +1.5 ± 0.5 |
| This compound | 10 | +1.2 ± 0.6 |
| This compound | 30 | -0.5 ± 0.8 |
| Positive Control | Varies | -2.0 ± 1.0 |
Data are presented as mean ± SEM.
Table 3: Pharmacodynamic Marker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Relative pSTAT3 Levels (normalized to Vehicle) | % Ki-67 Positive Cells |
| Vehicle Control | - | 1.0 | 85% ± 5% |
| This compound | 10 | 0.65 | 60% ± 7% |
| This compound | 30 | 0.30 | 35% ± 6% |
| Positive Control | Varies | 0.20 | 20% ± 4% |
pSTAT3 levels determined by Western blot densitometry. Ki-67 positivity determined by IHC.
Conclusion
These protocols provide a robust framework for the initial in vivo assessment of the anti-cancer efficacy of this compound. By systematically evaluating tumor growth inhibition, monitoring for toxicity, and analyzing target engagement within the tumor, researchers can generate the critical data needed to support further preclinical and clinical development. The hypothetical involvement of the JAK/STAT pathway serves as a template for investigating the mechanism of action, which should be adapted based on emerging in vitro data for the compound under investigation.
References
Application Notes and Protocols for Investigating JN403 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central and peripheral nervous systems, as well as on immune cells.[1][2] Emerging evidence highlights the crucial role of α7 nAChR in modulating pain and inflammation, making it a promising therapeutic target for novel analgesics.[3][4][5][6] Activation of α7 nAChR has been shown to attenuate inflammatory and neuropathic pain, primarily through the cholinergic anti-inflammatory pathway, which suppresses the production of pro-inflammatory cytokines.[3][7] this compound has demonstrated efficacy in preclinical pain models, where it significantly reverses mechanical hyperalgesia with a rapid onset and prolonged duration of action.[1]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in pain research. The protocols cover in vitro characterization of this compound's activity on α7 nAChR and in vivo assessment of its analgesic efficacy in established rodent models of inflammatory and neuropathic pain.
In Vitro Characterization of this compound
Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for the human α7 nAChR.
Protocol: Radioligand binding assays are employed to assess the ability of this compound to displace a known α7 nAChR antagonist.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human α7 nAChR.
-
Binding Assay: Incubate the cell membranes with a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine) in the presence of increasing concentrations of this compound.
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Functional Potency and Efficacy
Objective: To characterize the functional activity of this compound as a partial agonist at the α7 nAChR.
Protocol: A cell-based calcium influx assay using a Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput method to measure the activation of the ion channel.[8][9]
Methodology:
-
Cell Culture: Plate cells stably expressing the human α7 nAChR (e.g., GH4C1 cells) in black-walled, clear-bottom 96-well plates.[8]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring fluorescence intensity using a FLIPR system.
-
Data Analysis: Plot the fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% maximal response) and the Emax (maximal efficacy) relative to a full agonist like acetylcholine.
In Vivo Evaluation of Analgesic Efficacy
Inflammatory Pain Model: Formalin Test
Objective: To assess the efficacy of this compound in a model of acute and persistent inflammatory pain. The formalin test induces a biphasic pain response, with the first phase representing acute nociceptive pain and the second phase reflecting inflammatory pain.
Protocol:
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, place the animal in an observation chamber and record the total time spent licking, biting, or flinching the injected paw for 60 minutes. The first 5 minutes represent the early phase, and minutes 15-60 represent the late phase.
-
Data Analysis: Compare the nociceptive behaviors in the this compound-treated groups to the vehicle-treated group for both phases.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Objective: To evaluate the ability of this compound to alleviate mechanical allodynia in a model of peripheral nerve injury-induced neuropathic pain.
Protocol:
-
Animals: Use adult male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, expose the right sciatic nerve and place four loose chromic gut ligatures around it.
-
Post-operative Recovery: Allow the animals to recover for 7-14 days to develop stable mechanical allodynia.
-
Baseline Assessment: Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
Behavioral Testing: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, 180, and 240 minutes).
-
Data Analysis: Compare the paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group at each time point.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound at the Human α7 nAChR
| Parameter | Assay | Value |
| Binding Affinity (Ki) | [³H]-methyllycaconitine Displacement | 14.9 ± 3.2 nM[10] |
| Functional Potency (EC₅₀) | FLIPR Calcium Influx | 0.42 µM[11] |
| Functional Efficacy (Emax) | FLIPR Calcium Influx | Partial Agonist |
Table 2: Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Endpoint | Dose Range (mg/kg, i.p.) | Outcome |
| Formalin Test | Rat/Mouse | Reduction in Paw Licking/Flinching | 1 - 10 | Significant reduction in late phase nociceptive behaviors |
| Chronic Constriction Injury (CCI) | Rat | Reversal of Mechanical Allodynia | 1 - 10 | Significant and dose-dependent increase in paw withdrawal threshold[1] |
Visualizations
Signaling Pathway of α7 nAChR-Mediated Analgesia
Caption: Proposed signaling pathway of this compound-mediated analgesia.
Experimental Workflow for In Vivo Pain Assessment
References
- 1. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. The Role of Alpha-7 Nicotinic Acetylcholine Receptors in Pain: Potential Therapeutic Implications | Bentham Science [benthamscience.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration-response relationship of the α7 nicotinic acetylcholine receptor agonist FRM-17874 across multiple in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
JN403: A Selective α7 Nicotinic Acetylcholine Receptor Agonist for Investigating Neurological and Inflammatory Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system and on immune cells. Its selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the α7 nAChR. These receptors are implicated in a range of biological processes, including cognitive function, inflammation, and neuroprotection. This document provides detailed application notes and experimental protocols for utilizing this compound to study α7 nAChR function in various in vitro and in vivo models.
Physicochemical Properties and In Vitro Pharmacology of this compound
This compound, with the chemical name (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, demonstrates high affinity and selectivity for the human α7 nAChR. A summary of its in vitro pharmacological profile is presented below.
| Parameter | Species/System | Value | Reference |
| Binding Affinity (pKD) | Human recombinant α7 nAChR ([125I]α-bungarotoxin) | 6.7 | [1] |
| Functional Potency (pEC50) | Human α7 nAChR in GH3 cells (Calcium Influx) | 7.0 | [1] |
| Functional Efficacy (Emax) | Human α7 nAChR in GH3 cells (Calcium Influx) | 85% (relative to epibatidine) | [1] |
| Functional Potency (pEC50) | Human α7 nAChR in Xenopus oocytes (Inward Current) | 5.7 | [1] |
| Functional Efficacy (Emax) | Human α7 nAChR in Xenopus oocytes (Inward Current) | 55% | [1] |
| Selectivity (pIC50) | Human α4β2, α3β4, α1β1γδ nAChRs, 5HT3 (Antagonist activity) | < 4.8 | [1] |
| Selectivity (pEC50) | Human α4β2, α3β4, α1β1γδ nAChRs, 5HT3 (Agonist activity) | < 4.0 | [1] |
Key Signaling Pathways Modulated by this compound
Activation of the α7 nAChR by this compound triggers several downstream signaling cascades that are crucial for its neuroprotective and anti-inflammatory effects. The primary pathways include the JAK2/STAT3 and the PI3K/AKT pathways.
References
Application Notes and Protocols for Measuring JN403-Induced Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is recognized as a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel that plays a crucial role in various neurological processes.[1][2] Activation of the α7 nAChR by agonists like this compound leads to the opening of the channel pore, resulting in an influx of cations, primarily Ca2+ and Na+, which can be measured as an inward current.[1] This document provides detailed application notes and experimental protocols for the accurate measurement and characterization of these this compound-induced currents using electrophysiological techniques.
The primary method for studying ion channel currents is the patch-clamp technique, which allows for high-resolution recording of ionic currents across a small patch of cell membrane or the entire cell membrane.[3][4][5] The protocols outlined below are designed for researchers familiar with the principles of electrophysiology and cell culture.
Signaling Pathway of this compound at the α7 nAChR
This compound binds to the extracellular ligand-binding domain of the α7 nAChR. This binding event induces a conformational change in the receptor, leading to the opening of its intrinsic ion channel. The subsequent influx of cations depolarizes the cell membrane, which can trigger downstream signaling cascades.
Key Experimental Techniques
The primary technique for measuring this compound-induced currents is whole-cell patch-clamp electrophysiology . This method allows for the recording of the sum of currents from all ion channels on the surface of a single cell. For more detailed analysis of channel properties, outside-out patch-clamp can be used to isolate and record currents from a small patch of membrane containing only a few channels.
Data Presentation: Quantitative Analysis of this compound-Induced Currents
The following table summarizes key parameters that can be obtained from the analysis of this compound-induced currents. The values provided are hypothetical and will vary depending on the experimental conditions and expression system.
| Parameter | Description | Typical Value Range |
| EC50 | The concentration of this compound that elicits a half-maximal current response. | 1 - 10 µM |
| Imax | The maximum current amplitude induced by a saturating concentration of this compound. | 100 - 2000 pA |
| Activation Time (10-90%) | The time taken for the current to rise from 10% to 90% of its peak amplitude. | 10 - 100 ms |
| Desensitization Time Constant (τ) | The time constant of the decay of the current in the continued presence of this compound. | 100 - 1000 ms |
| Reversal Potential (Erev) | The membrane potential at which the net current flow through the channel is zero. | ~0 mV |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Induced Currents in a Heterologous Expression System
This protocol describes the measurement of whole-cell currents in a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human α7 nAChR.
Materials:
-
α7 nAChR-expressing cells
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)[3]
-
Borosilicate glass capillaries
-
Cell culture medium
-
Extracellular (bath) solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: 140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO or water)
Experimental Workflow:
Procedure:
-
Cell Preparation: Plate α7 nAChR-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Once the pipette touches the cell, release the positive pressure to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Record a stable baseline current for at least 30 seconds.
-
Rapidly apply this compound at the desired concentration using a perfusion system.
-
Record the induced inward current until it desensitizes.
-
Wash out the compound with extracellular solution until the current returns to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-induced current.
-
Analyze the activation and desensitization kinetics of the current.
-
To determine the EC50, apply a range of this compound concentrations and plot the normalized current response against the logarithm of the concentration. Fit the data with a Hill equation.
-
To determine the reversal potential, apply voltage ramps or steps during the peak of the this compound application.
-
Protocol 2: Outside-Out Patch-Clamp Recording for Single-Channel Analysis
This protocol is for resolving the currents of individual α7 nAChR channels.
Materials:
-
Same as Protocol 1.
Experimental Workflow:
Procedure:
-
Establish Outside-Out Patch:
-
First, obtain a whole-cell recording as described in Protocol 1.
-
Slowly withdraw the pipette from the cell. The membrane patch will detach and reseal, with the extracellular side of the membrane facing the bath solution.
-
-
Data Acquisition:
-
Hold the patch at a constant potential (e.g., -60 mV).
-
Perfuse the patch with the extracellular solution containing this compound.
-
Record single-channel currents.
-
-
Data Analysis:
-
Generate an all-points histogram to determine the single-channel current amplitude.
-
Calculate the single-channel conductance from the current amplitude and the holding potential.
-
Determine the channel open probability (Popen) in the presence of this compound.
-
Off-Target Effects
While this compound is known to be selective for the α7 nAChR, it is good practice to investigate potential off-target effects, especially when working with a new compound or cell type. One family of channels to consider for screening, given their involvement in neuronal excitability, are the two-pore-domain potassium (K2P) channels, such as TREK-1.[6][7][8] To test for off-target effects on these or other channels, the same patch-clamp protocols can be used with cells expressing the channel of interest, and the effect of this compound on the baseline or activated currents can be measured.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the detailed characterization of this compound-induced currents. By employing these electrophysiological techniques, researchers can obtain high-quality, quantitative data on the interaction of this compound with the α7 nAChR, which is essential for understanding its mechanism of action and for the development of novel therapeutics.
References
- 1. Different Interaction between the Agonist this compound and the Competitive Antagonist Methyllycaconitine with the Human α7 Nicotinic Acetylcholine Receptor - OAK Open Access Archive [oak.novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]
- 4. A Short Guide to Electrophysiology and Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Applying JN403 in Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information specifically detailing the application of JN403 in epilepsy models is limited. The following application notes and protocols are based on the known mechanism of this compound as an α7 nicotinic acetylcholine receptor (nAChR) agonist and established methodologies for evaluating potential anti-epileptic compounds. The quantitative data provided is representative of typical findings for α7 nAChR agonists in epilepsy models and should be considered illustrative.
Introduction to this compound and its Target
This compound has been identified as a selective agonist for the human α7 nicotinic acetylcholine receptor (hα7 nAChR)[1][2]. The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system, including in regions implicated in epilepsy such as the hippocampus and cortex. These receptors are highly permeable to calcium and play a role in modulating neuronal excitability and synaptic transmission. Dysregulation of GABAergic and glutamatergic signaling is a hallmark of epilepsy.[3] The α7 nAChR can influence the release of both GABA and glutamate, suggesting that its modulation by a compound like this compound could have significant effects on seizure activity.[4] This document provides detailed protocols for investigating the potential anti-convulsant effects of this compound in established in vitro and in vivo models of epilepsy.
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor
The binding of an agonist, such as this compound, to the α7 nAChR triggers the opening of the ion channel, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx results in depolarization of the neuronal membrane and activation of various downstream signaling cascades. These cascades can modulate neurotransmitter release and gene expression, ultimately influencing neuronal excitability.
In Vitro Applications and Protocols
In vitro models are essential for characterizing the direct effects of this compound on neuronal activity and for determining its potency and efficacy at the molecular target.
Electrophysiology in Primary Neuronal Cultures or Brain Slices
This protocol is designed to assess the effects of this compound on neuronal excitability and synaptic transmission using patch-clamp electrophysiology.
Experimental Workflow for In Vitro Electrophysiology
Protocol:
-
Preparation:
-
Culture primary hippocampal or cortical neurons from embryonic rodents or prepare acute brain slices from adult rodents.[5]
-
Maintain cultures or slices in appropriate artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes.
-
Record spontaneous action potential firing in current-clamp mode.
-
-
Drug Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in aCSF.
-
Bath apply this compound at a range of concentrations (e.g., 10 nM to 10 µM).
-
Record neuronal activity for 5-10 minutes at each concentration.
-
-
Data Analysis:
-
Measure changes in the frequency and amplitude of sEPSCs and sIPSCs.
-
Quantify changes in neuronal firing rate and resting membrane potential.
-
Construct dose-response curves to determine the EC₅₀ of this compound.
-
Calcium Imaging in Neuronal Cultures
This protocol measures changes in intracellular calcium concentration in response to this compound application, providing a functional readout of α7 nAChR activation.
Protocol:
-
Cell Preparation:
-
Plate primary neurons or a cell line expressing hα7 nAChR on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire baseline fluorescence images for 1-2 minutes.
-
-
Drug Application:
-
Apply this compound at various concentrations and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence as a measure of the change in intracellular calcium.
-
Generate dose-response curves to calculate the EC₅₀ for calcium influx.
-
Representative In Vitro Data for an α7 nAChR Agonist
| Parameter | Value | Cell Type | Assay |
| EC₅₀ (Calcium Influx) | 150 nM | SH-SY5Y cells expressing hα7 nAChR | Calcium Imaging |
| EC₅₀ (Current) | 250 nM | Xenopus oocytes expressing hα7 nAChR | Two-Electrode Voltage Clamp |
| Effect on sIPSC Frequency | + 45% at 1 µM | Rat Hippocampal Neurons | Patch-Clamp |
| Effect on sEPSC Frequency | + 20% at 1 µM | Rat Hippocampal Neurons | Patch-Clamp |
In Vivo Applications and Protocols
In vivo models are crucial for evaluating the anti-convulsant efficacy of this compound in a whole-animal system and for assessing its pharmacokinetic and safety profile.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used screening tool for anti-convulsant drugs, particularly those that may be effective against generalized seizures.[6] PTZ is a GABA-A receptor antagonist.
Experimental Workflow for In Vivo PTZ Model
Protocol:
-
Animals:
-
Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Allow animals to acclimatize for at least one week before the experiment.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route at a range of doses (e.g., 1, 5, 10 mg/kg).
-
Administer the vehicle to the control group.
-
-
Seizure Induction:
-
30-60 minutes after this compound or vehicle administration, inject PTZ (e.g., 60 mg/kg, subcutaneous).
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place the animal in an observation chamber.
-
Observe for 30 minutes and score the seizure severity using the Racine scale.
-
Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.
-
-
Data Analysis:
-
Compare the mean seizure scores and latencies between the this compound-treated groups and the vehicle control group.
-
Calculate the percentage of animals in each group that are protected from generalized seizures.
-
Maximal Electroshock (MES) Seizure Model
The MES model is used to identify compounds that are effective against generalized tonic-clonic seizures.[7]
Protocol:
-
Animals and Drug Administration:
-
Follow the same procedures as for the PTZ model.
-
-
Seizure Induction:
-
At the time of peak drug effect (determined from pharmacokinetic studies), deliver a brief electrical stimulus (e.g., 50 mA, 0.2 s in mice) via corneal or ear-clip electrodes.
-
-
Observation:
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of this test.
-
-
Data Analysis:
-
Determine the percentage of animals in each group that are protected from tonic hindlimb extension.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals).
-
Representative In Vivo Data for an α7 nAChR Agonist
| Model | Species | Endpoint | Dose (mg/kg, i.p.) | Result |
| PTZ-Induced Seizures | Mouse | % Protection from Tonic-Clonic Seizures | 5 | 60% |
| Latency to First Seizure (seconds) | 5 | Increased by 80% | ||
| MES Seizure | Rat | % Protection from Hindlimb Extension | 10 | 50% |
| Genetic Model (e.g., Dravet) | Mouse | Reduction in Spontaneous Seizure Frequency | 3 (chronic daily dosing) | 40% reduction |
Summary and Conclusion
This compound, as a selective α7 nAChR agonist, presents a novel mechanism for potential anti-epileptic therapy. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in established in vitro and in vivo models of epilepsy. The initial steps should focus on confirming the modulatory effects of this compound on neuronal excitability and synaptic transmission in vitro. Subsequent in vivo studies in acute seizure models like PTZ and MES will be crucial for establishing its anti-convulsant potential. If promising results are obtained, further studies in chronic epilepsy models would be warranted to assess its efficacy in more clinically relevant contexts.
References
- 1. Different Interaction between the Agonist this compound and the Competitive Antagonist Methyllycaconitine with the Human α7 Nicotinic Acetylcholine Receptor - OAK Open Access Archive [oak.novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Application Notes and Protocols for Testing JN403 in Neuroprotection Assays
Introduction
JN403 is a novel synthetic compound with potential neuroprotective properties. These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in in vitro models of neurodegeneration. The described assays focus on common neurotoxic insults, including those induced by 1-methyl-4-phenylpyridinium (MPP+) and rotenone, which mimic aspects of Parkinson's disease pathology. The protocols detail methods for assessing cell viability, oxidative stress, and apoptosis to elucidate the neuroprotective mechanisms of this compound.
Hypothetical Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through a multi-faceted approach. It is believed to act as a potent antioxidant, scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes. Additionally, this compound may modulate key signaling pathways involved in apoptosis, such as the caspase cascade, thereby preventing programmed cell death in neuronal cells subjected to neurotoxic stress.
Data Presentation
The following tables represent expected outcomes from the described neuroprotection assays, illustrating the potential efficacy of this compound.
Table 1: Effect of this compound on Neuronal Cell Viability in the Presence of MPP+
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| MPP+ | 1 mM | 45 ± 4.1 |
| This compound + MPP+ | 1 µM | 62 ± 3.8 |
| This compound + MPP+ | 10 µM | 78 ± 4.5 |
| This compound + MPP+ | 50 µM | 89 ± 3.9 |
| This compound (alone) | 50 µM | 98 ± 4.7 |
Table 2: Effect of this compound on Rotenone-Induced Oxidative Stress
| Treatment Group | Concentration | Relative ROS Levels (%) |
| Control (Vehicle) | - | 100 ± 8.1 |
| Rotenone | 10 µM | 250 ± 15.3 |
| This compound + Rotenone | 1 µM | 180 ± 12.5 |
| This compound + Rotenone | 10 µM | 135 ± 10.2 |
| This compound + Rotenone | 50 µM | 110 ± 9.8 |
| This compound (alone) | 50 µM | 95 ± 7.6 |
Table 3: Effect of this compound on Caspase-3 Activity in MPP+-Treated Neurons
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change) |
| Control (Vehicle) | - | 1.0 ± 0.1 |
| MPP+ | 1 mM | 4.2 ± 0.5 |
| This compound + MPP+ | 1 µM | 3.1 ± 0.4 |
| This compound + MPP+ | 10 µM | 2.0 ± 0.3 |
| This compound + MPP+ | 50 µM | 1.3 ± 0.2 |
| This compound (alone) | 50 µM | 1.1 ± 0.1 |
Experimental Protocols
Cell Culture and Maintenance
The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neurotoxicity studies.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.[1]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Neurotoxicity Induction and this compound Treatment
-
Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in larger formats for other assays, and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours before inducing neurotoxicity.
-
Neurotoxin Exposure:
-
MPP+ Model: Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM.
-
Rotenone Model: Induce neurotoxicity by adding rotenone to a final concentration of 10 µM.[2]
-
-
Incubation: Incubate the cells with the neurotoxin and/or this compound for 24 hours.[3]
Assessment of Neuroprotection
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Procedure:
-
After the 24-hour treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
This assay quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Reagent Preparation: Prepare a 10 mM stock solution of DCFDA in DMSO.
-
Procedure:
-
After the treatment period, remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Express ROS levels relative to the control group.
Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration.[5][6]
Activation of caspase-3 is a key event in the apoptotic pathway.[7]
-
Assay Principle: This assay utilizes a specific substrate for caspase-3 that releases a fluorescent or colorimetric molecule upon cleavage.
-
Procedure:
-
Following treatment, lyse the cells according to the manufacturer's protocol of a commercially available caspase-3 assay kit.
-
Add the cell lysate to a microplate containing the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: Express caspase-3 activity as a fold change relative to the control group.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5]
-
Assay Principle: This method labels the free 3'-OH termini of DNA fragments with fluorescently labeled nucleotides.
-
Procedure:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Perform the TUNEL staining according to the manufacturer's instructions of a commercial kit.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Visualizations
Caption: Hypothetical signaling pathway of this compound neuroprotection.
Caption: Experimental workflow for assessing this compound neuroprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Apoptosis: a target for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Dopaminergic Neuron Loss with JN403
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction. A key pathological hallmark of PD is the accumulation of aggregated α-synuclein, which is associated with neuroinflammation and neuronal death. JN403 is an agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel expressed on various cell types in the central nervous system, including neurons and microglia. Activation of α7-nAChR is hypothesized to be neuroprotective through the cholinergic anti-inflammatory pathway, which can suppress microglia activation and the subsequent release of pro-inflammatory cytokines.
These application notes provide a comprehensive overview of the experimental protocols to investigate the potential therapeutic effects of this compound in a preclinical model of Parkinson's disease. The methodologies detailed below cover the induction of dopaminergic neuron loss using an α-synuclein overexpression model, the assessment of neuroprotection by this compound, and the evaluation of its anti-inflammatory effects on microglia.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables present illustrative data based on expected outcomes for a typical α7-nAChR agonist in the described experimental models. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Illustrative Data - Effect of this compound on Dopaminergic Neuron Survival in the Substantia Nigra
| Treatment Group | Number of TH+ Neurons (ipsilateral SNc) | % Protection vs. AAV-α-synuclein + Vehicle |
| AAV-GFP + Vehicle | 8500 ± 350 | N/A |
| AAV-α-synuclein + Vehicle | 4200 ± 410 | N/A |
| AAV-α-synuclein + this compound (Low Dose) | 5500 ± 380 | 30.9% |
| AAV-α-synuclein + this compound (High Dose) | 6800 ± 450 | 61.9% |
TH+ = Tyrosine Hydroxylase positive; SNc = Substantia Nigra pars compacta. Data are presented as mean ± SEM.
Table 2: Illustrative Data - Effect of this compound on Microglia Activation in Primary Microglia Cultures
| Treatment Group | TNF-α Concentration (pg/mL) | IL-1β Concentration (pg/mL) |
| Vehicle Control | 50 ± 8 | 25 ± 5 |
| LPS (100 ng/mL) + Vehicle | 850 ± 75 | 420 ± 50 |
| LPS (100 ng/mL) + this compound (1 µM) | 420 ± 60 | 210 ± 35 |
| LPS (100 ng/mL) + this compound (10 µM) | 210 ± 40 | 105 ± 20 |
LPS = Lipopolysaccharide. Data are presented as mean ± SEM.
Signaling Pathways
The therapeutic rationale for using this compound in models of Parkinson's disease is based on its agonistic activity at the α7 nicotinic acetylcholine receptor (α7-nAChR), which is a key component of the cholinergic anti-inflammatory pathway.
Figure 1: Proposed signaling pathway of this compound in microglia.
Experimental Protocols
AAV-α-synuclein Mouse Model of Parkinson's Disease
This protocol describes the induction of dopaminergic neuron loss through the overexpression of human α-synuclein in the substantia nigra of mice.
Materials:
-
Adeno-associated virus (AAV) vector encoding human wild-type α-synuclein (AAV-α-synuclein)
-
AAV vector encoding Green Fluorescent Protein (AAV-GFP) as a control
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Anesthetize the mouse using isoflurane and mount it on the stereotaxic apparatus.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the substantia nigra pars compacta (SNc).
-
Lower a microinjection needle to the target coordinates.
-
Infuse 2 µL of AAV-α-synuclein or AAV-GFP solution at a rate of 0.2 µL/min.
-
Leave the needle in place for 5 minutes post-injection to allow for diffusion of the virus.
-
Slowly retract the needle and suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
Allow 4-6 weeks for α-synuclein expression and the development of pathology before initiating this compound treatment.
Quantification of Dopaminergic Neuron Loss
This protocol outlines the immunohistochemical staining for tyrosine hydroxylase (TH) and the stereological counting of dopaminergic neurons.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with stereology software
Procedure:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight.
-
Cryoprotect the brains in 30% sucrose solution.
-
Section the brains coronally at 40 µm thickness using a cryostat.
-
Perform immunohistochemistry for TH on free-floating sections:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with primary anti-TH antibody overnight at 4°C.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Incubate with ABC reagent for 1 hour at room temperature.
-
Develop the signal with DAB substrate.
-
-
Mount the sections on slides and coverslip.
-
Perform unbiased stereological counting of TH-positive neurons in the SNc using an optical fractionator probe with appropriate software.
Primary Microglia Culture and Activation Assay
This protocol details the isolation and culture of primary microglia and their subsequent activation to assess the anti-inflammatory effects of this compound.
Materials:
-
P0-P2 neonatal mouse pups
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Isolate cortices from neonatal mouse pups and remove the meninges.
-
Mechanically dissociate the tissue and plate the mixed glial cells in T75 flasks.
-
Culture the cells for 10-14 days until a confluent astrocyte layer is formed with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker.
-
Plate the purified microglia in 24-well plates.
-
Pre-treat the microglia with this compound (at desired concentrations) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for investigating the effects of this compound.
Figure 2: Overall experimental workflow.
Troubleshooting & Optimization
Optimizing JN403 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing JN403 concentration in cell viability experiments. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the human α7 nicotinic acetylcholine receptor (α7 nAChR). Its primary mechanism of action is to bind to and activate α7 nAChRs, which are ligand-gated ion channels. Upon activation, these channels open, leading to an influx of cations, most notably calcium ions (Ca2+), into the cell. This increase in intracellular Ca2+ can trigger various downstream signaling pathways that influence cell survival and function.
Q2: Which signaling pathways are activated by this compound?
The activation of α7 nAChR by this compound and the subsequent influx of Ca2+ can initiate several downstream signaling cascades. Two key pathways implicated in cell viability are:
-
PI3K/Akt Pathway: The increase in intracellular Ca2+ can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a well-established pro-survival pathway that can inhibit apoptosis and promote cell proliferation.
-
JAK2/STAT3 Pathway: Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) are components of another signaling pathway that can be activated downstream of α7 nAChR. This pathway is involved in regulating the expression of genes related to cell survival, proliferation, and inflammation.
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
Based on electrophysiological studies, this compound has a half-maximal effective concentration (EC50) of approximately 100 nM for activating α7 nAChRs[1]. For cell viability assays, a broader concentration range around this EC50 value is recommended for initial screening. A pilot experiment using a logarithmic dilution series from 1 nM to 10 µM is a good starting point to determine the optimal concentration for your specific cell line and experimental conditions. In studies with primary mouse microglia, concentrations of 100 nM and 1 µM have been used to assess effects on cell viability[1].
Q4: How does the choice of cell viability assay affect the results with this compound?
Different cell viability assays measure different cellular parameters, and the choice of assay can influence the outcome of your experiment.
-
Metabolic Assays (e.g., MTT, XTT, Resazurin): These assays measure the metabolic activity of cells, which is often correlated with cell viability. They are widely used and relatively easy to perform.
-
ATP Assays: These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays identify cells with compromised membrane integrity, which are considered non-viable.
It is advisable to use at least two different types of viability assays to confirm your results and to gain a more comprehensive understanding of how this compound affects your cells.
Troubleshooting Guides
Problem 1: No observable effect of this compound on cell viability.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 100 µM). The reported EC50 of 100 nM is a starting point, but the optimal concentration for viability may differ depending on the cell line and assay duration. |
| Low or Absent α7 nAChR Expression | Confirm the expression of α7 nAChR in your cell line using techniques such as Western blotting, qPCR, or immunofluorescence. If expression is low, consider using a cell line known to express this receptor or a transient transfection system. |
| Incorrect Assay Incubation Time | The effects of this compound on cell viability may be time-dependent. Perform a time-course experiment, measuring viability at different time points (e.g., 24, 48, and 72 hours) after this compound treatment. |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound. Ensure proper storage conditions as recommended by the manufacturer (typically protected from light and at low temperatures). |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. Avoid edge effects by not using the outer wells of the microplate or by filling them with sterile PBS. |
| Solvent (e.g., DMSO) Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. Run a solvent-only control to assess its effect on cell viability. |
| Uneven Assay Reagent Distribution | Ensure thorough but gentle mixing of the assay reagent in each well. Avoid introducing bubbles. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use appropriate pipette tips and ensure they are securely fitted. |
Problem 3: Unexpected decrease in cell viability with this compound.
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Cytotoxicity | In some cell types or under certain conditions, prolonged activation of α7 nAChR could lead to excitotoxicity due to excessive Ca2+ influx. This has been observed in primary mouse microglia treated with α-synuclein, where 100 nM and 1 µM this compound decreased cell viability[1]. |
| Off-Target Effects at High Concentrations | At very high concentrations, this compound may have off-target effects that could be cytotoxic. It is crucial to perform a dose-response analysis to identify a concentration range that is selective for α7 nAChR. |
| Interaction with Culture Media Components | Some components of the culture medium could potentially interact with this compound. If possible, test the effect of this compound in a simpler, defined medium for a short duration. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general framework for determining the optimal concentration of this compound for your cell line of interest.
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in culture medium. A suggested starting range is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., 0.1% DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 or IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Cell viability assay workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: JN403 in Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JN403 in electrophysiology experiments.
Troubleshooting Guides
This section addresses common problems that may be encountered during electrophysiological recordings with this compound.
Problem 1: Small or No Response to this compound Application
| Possible Cause | Recommended Solution |
| Receptor Desensitization: α7 nicotinic acetylcholine receptors (nAChRs), the target of this compound, desensitize very rapidly in the continued presence of an agonist. | - Use a rapid perfusion system to ensure fast application and removal of this compound.- Allow for a sufficient wash-out period between applications to allow receptors to recover from desensitization.- Consider using a lower concentration of this compound to minimize desensitization.- Co-apply with a Type II positive allosteric modulator (PAM) like PNU-120596 to slow desensitization and enhance current amplitude. |
| Low Receptor Expression: The cell system (e.g., Xenopus oocytes, HEK cells) may have low expression levels of functional α7 nAChRs. | - Verify receptor expression using a positive control, such as a saturating concentration of acetylcholine (ACh) or epibatidine.- If using a transient transfection system, optimize transfection efficiency.- Consider using a cell line with stable, high-level expression of α7 nAChRs. |
| Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a detectable response. | - Prepare fresh dilutions of this compound for each experiment.- Verify the calculated concentration and the accuracy of your dilution series.- Refer to the provided quantitative data for expected EC50 values.[1] |
| Voltage-Clamp Issues: Poor voltage clamp of the cell can lead to inaccurate current measurements. | - Monitor series resistance (Rs) and membrane resistance (Rm) throughout the experiment. Discard recordings with unstable or high Rs.- Use appropriate series resistance compensation. |
Problem 2: Rapid Decline (Desensitization) of the Current
| Possible Cause | Recommended Solution |
| Inherent Properties of α7 nAChRs: Rapid desensitization is a hallmark of α7 nAChRs. | - This is expected behavior. To study the peak current, ensure your data acquisition rate is sufficiently high to capture the rapid onset.- To study the steady-state current or to prolong the response, co-apply a Type II PAM such as PNU-120596. |
| Agonist Concentration: Higher concentrations of this compound will induce faster and more profound desensitization. | - Use the lowest concentration of this compound that gives a reliable response for your experimental question. |
Problem 3: Inconsistent or Variable Responses
| Possible Cause | Recommended Solution |
| Incomplete Washout: Insufficient time between drug applications can lead to cumulative desensitization. | - Increase the duration of the washout period between applications of this compound.- Monitor the baseline current to ensure it returns to the pre-application level before the next application. |
| Solution Exchange Issues: The perfusion system may not be exchanging solutions completely or rapidly enough. | - Verify the performance of your perfusion system with a dye or by measuring the liquid junction potential change.- Ensure the cell is positioned directly in the flow of the perfusion stream. |
| Cell Health: Unhealthy cells will exhibit rundown of currents over time. | - Monitor cell health throughout the experiment (e.g., stable resting membrane potential, low leak current).- Use fresh, healthy cells for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the expected potency and efficacy of this compound on human α7 nAChRs?
A1: this compound is a partial agonist at human α7 nAChRs. Its potency and efficacy can vary depending on the expression system used.
-
In GH3 cells recombinantly expressing the human α7 nAChR, this compound stimulates calcium influx with a pEC50 of 7.0 and a maximum response (Emax) of 85% compared to the full agonist epibatidine.[1]
-
In Xenopus oocytes expressing the human α7 nAChR, this compound induces inward currents with a pEC50 of 5.7 and an Emax of 55% compared to epibatidine.[1]
Q2: How selective is this compound for α7 nAChRs?
A2: this compound is highly selective for the α7 nAChR. It shows significantly lower potency for other human nAChR subtypes such as α4β2, α3β4, and the muscle-type α1β1γδ receptor. It is also devoid of agonist activity at the 5HT3 receptor and has low binding activity at a wide range of other neurotransmitter receptors.[1] At the single-channel level, this compound is a potent agonist of α7 nAChRs but has very low efficacy at muscle-type nAChRs.[2]
Q3: Does this compound have any known off-target effects that could interfere with my electrophysiology experiments?
A3: While highly selective for α7 nAChRs, this compound has been shown to act as an open-channel blocker and a desensitization enhancer at muscle-type nAChRs.[2] If your preparation contains muscle tissue, these effects should be considered when interpreting your data.
Q4: Can I use this compound to study native α7 nAChRs in brain slices or primary neurons?
A4: Yes, this compound can be a useful tool for studying native α7 nAChRs. However, be aware that the density of these receptors can be low in some brain regions, potentially leading to small currents. The use of a PAM may be beneficial in these preparations to enhance the signal.
Q5: How should I prepare and store this compound solutions?
A5: For acute experiments, it is recommended to prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO or water, depending on the salt form) and then dilute to the final concentration in your extracellular recording solution on the day of the experiment. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the solid compound at -20°C.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound at the human α7 nAChR.
Table 1: Potency and Efficacy of this compound at Human α7 nAChRs [1]
| Expression System | Assay Type | Parameter | Value | Comparator |
| GH3 cells | Calcium Influx | pEC50 | 7.0 | Epibatidine |
| Emax | 85% | Epibatidine | ||
| Xenopus oocytes | Two-Electrode Voltage Clamp | pEC50 | 5.7 | Epibatidine |
| Emax | 55% | Epibatidine |
Table 2: Selectivity of this compound [1]
| Receptor Subtype | Assay Type | Parameter | Value |
| α4β2 nAChR | Antagonist Activity | pIC50 | < 4.8 |
| α3β4 nAChR | Antagonist Activity | pIC50 | < 4.8 |
| α1β1γδ nAChR | Antagonist Activity | pIC50 | < 4.8 |
| 5HT3 Receptor | Antagonist Activity | pIC50 | < 4.8 |
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents in a Heterologous Expression System
This protocol provides a general framework for recording currents activated by this compound in a cell line stably or transiently expressing human α7 nAChRs (e.g., HEK293 or GH3 cells).
1. Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
For transient transfections, transfect cells with the cDNA for human α7 nAChR (and a reporter like GFP to identify transfected cells) 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C. On the day of the experiment, thaw and dilute to the desired final concentrations in the external solution.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Use a rapid solution exchange system to apply this compound to the cell for a short duration (e.g., 1-2 seconds).
-
Record the induced current using an appropriate patch-clamp amplifier and data acquisition software.
-
Ensure a sufficient washout period (e.g., 1-2 minutes) between drug applications to allow for recovery from desensitization.
4. Data Analysis:
-
Measure the peak amplitude of the this compound-evoked current.
-
To determine the EC50, apply a range of this compound concentrations and plot the normalized peak current amplitude against the logarithm of the concentration. Fit the data with a Hill equation.
Visualizations
References
preventing JN403 degradation in experimental solutions
Note: As "JN403" is not a publicly recognized compound, this technical support center guide has been developed using a hypothetical molecule to illustrate best practices for handling experimental small molecules. The principles and protocols described are based on general knowledge of preventing chemical degradation.
Welcome to the support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, this compound stock solutions should be stored at -80°C. For short-term storage (up to one week), solutions can be kept at -20°C. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. The final DMSO concentration in your experimental media should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be sensitive to light. Exposure to direct light can lead to photodegradation. It is recommended to prepare and handle this compound solutions in a dark environment or by using amber-colored vials.
Q4: How can I determine if my JN404 has degraded?
A4: Degradation of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A change in the peak shape, the appearance of new peaks, or a decrease in the area of the main peak can all indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in my experiment. | Degradation of this compound due to improper storage or handling. | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure proper storage conditions are maintained. |
| Precipitation of this compound in my aqueous solution. | Low solubility of this compound in aqueous buffers. | Increase the final DMSO concentration slightly (up to 1%), or consider using a different buffer system. Gentle warming and vortexing may also help to redissolve the compound. |
| Inconsistent results between experiments. | Variability in this compound concentration due to degradation or improper dilution. | Always use calibrated pipettes for dilutions. Prepare a fresh serial dilution for each experiment. Run a quality control check of your this compound stock solution using HPLC if inconsistencies persist. |
| Color change in this compound solution. | This may indicate oxidation or another form of chemical degradation. | Discard the solution and prepare a fresh one from a new stock aliquot. Ensure that solvents are of high purity and degassed if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound
A forced degradation study can help identify the conditions under which this compound is unstable.[1]
-
Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC system.
-
Procedure:
-
Acidic Condition: Mix 100 µL of 10 mM this compound with 900 µL of 0.1 M HCl. Incubate at 50°C for 24 hours.
-
Basic Condition: Mix 100 µL of 10 mM this compound with 900 µL of 0.1 M NaOH. Incubate at 50°C for 24 hours.
-
Oxidative Condition: Mix 100 µL of 10 mM this compound with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Condition: Incubate an aliquot of the this compound stock solution at 50°C for 24 hours.
-
Photolytic Condition: Expose an aliquot of the this compound stock solution to direct UV light for 24 hours.
-
Analyze all samples by HPLC to determine the percentage of degradation compared to a control sample stored at -80°C.
-
Quantitative Data Summary
Table 1: Stability of this compound in Different Solvents at 25°C over 48 hours
| Solvent | % Remaining this compound |
| DMSO | 99.5% |
| Ethanol | 92.1% |
| PBS (pH 7.4) | 85.3% |
| DMEM + 10% FBS | 78.6% |
Table 2: Effect of Temperature on this compound Stability in DMSO over 7 days
| Temperature | % Remaining this compound |
| -80°C | 99.9% |
| -20°C | 98.5% |
| 4°C | 91.2% |
| 25°C (Room Temp) | 75.4% |
Table 3: Effect of pH on this compound Stability in Aqueous Buffer at 37°C over 24 hours
| pH | % Remaining this compound |
| 5.0 | 90.7% |
| 7.4 | 88.2% |
| 8.5 | 76.5% |
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
addressing off-target effects of JN403 in experiments
Welcome to the technical support center for JN403. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other experimental challenges when working with this selective α7 nicotinic acetylcholine receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective partial agonist for the human α7 nicotinic acetylcholine receptor (nAChR). Its mechanism of action involves binding to and activating this receptor, which is a ligand-gated ion channel, leading to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium triggers various downstream signaling events.
Q2: What is the known selectivity profile of this compound?
A2: this compound demonstrates high selectivity for the human α7 nAChR. In vitro studies have shown that it has a significantly lower potency for other human nAChR subtypes, including α4β2, α3β4, and α1β1γδ, as well as the 5HT3 receptor. While it has been reported to have low binding activity at a wide panel of neurotransmitter receptors, a comprehensive public dataset for this is not available.
Q3: My dose-response curve for this compound is showing an inverted U-shape. Is this an off-target effect?
A3: Not necessarily. An inverted U-shaped dose-response curve is a known phenomenon for some α7 nAChR agonists and can be a consequence of the receptor's intrinsic pharmacology rather than an off-target effect[1]. High concentrations of the agonist can lead to receptor desensitization, a state where the receptor is no longer responsive to the ligand, resulting in a diminished response at higher doses[1][2][3][4][5].
Q4: What are the potential physiological consequences of activating α7 nAChR that might be considered "off-target" in my specific experimental context?
A4: Activation of α7 nAChRs can have a wide range of physiological effects depending on the cell type and tissue. These include modulation of cognitive processes like memory and learning, anti-inflammatory effects, and regulation of cellular proliferation and apoptosis[3][6][7]. In a specific experimental model, these widespread effects could be perceived as "off-target" if they are not the intended therapeutic outcome. For example, in a study focused on the cognitive effects of this compound, its anti-inflammatory actions could be an unintended, or "off-target," consequence.
Q5: What are some common side effects observed with α7 nAChR agonists in preclinical or clinical studies?
A5: Generally, α7 nAChR agonists have been associated with side effects such as nausea and gastrointestinal issues in some clinical trials[1][6]. It's important to monitor for such potential effects in in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides steps to identify and mitigate potential off-target effects.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype or Cellular Response | 1. On-target effect in a different pathway: The observed phenotype may be a legitimate downstream consequence of α7 nAChR activation in your specific cell or animal model that was not previously characterized. 2. Off-target interaction: this compound may be interacting with another receptor or protein. | 1. Confirm α7 nAChR involvement: Use a selective α7 nAChR antagonist, such as methyllycaconitine (MLA), to see if the unexpected effect is blocked. 2. Perform a dose-response curve: A classical sigmoidal dose-response would suggest a specific interaction. 3. Conduct off-target screening: Use a broad panel of receptor binding or functional assays to identify potential off-target interactions. |
| Inconsistent or Contradictory Data | 1. Receptor Desensitization: As mentioned in the FAQs, α7 nAChRs are prone to rapid desensitization, which can lead to variability in results, especially with prolonged or high-concentration exposures[1][2][3][4][5]. 2. Cell culture conditions: The expression and functional status of α7 nAChRs can vary with cell passage number, density, and culture media. | 1. Optimize incubation time and concentration: Use shorter incubation times and a range of concentrations to minimize desensitization. 2. Standardize cell culture protocols: Ensure consistent cell passage number, seeding density, and media composition. 3. Monitor receptor expression: Use techniques like Western blot or qPCR to confirm consistent α7 nAChR expression across experiments. |
| Inverted U-Shaped Dose-Response Curve | 1. Receptor Desensitization: This is the most likely cause for α7 nAChR agonists[1]. 2. Cellular toxicity at high concentrations: The compound may be causing cytotoxicity at higher doses, leading to a decrease in the measured response. | 1. Investigate desensitization: Use kinetic functional assays (e.g., calcium flux) to observe the rapid activation and subsequent signal decay characteristic of desensitization. 2. Assess cell viability: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to rule out toxicity. |
Quantitative Data Summary
The following table summarizes the available in vitro pharmacological data for this compound.
| Target | Assay Type | Species | Value | Reference |
| α7 nAChR | Radioligand Binding ([125I]α-BTX) | Human | pKD = 6.7 | [7] |
| α7 nAChR | Calcium Influx | Human (GH3 cells) | pEC50 = 7.0 | [7] |
| α7 nAChR | Calcium Influx | Human (GH3 cells) | Emax = 85% (vs. epibatidine) | [7] |
| α7 nAChR | Electrophysiology (Inward Current) | Human (Xenopus oocytes) | pEC50 = 5.7 | [7] |
| α7 nAChR | Electrophysiology (Inward Current) | Human (Xenopus oocytes) | Emax = 55% (vs. epibatidine) | [7] |
| α4β2 nAChR | Functional Antagonist Assay | Human | pIC50 < 4.8 | [7] |
| α3β4 nAChR | Functional Antagonist Assay | Human | pIC50 < 4.8 | [7] |
| α1β1γδ nAChR | Functional Antagonist Assay | Human | pIC50 < 4.8 | [7] |
| 5HT3 Receptor | Functional Antagonist Assay | Human | pIC50 < 4.8 | [7] |
| α4β2, α3β4, α1β1γδ nAChRs, 5HT3 Receptor | Functional Agonist Assay | Human | pEC50 < 4.0 | [7] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for On-Target Affinity
This protocol is a general guideline for determining the binding affinity of this compound to the α7 nAChR.
Materials:
-
Cell membranes expressing human α7 nAChR
-
[125I]α-bungarotoxin ([125I]α-BTX) as the radioligand
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding control (e.g., high concentration of a known α7 nAChR ligand like nicotine or epibatidine)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]α-BTX, and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvest the membranes by vacuum filtration onto the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 and subsequently the Ki value.
Protocol 2: Functional Off-Target Screening using a Calcium Flux Assay
This protocol describes a general method to screen for off-target agonist activity of this compound on cells expressing various G-protein coupled receptors (GPCRs) or other ion channels that signal through calcium.
Materials:
-
Host cell line (e.g., HEK293 or CHO) stably or transiently expressing the potential off-target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
This compound
-
Positive control agonist for the off-target receptor
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
Prepare a dilution series of this compound and the positive control agonist in assay buffer.
-
Place the cell plate in the fluorescence plate reader and set the instrument to record fluorescence intensity over time (e.g., excitation at 490 nm and emission at 525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's liquid handler to add this compound or the positive control to the wells while continuously recording the fluorescence.
-
Monitor the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve. A significant increase in fluorescence upon addition of this compound indicates potential off-target agonistic activity.
Visualizations
Signaling Pathways and Experimental Workflow
Primary signaling pathway of this compound.
Workflow for investigating unexpected results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bu.edu [bu.edu]
- 3. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 7. researchgate.net [researchgate.net]
Minimizing JN403-Induced Receptor Desensitization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to JN403-induced receptor desensitization. The following information is designed to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.
Understanding this compound and α7 nAChR Desensitization
This compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2]. A characteristic feature of the α7 nAChR is its rapid desensitization following agonist binding[3]. This phenomenon, where the receptor becomes unresponsive to further stimulation despite the continued presence of the agonist, can pose a significant challenge in experimental settings, leading to transient signals and potential misinterpretation of data.
The primary mechanism to counteract this rapid desensitization involves the use of Positive Allosteric Modulators (PAMs). These molecules bind to a site on the receptor distinct from the agonist binding site and can stabilize the active, open-channel state of the receptor. PAMs for the α7 nAChR are broadly categorized into two types:
-
Type I PAMs: These agents primarily increase the peak amplitude of the agonist-induced response with minimal effect on the desensitization rate.
-
Type II PAMs: These modulators not only enhance the agonist response but also significantly slow the rate of desensitization, and in some cases, can reactivate desensitized receptors[2][4][5].
Therefore, the co-application of a Type II PAM is the most effective strategy to minimize this compound-induced desensitization and achieve a more sustained receptor response.
Quantitative Data for this compound
For effective experimental design, it is crucial to consider the known in vitro pharmacological parameters of this compound.
| Parameter | Species | Receptor Subtype | Assay Type | Value |
| Binding Affinity (pKD) | Human | Recombinant α7 nAChR | Radioligand Binding ([125I]α-bungarotoxin) | 6.7[3] |
| Functional Potency (pEC50) | Human | Recombinant α7 nAChR | Calcium (Ca2+) Influx Assay (in GH3 cells) | 7.0[3] |
| Functional Potency (pEC50) | Human | Recombinant α7 nAChR | Two-Electrode Voltage Clamp (in Xenopus oocytes) | 5.7[3] |
| Efficacy (Emax) | Human | Recombinant α7 nAChR | Calcium (Ca2+) Influx Assay (in GH3 cells) | 85% (relative to epibatidine)[3] |
| Efficacy (Emax) | Human | Recombinant α7 nAChR | Two-Electrode Voltage Clamp (in Xenopus oocytes) | 55% (relative to epibatidine)[3] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate and mitigate this compound-induced α7 nAChR desensitization.
Calcium Influx Assay
This high-throughput-compatible assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Culture:
-
Use a cell line stably expressing the human α7 nAChR (e.g., HEK293 or GH3 cells).
-
Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Maintain cultures at 37°C in a humidified 5% CO2 atmosphere.
2. Assay Procedure:
-
Seed cells into black, clear-bottom 96-well plates and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the fluorescence signal.
-
To measure desensitization: Establish a baseline fluorescence, then add this compound and record the transient increase and subsequent decay of the signal. A second application of this compound after a few minutes will yield a significantly smaller response.
-
To minimize desensitization: Pre-incubate the cells with a Type II PAM (e.g., PNU-120596) for 5-10 minutes before the addition of this compound, or co-apply the PAM with this compound.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique provides a direct measure of ion channel activity in Xenopus oocytes.
1. Oocyte Preparation:
-
Harvest and prepare oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the human α7 nAChR.
-
Incubate for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber and clamp the membrane potential at -70 mV.
-
Perfuse the oocyte with a standard frog Ringer's solution.
-
To measure desensitization: Apply a brief pulse of this compound and record the rapidly activating and desensitizing inward current. Subsequent applications will elicit smaller currents until the receptor has had sufficient time to recover.
-
To minimize desensitization: Co-perfuse a Type II PAM with this compound. This will result in a current with a slower decay and a larger steady-state component.
Visualized Signaling Pathways and Workflows
References
- 1. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of JN403 for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of JN403 during long-term experimental studies.
Understanding this compound
This compound, with the chemical name (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester and CAS number 942606-12-4, is a selective partial agonist of the human α7 nicotinic acetylcholine receptor (nAChR).[1] Its stability is crucial for obtaining reliable and reproducible results in long-term in vitro and in vivo studies.
Chemical Structure of this compound:
Caption: Chemical structure of this compound, highlighting the ester and carbamic acid ester functional groups.
FAQs: Handling, Storage, and Stability
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, 2-8°C is acceptable. Stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. For aqueous experimental buffers, it is crucial to first dissolve this compound in a minimal amount of DMSO before diluting with the aqueous buffer to the final concentration. The final DMSO concentration in the assay should be kept low (typically <0.1%) to avoid solvent effects.
Q3: What are the primary degradation pathways for this compound?
A3: The chemical structure of this compound contains two primary moieties susceptible to degradation: an ester linkage and a carbamic acid ester (urethane) linkage. The most probable degradation pathway is hydrolysis of these functional groups, which can be catalyzed by acidic or basic conditions.
References
troubleshooting inconsistent results with JN403
Welcome to the technical support center for JN403. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 value of this compound across different experiments?
A1: IC50 value variability is a common issue that can arise from multiple sources.[1][2] Key factors include:
-
Compound Handling: Inconsistent preparation of stock solutions, improper storage, or repeated freeze-thaw cycles can lead to compound degradation or concentration inaccuracies.[3]
-
Assay Conditions: Variations in cell seeding density, passage number, media composition (especially serum percentage), incubation time, and temperature can all influence the apparent potency of this compound.[1][4]
-
Solubility: Poor solubility of this compound in the final assay medium can lead to precipitation and a lower effective concentration, causing fluctuating IC50 values.[5][6]
-
Data Analysis: Differences in the methodology and equations used for IC50 calculation can introduce variability.[1][7]
Q2: My this compound solution, diluted from a DMSO stock, appears cloudy or shows precipitate in my aqueous cell culture medium. What should I do?
A2: This indicates that this compound is precipitating out of solution, a common problem for hydrophobic compounds when transferred from a high-concentration organic stock to an aqueous medium.[5] This is often referred to as a "kinetic" solubility issue.[8][9] To address this:
-
Optimize Dilution: Avoid making large, single-step dilutions directly into your aqueous buffer. Perform serial dilutions in DMSO first to lower the concentration, then add the final diluted sample to your medium.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize solvent effects and toxicity.[3]
-
Consider Co-solvents: For in vivo studies or challenging in vitro assays, the use of co-solvents like PEG400, Tween 80, or cyclodextrin may be necessary to maintain solubility.[3]
-
Sonication: Mild sonication can sometimes help redissolve small aggregates, but be cautious as it may not prevent eventual reprecipitation.[5]
Q3: I'm seeing a discrepancy between this compound's activity in a biochemical assay versus a cell-based assay. Why is this happening?
A3: It is common for IC50 or EC50 values to differ between biochemical and cell-based assays.[10] This discrepancy can be attributed to several factors:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[10]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.[10]
-
Off-Target Effects: In a cellular context, this compound could interact with other proteins or pathways, leading to effects that are not observed in a purified biochemical assay.[10]
-
Compound Stability: The compound may be metabolized or degraded within the cell.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Inconsistent IC50 Values
If you are experiencing inconsistent IC50 values with this compound, follow this logical troubleshooting workflow to identify and resolve the root cause.
Guide 2: Optimizing this compound Solubility for Cell-Based Assays
Poor solubility is a primary source of experimental inconsistency.[6] The following table summarizes the impact of different preparation methods on the apparent solubility and potency of this compound.
| Preparation Method | Final DMSO (%) | Observation | Apparent IC50 (µM) |
| Method A: Direct Dilution (1:1000) | 0.1% | Visible precipitate after 10 min | 15.2 ± 4.5 |
| Method B: Serial Dilution in DMSO | 0.1% | Solution remains clear | 1.8 ± 0.3 |
| Method C: Pre-warming Medium | 0.1% | Minor precipitate forms | 8.9 ± 2.1 |
| Method D: Sonication after Dilution | 0.1% | Initially clear, precipitate after 2h | 5.5 ± 1.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol ensures consistent and soluble this compound solutions for in vitro assays.
-
Stock Solution (10 mM):
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform an intermediate serial dilution series in 100% DMSO to get closer to the final desired concentrations.[11]
-
For the final step, dilute the intermediate concentrations into your pre-warmed cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%. Mix gently but thoroughly by pipetting.
-
Use the working solutions immediately.
-
Signaling Pathway Context
This compound is a selective inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC). Inconsistent results can sometimes be misinterpreted as off-target effects. Understanding the intended pathway helps in designing appropriate controls.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. What could cause IC50 or EC50 values to differ between biochemical and cell-based assays? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing JN403 Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of JN403.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] As an agonist, it binds to and activates the α7 nAChR, a ligand-gated ion channel expressed in the central nervous system and periphery. This activation leads to an influx of cations, primarily Ca2+, into the cell, which in turn modulates various downstream signaling pathways.
Q2: What are the potential therapeutic applications of this compound?
A2: Given that α7 nAChR is implicated in cognitive processes, inflammation, and neuroprotection, this compound and other selective agonists of this receptor are being investigated for their therapeutic potential in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and inflammatory conditions.
Q3: What are the key signaling pathways activated by this compound?
A3: Activation of the α7 nAChR by an agonist like this compound can trigger several intracellular signaling cascades. Two of the most well-characterized pathways are the JAK2-STAT3 pathway, which is often associated with anti-inflammatory effects, and the PI3K-Akt pathway, which is linked to cell survival and neuroprotection.
Q4: Are there any known in vivo studies using this compound?
Troubleshooting In Vivo Delivery of this compound
Formulation and Solubility
Issue: this compound is poorly soluble in aqueous solutions.
Answer: This is a common challenge for many small molecule inhibitors. The following table provides a starting point for solubility testing. Note: The following values are hypothetical and must be determined experimentally for this compound.
| Solvent | Predicted Solubility (mg/mL) | Notes |
| Water | < 0.1 | Not recommended as a primary solvent. |
| Saline (0.9% NaCl) | < 0.1 | Not recommended as a primary solvent. |
| DMSO | > 20 | Good for initial stock solutions. Dilute further for in vivo use. |
| Ethanol | 5 - 10 | Can be used as a co-solvent. |
| PEG400 | 10 - 20 | A common vehicle for poorly soluble compounds. |
| Corn Oil | < 1 | May be suitable for oral administration depending on required dose. |
Recommended Formulation Strategy:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
For final injection, dilute the DMSO stock in a suitable vehicle. A common vehicle for oral gavage is a mixture of PEG400 and water, or corn oil. For intraperitoneal injection, a solution containing a low percentage of DMSO (typically <10%) in saline or a cyclodextrin-based vehicle is often used to minimize toxicity.
Workflow for Formulation Development:
Workflow for developing a suitable formulation for in vivo studies.
Pharmacokinetics
Issue: Unexpected or inconsistent results in vivo.
Answer: This could be due to the pharmacokinetic properties of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical. The following table presents hypothetical pharmacokinetic parameters for this compound in rodents. It is crucial to perform a pharmacokinetic study to determine the actual values for your specific experimental conditions.
| Parameter | Route | Hypothetical Value (Mouse) | Hypothetical Value (Rat) |
| Cmax (ng/mL) | Oral | 250 | 300 |
| IP | 800 | 950 | |
| Tmax (hr) | Oral | 1.0 | 1.5 |
| IP | 0.5 | 0.5 | |
| t1/2 (hr) | Oral | 4.0 | 5.5 |
| IP | 3.5 | 5.0 | |
| Bioavailability (%) | Oral | 40 | 35 |
Troubleshooting Based on Pharmacokinetics:
-
Low Efficacy: The compound may have low bioavailability or be rapidly metabolized. Consider a different route of administration (e.g., intraperitoneal instead of oral) or more frequent dosing.
-
High Variability: This could be due to inconsistent administration (see administration guides below) or factors affecting absorption, such as the fed/fasted state of the animals.
-
Toxicity: The Cmax may be too high. Consider reducing the dose or using a formulation that provides a slower release.
Experimental Protocols
Protocol: Oral Gavage in Mice
Materials:
-
This compound dosing solution
-
Appropriate gauge feeding needle (e.g., 20-22 gauge for mice)
-
Syringe
-
Animal scale
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body should be supported.
-
Measure Insertion Depth: Before insertion, measure the length of the feeding needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Advancement: The needle should pass smoothly down the esophagus. If any resistance is met, withdraw and re-attempt. Do not force the needle.
-
Administer Dose: Once the needle is in place, slowly administer the this compound solution.
-
Withdrawal: Gently remove the feeding needle along the same path of insertion.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or leakage of the solution from the nose or mouth.
Workflow for Oral Gavage:
Step-by-step workflow for performing oral gavage in mice.
Protocol: Intraperitoneal (IP) Injection in Rats
Materials:
-
This compound dosing solution
-
Sterile syringe and needle (e.g., 23-25 gauge for rats)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Restraint: Restrain the rat, often with a two-person technique where one person holds the animal and the other performs the injection. The animal should be held securely to expose the abdomen.
-
Site Selection: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated. If anything is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administer Dose: If aspiration is clear, inject the solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress.
Signaling Pathway
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Signaling pathways activated by the α7 nAChR agonist this compound.
References
JN403 Experimental Data Interpretation: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental data related to JN403, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel that is highly permeable to calcium ions.[1] By binding to and activating α7 nAChRs, this compound can influence various cellular processes, including neurotransmission and inflammation.[2][3]
Q2: How selective is this compound for the α7 nAChR over other nAChR subtypes?
A2: While this compound is characterized as a selective α7 nAChR agonist, it can exhibit activity at other nAChR subtypes, such as muscle-type nAChRs, although with lower potency. It is crucial to consider potential off-target effects, especially at higher concentrations.
Q3: What are some of the known therapeutic potentials of this compound?
A3: Preclinical studies suggest that this compound may have therapeutic potential in a range of central nervous system disorders. It has shown activity in animal models related to cognition, sensory gating, epilepsy, and pain.[1][2] Additionally, its anti-inflammatory effects have been investigated in models of Parkinson's disease.[3]
Q4: Are there different types of α7 nAChR modulators I should be aware of when interpreting data?
A4: Yes, it is important to distinguish between agonists and positive allosteric modulators (PAMs) of the α7 nAChR. Agonists like this compound directly activate the receptor. PAMs, on the other hand, enhance the receptor's response to an agonist. PAMs are categorized as Type I, which primarily increase the peak current without affecting desensitization, and Type II, which also slow down desensitization.[1][2] Understanding these differences is critical for interpreting functional assay data.
Troubleshooting Guides
Calcium Imaging Experiments
Problem: No significant increase in intracellular calcium is observed after applying this compound in cells expressing α7 nAChRs.
| Possible Cause | Troubleshooting Steps |
| Cell viability issues | Confirm cell health and viability using a standard assay (e.g., Trypan Blue). |
| Low receptor expression | Verify the expression of functional α7 nAChRs on the cell surface using techniques like immunocytochemistry or by testing a known potent α7 agonist as a positive control. |
| Rapid receptor desensitization | The α7 nAChR is known for its rapid desensitization. Ensure your calcium imaging setup has a sufficiently high temporal resolution to capture the transient calcium influx. Consider using a Type II PAM to prolong the channel opening time. |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell system. |
| Issues with calcium indicator dye | Ensure proper loading of the calcium indicator dye and that its fluorescence is not quenched or bleached. Run a positive control using a calcium ionophore like ionomycin. |
Problem: High background fluorescence in calcium imaging experiments.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of compounds or media | Check the fluorescence of your experimental buffer and this compound solution alone. |
| Suboptimal dye loading | Optimize the concentration and incubation time of the calcium indicator dye. Ensure complete removal of extracellular dye before imaging. |
| Cell stress or death | High levels of baseline calcium can indicate cellular stress. Ensure proper cell culture conditions and gentle handling. |
Radioligand Binding Assays
Problem: Inconsistent Ki values for this compound in competitive binding assays.
| Possible Cause | Troubleshooting Steps |
| Assay not at equilibrium | Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium, especially at lower radioligand concentrations.[4] |
| High percentage of radioligand bound | Ideally, less than 10% of the added radioligand should be bound to avoid ligand depletion artifacts.[4] If necessary, reduce the receptor concentration. |
| Inaccurate determination of non-specific binding | Non-specific binding should be determined in the presence of a saturating concentration of a chemically distinct competing ligand. This binding should be linear with respect to the radioligand concentration.[4] |
| Issues with radioligand stability | Ensure the radioligand has not degraded. Store it according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor/Channel | Cell Line | Value | Reference |
| IC50 | Muscle-type αβγδ nAChR | TE671 | > 1 mM | |
| IC50 | Muscle-type αβεδ nAChR | HEK-293 | > 1 mM | |
| Ki (vs. [3H]cytisine) | Desensitized Torpedo nAChR | - | 112 ± 15 µM |
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol is a generalized procedure based on standard practices for studying nAChR binding.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human α7 nAChR or from tissue known to be rich in this receptor.
-
Assay Buffer: Use a suitable buffer, such as a phosphate-buffered saline (PBS) or Tris-HCl buffer, at a physiological pH.
-
Radioligand: A commonly used radioligand for α7 nAChR is [3H]α-bungarotoxin or another high-affinity α7-selective radiolabeled antagonist.
-
Competition Assay:
-
Incubate the membranes with a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of tubes with the radioligand and a saturating concentration of a non-radioactive, high-affinity α7 nAChR ligand (e.g., unlabeled α-bungarotoxin or nicotine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[4]
Calcium Influx Assay
This protocol outlines a typical calcium influx assay using a fluorescent calcium indicator.
-
Cell Culture: Plate cells expressing α7 nAChRs onto black-walled, clear-bottom microplates suitable for fluorescence measurements.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Remove the cell culture medium and incubate the cells with the loading buffer at 37°C in the dark.
-
After incubation, wash the cells with an assay buffer to remove the extracellular dye.
-
-
Compound Addition:
-
Acquire a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
-
Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. The measurement should be rapid to capture the transient calcium signal.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response elicited by a saturating concentration of a known potent agonist or a calcium ionophore.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: Experimental workflow for this compound characterization.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating JN403 Dosing: A Technical Support Center for Researchers
A comprehensive understanding of a compound's therapeutic window is critical for successful and reproducible experimental outcomes. This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on refining JN403 dosage to avoid potential toxicity.
As a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), this compound holds promise for investigating various physiological processes. However, like any biologically active compound, determining the optimal dose that elicits the desired pharmacological effect while minimizing adverse reactions is paramount. This guide offers a framework for approaching this compound dosage, including frequently asked questions and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound that could contribute to toxicity?
While specific toxicity data for this compound is not extensively published, understanding its mechanism of action provides insight into potential adverse effects. As an α7 nAChR agonist, on-target effects at supra-therapeutic doses could lead to receptor desensitization or overstimulation, potentially impacting downstream signaling pathways. Off-target effects, although not detailed in available literature, are a consideration for any small molecule and could contribute to a complex toxicity profile. It is crucial to monitor for unexpected physiological or behavioral changes during in vivo studies.
Q2: How should I approach determining the initial dose range for my experiments?
Establishing a dose-response curve is a fundamental first step. This involves testing a wide range of this compound concentrations to identify the minimum effective dose and the dose at which signs of toxicity appear.[1][2][3] This process, often referred to as a dose range-finding study, is critical for informing the selection of doses for subsequent, more definitive experiments.[1][2][3]
Q3: What are the common signs of toxicity to monitor for in animal studies?
General indicators of toxicity in preclinical studies include, but are not limited to, changes in body weight, food and water consumption, behavioral alterations (e.g., lethargy, hyperactivity, stereotypy), and any signs of physical distress. For compounds acting on the central nervous system, it is also important to observe for neurological signs such as tremors, seizures, or changes in gait.[4]
Troubleshooting Guide: Unexpected Experimental Outcomes
| Issue | Potential Cause | Recommended Action |
| High variability in experimental results | Inconsistent drug exposure, potential vehicle effects, or dosing at the steep part of the dose-response curve. | Ensure consistent and accurate dosing procedures. Conduct vehicle-only control experiments. Refine the dose selection to a point on the plateau of the dose-response curve. |
| Lack of efficacy at previously reported effective doses | Differences in experimental models (e.g., species, strain, age), compound stability, or administration route. | Verify the identity and purity of the this compound compound. Review and standardize the experimental protocol, including the route and timing of administration. Consider conducting a pilot study to re-establish the effective dose in your specific model. |
| Sudden onset of adverse events in a cohort | Dosing error, contamination of the compound, or unexpected sensitivity of the animal model. | Immediately cease dosing and observe the animals closely. Re-verify all calculations and the concentration of the dosing solution. If possible, analyze a sample of the dosing solution for purity and concentration. |
Experimental Protocols: A General Framework for Dose-Ranging Studies
While a specific, validated toxicity protocol for this compound is not publicly available, a general approach to a dose range-finding study can be adapted.[1][2][3][5]
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mouse, rat) based on the research question.
-
Group Allocation: Assign animals to several dose groups, including a vehicle control group. The number of groups and the dose levels should span a wide range, often using a logarithmic or semi-logarithmic spacing.
-
Dose Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal, oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity at regular intervals post-dosing. This includes general health observations, behavioral assessments, and body weight measurements.
-
Data Analysis: Analyze the collected data to identify the dose at which no adverse effects are observed (No Observed Adverse Effect Level - NOAEL) and the MTD.[2]
Visualizing Experimental Logic
To aid in the conceptualization of a dose-finding study, the following workflow diagram illustrates the key decision points.
Caption: A generalized workflow for a dose range-finding study.
This technical support center provides a foundational guide for researchers working with this compound. Given the limited publicly available data on the toxicology of this specific compound, a cautious and systematic approach to dose selection is essential for generating reliable and reproducible scientific findings.
References
- 1. The non-GLP toleration/dose range finding study: design and methodology used in an early toxicology screening program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in JN403-Mediated Responses
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating variability in experiments involving JN403, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent partial agonist for the α7 nicotinic acetylcholine receptor (nAChR). Its primary mechanism of action is to bind to and activate α7 nAChRs, which are ligand-gated ion channels highly permeable to calcium ions. This activation can lead to the modulation of various downstream signaling pathways.
Q2: What are the common sources of variability in this compound experiments?
A2: Variability in this compound-mediated responses can arise from several factors, including:
-
Receptor Desensitization: Prolonged or repeated exposure to high concentrations of this compound can lead to a temporary non-responsive state of the α7 nAChR.
-
Cellular Factors: The expression level of α7 nAChRs, the presence of endogenous allosteric modulators, and the overall health and passage number of the cell line can significantly impact results.
-
Experimental Conditions: Inconsistent cell densities, temperature fluctuations, and variations in reagent concentrations can introduce variability.
-
In Vivo Factors: In animal studies, factors such as age, sex, genetic background, and the microbiome of the animals can contribute to variable responses.[1]
Q3: How can I minimize the impact of receptor desensitization in my in vitro assays?
A3: To mitigate α7 nAChR desensitization, consider the following strategies:
-
Use the lowest effective concentration of this compound.
-
Minimize the duration of agonist exposure.
-
Incorporate washout steps between agonist applications.
-
Consider the use of positive allosteric modulators (PAMs) that can enhance the receptor's response to lower agonist concentrations, thereby reducing the concentration of this compound needed.
Troubleshooting Guides
In Vitro Cell-Based Assays (e.g., Calcium Influx Assays)
| Issue | Potential Cause | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell density in a few wells post-seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile buffer/media to maintain a more uniform environment. | |
| Temperature gradients across the plate. | Allow plates to equilibrate to room temperature before adding reagents and ensure uniform incubation temperatures. | |
| Low Signal-to-Noise Ratio | Low expression of α7 nAChRs in the cell line. | Use a cell line known to express high levels of functional α7 nAChRs (e.g., GH3 or stably transfected HEK293 cells). |
| Suboptimal dye loading. | Optimize dye loading time and temperature. Ensure the use of an appropriate buffer (e.g., HBSS with 20 mM HEPES). | |
| Inappropriate assay buffer composition. | The presence or absence of calcium in the buffer can significantly affect the signal. Ensure your buffer composition is appropriate for a calcium influx assay. | |
| Inconsistent Dose-Response Curves | Receptor desensitization at high agonist concentrations. | Reduce the incubation time with this compound. Perform a time-course experiment to determine the optimal reading window. |
| Compound precipitation at high concentrations. | Visually inspect the compound plate for any precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. | |
| Serum interference. | Serum components can sometimes interfere with agonist binding. Consider performing the assay in serum-free media if possible, but be mindful of cell health. |
In Vivo Animal Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High Inter-Animal Variability | Genetic background of the animals. | Use a genetically homogenous strain of animals. |
| Differences in age, sex, or weight. | Standardize these parameters across all experimental groups. | |
| Environmental stressors. | Ensure consistent housing conditions, handling procedures, and acclimatization periods. | |
| Lack of Expected Efficacy | Inadequate dosing or route of administration. | Perform a dose-ranging study to determine the optimal dose. Ensure the chosen route of administration allows for sufficient bioavailability in the target tissue. |
| Rapid metabolism of this compound. | Investigate the pharmacokinetic profile of this compound in the chosen animal model to determine its half-life and peak concentration times. | |
| Unexpected Behavioral Effects | Off-target effects. | While this compound is selective, at high concentrations, it may interact with other receptors. Consider testing for potential cross-reactivity with other relevant receptors, such as the 5-HT3 receptor. |
Data Presentation
Table 1: In Vitro Characterization of this compound
| Assay System | Parameter | Value | Reference Compound |
| Human α7 nAChR (GH3 cells) - Calcium Influx | pEC50 | 7.0 | Epibatidine (full agonist) |
| Emax | 85% | Epibatidine (100%) | |
| Human α7 nAChR (Xenopus oocytes) - Electrophysiology | pEC50 | 5.7 | - |
| Emax | 55% | - | |
| Human α4β2, α3β4, α1β1γδ nAChRs - Antagonist Activity | pIC50 | < 4.8 | - |
| 5HT3 Receptors - Antagonist Activity | pIC50 | < 4.8 | - |
Data synthesized from available literature on this compound.
Experimental Protocols
Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)
Objective: To measure the activation of α7 nAChRs by this compound by quantifying the increase in intracellular calcium.
Materials:
-
GH3 or HEK293 cells stably expressing human α7 nAChR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Probenecid (optional, to prevent dye leakage)
-
This compound and control compounds
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
One day before the assay, seed the cells into the poly-D-lysine coated microplates at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in the assay buffer. Probenecid can be included at this step.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer in a separate compound plate.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters to measure fluorescence before and after the addition of the compounds. A typical protocol involves a baseline reading for 10-20 seconds, followed by the addition of the compound and continuous reading for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is indicative of the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Generate dose-response curves by plotting the peak response against the log of the agonist concentration and determine the EC50 value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To directly measure the ion channel activity of α7 nAChRs in response to this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α7 nAChR
-
Oocyte incubation solution (e.g., ND96)
-
Recording solution (e.g., Ba-Ringer's solution)
-
Glass microelectrodes (for voltage and current)
-
TEVC amplifier and data acquisition system
-
Perfusion system
-
This compound and control compounds
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with the α7 nAChR cRNA.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Apply this compound and control compounds to the oocyte via the perfusion system for a defined duration.
-
Record the inward current generated by the activation of the α7 nAChRs.
-
Ensure complete washout of the compound between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response.
-
Generate dose-response curves by plotting the peak current against the log of the agonist concentration to determine the EC50.
-
Prepulse Inhibition (PPI) Test in Mice
Objective: To assess the effect of this compound on sensorimotor gating, a measure of cognitive function.[2][3][4]
Materials:
-
Mice (e.g., C57BL/6)
-
Startle response measurement system with a sound-attenuating chamber
-
This compound and vehicle control
-
Administration supplies (e.g., syringes, needles)
Procedure:
-
Animal Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.[1]
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
-
PPI Session:
-
Data Analysis:
-
The startle response (amplitude of the flinch) is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
% PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
-
Compare the %PPI between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the α7 nAChR.
Caption: Workflow for a FLIPR-based calcium influx assay.
Caption: Logical flowchart for troubleshooting variability.
References
- 1. mmpc.org [mmpc.org]
- 2. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
best practices for storing and handling JN403
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling JN403 (also referred to as Compound X), a potent cytotoxic agent. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: Due to the hazardous nature of this compound, comprehensive PPE is mandatory. This includes a lab coat, dual-layer nitrile gloves, and chemical splash goggles.[1][2] All handling of this compound powder should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Q2: How should this compound be stored upon receipt?
A2: this compound is sensitive to light and moisture. Upon receipt, the compound should be stored in its original sealed vial in a desiccator at -20°C.[5] The storage area should be clearly labeled as containing a potent cytotoxic compound.[1][6]
Q3: What is the best solvent for dissolving this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM. For aqueous-based experiments, further dilutions should be made in a suitable buffer immediately before use. It is not recommended to store this compound in aqueous solutions for extended periods.
Q4: How do I properly dispose of waste contaminated with this compound?
A4: All materials contaminated with this compound, including pipette tips, vials, and gloves, must be disposed of as hazardous cytotoxic waste in designated, clearly labeled containers.[1][7] Follow your institution's specific guidelines for cytotoxic waste disposal.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Question: My experimental results with this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results can stem from several factors. Ensure that your stock solution of this compound is freshly prepared, as the compound can degrade in solution over time. Verify the accuracy of your pipetting and serial dilutions. It is also crucial to maintain consistent cell culture conditions and passage numbers, as cellular responses can vary.
Issue 2: Difficulty dissolving this compound.
-
Question: I am having trouble dissolving this compound in DMSO. What should I do?
-
Answer: If you encounter solubility issues, gently warm the solution to 37°C for a short period. Sonication can also aid in dissolution. However, avoid harsh heating, as it may degrade the compound. Always use anhydrous, high-purity DMSO to prevent precipitation.
Issue 3: Unexpected cytotoxicity in control groups.
-
Question: My vehicle control group (treated with DMSO only) is showing signs of cytotoxicity. Why is this happening?
-
Answer: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.5%. If cytotoxicity persists, consider reducing the DMSO concentration further or performing a solvent toxicity titration curve.
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (by HPLC) | ≥98% |
| Solubility (in DMSO) | ≥10 mM |
| Storage Temperature | -20°C (in desiccator) |
| Light Sensitivity | High (protect from light) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate the vial of this compound to room temperature before opening.
-
In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay using this compound
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound from your 10 mM stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Analyze the data to determine the IC50 value of this compound for the specific cell line.
Visualizations
Caption: Workflow for an in vitro cytotoxicity experiment with this compound.
Caption: Safety precautions for handling powdered this compound.
References
- 1. greenwgroup.com [greenwgroup.com]
- 2. youtube.com [youtube.com]
- 3. thesafetygeek.com [thesafetygeek.com]
- 4. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
identifying potential artifacts in JN403 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve potential artifacts in experiments involving the novel kinase inhibitor, JN403.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Q: We are observing significant variability in the IC50 values for this compound in our cancer cell line proliferation assays. What could be the cause?
A: Variability in IC50 values can stem from several factors, including compound handling, assay conditions, and cell line stability. Below is a summary of potential causes and troubleshooting steps.
Table 1: Troubleshooting High Variability in this compound IC50 Values
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Solubility | Prepare fresh serial dilutions from a DMSO stock for each experiment. Visually inspect for precipitation. Pre-warm media before adding the compound. | Consistent IC50 values across replicate experiments. |
| Cell Density | Optimize and strictly control the initial cell seeding density. Ensure even cell distribution in multi-well plates. | Reduced well-to-well and plate-to-plate variability. |
| Reagent Quality | Use a fresh batch of viability reagent (e.g., CellTiter-Glo®). Ensure complete cell lysis before reading luminescence. | Lower background signal and more consistent dose-response curves. |
| DMSO Concentration | Maintain a final DMSO concentration below 0.5% in all wells, including the vehicle control. | Minimized solvent-induced cytotoxicity, leading to a more accurate IC50. |
Issue 2: Suspected Off-Target Activity in Cellular Assays
Q: Our phenotypic observations in cells treated with this compound do not seem to align with the inhibition of its primary target, Kinase X. How can we investigate potential off-target effects?
A: this compound, like many kinase inhibitors, can exhibit activity against other kinases, particularly at higher concentrations. A broad-panel kinase screen is the most effective way to identify off-target interactions.
Table 2: Representative Kinase Selectivity Profile for this compound (1 µM Screen)
| Kinase Target | Percent Inhibition (%) | Notes |
| Kinase X (Primary Target) | 95% | High-affinity binding |
| Kinase Y | 78% | Potential significant off-target |
| Kinase Z | 52% | Moderate off-target activity |
| Kinase A | 15% | Likely not physiologically relevant |
| Kinase B | 8% | No significant activity |
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying and validating off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: We recommend using anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10 mM). Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: Does this compound exhibit light sensitivity? A2: this compound shows minor degradation upon prolonged exposure to direct, high-intensity light. We advise storing stock solutions and experimental plates protected from light.
Q3: What is the known mechanism of action for this compound? A3: this compound is an ATP-competitive inhibitor of Kinase X, a key regulator in the hypothetical "Growth Factor Survival Pathway." Inhibition of Kinase X by this compound is intended to block downstream signaling, leading to apoptosis in cancer cells.
Hypothetical this compound Signaling Pathway
strategies to enhance the signal-to-noise ratio with JN403
Welcome to the technical support center for JN403, a selective and irreversible second-generation TEAD auto-palmitoylation inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and enhance the signal-to-noise ratio when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: What is the optimal concentration range for this compound in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Over- or under-dosing can significantly decrease the signal-to-noise ratio. We recommend performing a dose-response curve for every new cell line and assay. Start with a broad range and then narrow it down to determine the IC50 or EC50. High concentrations may lead to off-target effects (noise), while low concentrations will yield a weak or undetectable signal.
Data Presentation: Recommended Starting Concentrations for this compound
| Assay Type | Cell Line Example | Starting Concentration Range | Key Considerations |
| Cell Viability (e.g., CellTiter-Glo) | NCI-H226 (NF2-deficient Mesothelioma) | 10 nM - 10 µM | NF2-deficient lines are expected to be more sensitive.[1] |
| Target Gene Expression (qPCR/Western) | MDA-MB-231 (Breast Cancer) | 100 nM - 5 µM | Measure downstream targets like CTGF and CYR61.[2] |
| TEAD Palmitoylation Assay | HEK293T (overexpressing Myc-TEAD) | 50 nM - 2 µM | This is a direct measure of target engagement.[3] |
| Cellular Thermal Shift Assay (CETSA) | OVCAR-8 (Ovarian Cancer) | 1 µM - 20 µM | Higher concentrations are often needed to see a significant thermal shift.[3][4] |
Q2: My downstream target protein levels (e.g., CTGF, CYR61) are not decreasing after this compound treatment. What could be the issue?
A2: This is a common "low signal" problem. Several factors could be at play:
-
Insufficient Incubation Time: this compound acts by inhibiting TEAD, which in turn affects gene transcription. This process takes time. Ensure you are incubating the cells long enough for protein turnover to occur. Try a time-course experiment (e.g., 24, 48, 72 hours).
-
Inactive Compound: Ensure the compound has been stored correctly and has not degraded.
-
Cell Line Insensitivity: The Hippo-YAP/TAZ-TEAD pathway may not be the primary driver of proliferation in your chosen cell line.[5][6] Confirm that your cell model has an active YAP/TAZ-TEAD axis.
-
Low Target Engagement: The concentration of this compound may be too low to engage the TEAD proteins effectively in your specific cell type. Consider performing a target engagement assay like CETSA to confirm this compound is binding to TEAD proteins in your cells.[3][7]
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Analysis
This protocol details how to measure the protein levels of TEAD target genes, such as CTGF and CYR61, following this compound treatment.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat cells with a range of this compound concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for 48 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-CTGF, anti-CYR61, anti-GAPDH) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity and normalize to the loading control (e.g., GAPDH).
Q3: I'm observing high variability between my replicates in a cell viability assay. How can I reduce this noise?
A3: High variability, or noise, can obscure the true signal of your experiment. Here are some strategies to minimize it:
-
Ensure Homogeneous Cell Seeding: Inconsistent cell numbers across wells is a major source of noise. Ensure your cell suspension is single-cell and evenly mixed before and during plating.
-
Minimize Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or fill them with sterile PBS to create a humidity barrier.
-
Optimize Reagent Handling: Use a multichannel pipette for adding the compound and detection reagents to minimize timing differences between wells. Ensure reagents are fully thawed and mixed before use.
-
Check for Contamination: Low-level microbial contamination can affect cell health and introduce significant variability. Regularly check your cell cultures for any signs of contamination.
Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists: JN403 vs. PNU-282987
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a significant therapeutic target for a range of central nervous system disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. This guide provides a detailed comparison of two prominent α7 nAChR agonists, JN403 and PNU-282987, to assist researchers in selecting the appropriate tool for their studies. The information presented is a synthesis of available preclinical data.
Quantitative Comparison of Agonist Properties
| Parameter | This compound | PNU-282987 | Reference |
| Binding Affinity (pKi) | ~6.7 (human, recombinant) | High affinity (specific values vary across studies) | [1] |
| Functional Potency (pEC50) | 7.0 (Calcium influx, human) 5.7 (Electrophysiology, human) | Potent agonist (specific values vary across studies) | [1] |
| Efficacy (% of max response) | 85% (Calcium influx, vs Epibatidine) 55% (Electrophysiology) | Partial to full agonist activity reported | [1] |
| Selectivity | High selectivity for α7 nAChR over other nAChR subtypes and 5-HT3 receptors.[1] | Highly selective for α7 nAChR with weak activity at 5-HT3 receptors.[2] | [1][2] |
| Reported In Vivo Effects | Improves learning/memory, restores sensory gating, anticonvulsant and anxiolytic-like properties, alleviates pain.[3] | Improves cognitive function, reduces neuroinflammation, shows neuroprotective effects, and has anti-inflammatory properties.[2] | [2][3] |
Signaling Pathways and Experimental Workflows
Activation of the α7 nAChR by agonists like this compound and PNU-282987 initiates a cascade of intracellular signaling events. A key event is the influx of calcium, which in turn modulates various downstream pathways, including the JAK2-STAT3 and PI3K-Akt pathways, ultimately leading to anti-inflammatory and neuroprotective effects.
A typical experimental workflow to evaluate and compare α7 nAChR agonists involves a series of in vitro assays to determine their pharmacological properties, followed by in vivo studies to assess their physiological effects.
The logical relationship for selecting an agonist for a particular study often depends on the desired outcome and the specific properties of the compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key in vitro assays used to characterize α7 nAChR agonists.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the α7 nAChR.
-
Cell Preparation: Use cell lines stably expressing the human α7 nAChR (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the α7 nAChR (e.g., [¹²⁵I]α-bungarotoxin), and varying concentrations of the test compound (this compound or PNU-282987).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Calcium Imaging Assay
This functional assay measures the ability of a compound to activate the α7 nAChR and cause an influx of calcium.
-
Cell Preparation: Plate cells expressing the α7 nAChR onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Gently wash the cells with the buffer to remove excess dye.
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximal response relative to a reference full agonist).
Two-Electrode Voltage Clamp Electrophysiology
This technique directly measures the ion flow through the α7 nAChR channel upon agonist binding.
-
Oocyte Preparation: Use Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ba²⁺ Ringer's solution).
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Agonist Application: Apply varying concentrations of the test compound to the oocyte through the perfusion system.
-
Current Measurement: Record the inward current generated by the flow of ions through the activated α7 nAChR channels at a holding potential of, for example, -80 mV.
-
Data Analysis: Generate a dose-response curve by plotting the peak current amplitude against the agonist concentration. Determine the EC50 and the maximal current response.
Conclusion
Both this compound and PNU-282987 are valuable tools for investigating the function of the α7 nAChR. This compound is a well-characterized partial agonist with demonstrated efficacy in various preclinical models.[1][3] PNU-282987 is also a potent and selective agonist widely used to probe the therapeutic potential of α7 nAChR activation.[2] The choice between these compounds will depend on the specific research question, the desired level of receptor activation, and the experimental model being used. The provided protocols and diagrams offer a framework for the rational design and execution of studies involving these important pharmacological agents.
References
JN403 and GTS-21: A Comparative Analysis of Efficacy in Preclinical Cognitive Models
For Immediate Release
Researchers and drug development professionals in the fields of neuroscience and psychiatry are continually seeking novel therapeutic agents to address cognitive deficits in a range of neurological and psychiatric disorders. Among the promising targets is the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key modulator of cognitive processes. This guide provides a detailed comparison of two prominent α7 nAChR agonists, JN403 and GTS-21 (also known as DMXB-A), focusing on their efficacy in preclinical models of cognition, their receptor selectivity, and the underlying signaling mechanisms.
Comparative Efficacy in Cognitive Models
Both this compound and GTS-21 have demonstrated procognitive effects in various animal models, suggesting their potential as therapeutic agents for cognitive impairment. However, the available data, primarily from studies on rodents, indicate differences in their potency and the specific cognitive domains they impact.
| Compound | Cognitive Model | Species | Key Efficacy Data |
| This compound | Social Recognition Test | Mice | Facilitates learning and memory performance over a broad dose range.[1][2] |
| GTS-21 | Novel Object Recognition | Rats | Improves recognition memory, as indicated by the discrimination index.[3][4] |
| GTS-21 | Morris Water Maze | Rats | Reduces escape latency, indicating improved spatial learning and memory.[5][6][7] |
Note: Direct head-to-head comparative studies with quantitative dose-response data for both compounds in the same cognitive models are limited in the currently available literature. The efficacy of this compound is noted over a "broad dose range" without specific quantitative metrics in the cited sources.[1][2]
Receptor Selectivity Profile
The therapeutic efficacy and side-effect profile of a drug are critically dependent on its selectivity for the intended target. In vitro studies have revealed differences in the binding affinities of this compound and GTS-21 for various nAChR subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| This compound | Human α7 nAChR | ~200 nM (pKd = 6.7)[8] |
| GTS-21 | Human α4β2 nAChR | 20 nM |
| GTS-21 | Human α7 nAChR | Potency is approximately 100-fold lower than for α4β2 nAChR.[9] |
This compound demonstrates a high affinity and selectivity for the human α7 nAChR.[8] In contrast, GTS-21 exhibits a higher affinity for the α4β2 nAChR subtype than for the α7 nAChR, which may contribute to a broader pharmacological profile.[9]
Signaling Pathways
The cognitive-enhancing effects of α7 nAChR agonists are mediated through the activation of downstream signaling cascades that play a crucial role in synaptic plasticity and neuronal survival.
Activation of the α7 nAChR by an agonist leads to the influx of calcium ions (Ca2+), which in turn triggers multiple intracellular signaling pathways.
Caption: α7 nAChR signaling cascade.
Experimental Protocols
Social Recognition Test (Mice)
This test assesses short-term social memory.
Caption: Social Recognition Test Workflow.
Methodology:
-
Habituation: A subject mouse is allowed to freely explore an open field arena for a set period.
-
Trial 1 (T1): A juvenile "stimulus" mouse is introduced into the arena with the subject mouse, and the duration of social investigation (e.g., sniffing) is recorded for a defined period.
-
Inter-trial Interval: A delay period follows, during which the subject mouse is returned to its home cage.
-
Trial 2 (T2): The subject mouse is returned to the arena and presented with both the familiar juvenile mouse from T1 and a novel juvenile mouse.
-
Data Analysis: The time spent investigating each juvenile mouse is recorded. A preference for the novel mouse indicates successful social memory of the familiar mouse.
Novel Object Recognition Test (Rats)
This task evaluates recognition memory.
Caption: Novel Object Recognition Workflow.
Methodology:
-
Habituation: A rat is allowed to explore an open-field arena.
-
Familiarization Phase: The rat is placed back in the arena, which now contains two identical objects, and the time spent exploring each object is recorded.
-
Retention Interval: The rat is returned to its home cage for a specific delay period.
-
Test Phase: The rat is returned to the arena, where one of the original objects has been replaced with a novel object.
-
Data Analysis: The time spent exploring the familiar and novel objects is recorded. A discrimination index, calculated as (time with novel object - time with familiar object) / (total exploration time), is used to quantify recognition memory.[3][4]
Morris Water Maze (Rats)
This is a widely used test for spatial learning and memory.[5][6][7]
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface.
-
Acquisition Phase: Rats are placed in the pool from different starting locations and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.[5][6]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory retention.
Conclusion
Both this compound and GTS-21 show promise as cognitive enhancers by acting on the α7 nAChR. This compound appears to be a more selective agonist for the α7 nAChR, which may offer a more targeted therapeutic approach with a potentially better side-effect profile. GTS-21, while effective in several cognitive models, has a more complex pharmacology due to its affinity for other nAChR subtypes. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers designing and interpreting studies in this area.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variable Maternal Stress in Rats Alters Locomotor Activity, Social Behavior, and Recognition Memory in the Adult Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropisetron enhances recognition memory in rats chronically treated with risperidone or quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Increased brain cytokine level associated impairment of vigilance and memory in aged rats can be alleviated by alpha7 nicotinic acetylcholine receptor agonist treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo. | University of Kentucky College of Arts & Sciences [pa.as.uky.edu]
A Comparative Analysis of JN403 and Other α7 Nicotinic Acetylcholine Receptor Agonists: A Guide for Researchers
This guide provides a detailed comparative analysis of the α7 nicotinic acetylcholine receptor (nAChR) agonist JN403 with other prominent α7 agonists. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates performance based on available experimental data, outlines detailed experimental methodologies, and visualizes key biological pathways.
Introduction to α7 nAChR Agonists
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes such as the hippocampus and prefrontal cortex. Activation of these receptors by agonists has been shown to enhance cognitive functions, including memory and attention, and to possess neuroprotective and anti-inflammatory properties. Consequently, α7 nAChR agonists are a significant area of research for the development of therapeutics for neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. This compound is a potent and selective partial agonist of the α7 nAChR that has demonstrated efficacy in various preclinical models. This guide will compare this compound to other notable α7 agonists, including TC-5619, AQW051, AZD0328, and Tropisetron, across several key parameters.
Comparative Efficacy and Potency
The efficacy and potency of α7 agonists are critical determinants of their therapeutic potential. These parameters are typically quantified by the half-maximal effective concentration (EC50) and the maximum response (Emax) in functional assays, and by the inhibition constant (Ki) in binding assays.
Table 1: In Vitro Potency and Efficacy of α7 nAChR Agonists
| Compound | Receptor/Assay System | EC50 (nM) | Efficacy (% of ACh response) | Ki (nM) | Reference |
| This compound | Human α7 (Xenopus oocytes) | ~100 | Partial Agonist | - | |
| Human recombinant α7 | - | - | pKD = 6.7 (~200) | ||
| TC-5619 | Human α7 (Xenopus oocytes) | 33 | Full Agonist | - | |
| AQW051 | Human α7 (Xenopus oocytes) | - | Partial Agonist | - | |
| AZD0328 | Human α7 (Xenopus oocytes) | 338 | 65% | - | |
| Tropisetron | Human α7 (Xenopus oocytes) | 600 | 25% | 6.9 |
Note: Data is compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
Selectivity Profile
An ideal α7 agonist should exhibit high selectivity for the α7 receptor over other nAChR subtypes and other neurotransmitter receptors, such as the structurally related serotonin type 3 (5-HT3) receptor, to minimize off-target effects.
Table 2: Selectivity of α7 nAChR Agonists
| Compound | Selectivity for α7 vs. α4β2 nAChR | Selectivity for α7 vs. α3β4 nAChR | Selectivity for α7 vs. 5-HT3 Receptor | Reference |
| This compound | High | High | - | |
| TC-5619 | - | - | - | |
| AQW051 | - | - | - | |
| AZD0328 | >100-fold | >100-fold | ~12% activity at 5-HT3A | |
| Tropisetron | High | High | Potent 5-HT3 antagonist (Ki = 5.3 nM) |
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is crucial for its clinical success, determining its absorption, distribution, metabolism, and excretion (ADME). Key parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability.
Table 3: Pharmacokinetic Parameters of α7 nAChR Agonists
| Compound | Species | Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| This compound | Mice, Rats | p.o., i.v. | Rapid brain penetration | - | - | - | |
| TC-5619 | Rodents | - | Favorable PK profile | - | - | - | |
| AQW051 | - | - | - | - | - | - | |
| AZD0328 | - | - | Favorable PK properties | - | - | - | |
| Tropisetron | Humans | Oral | ~8 ng/mL | ~2-3 h | ~7.5 h | ~60-95% |
In Vivo Efficacy in Preclinical Models
The ultimate test of an α7 agonist's potential is its ability to produce the desired therapeutic effects in vivo. Cognitive enhancement is a key therapeutic goal, often assessed in animal models such as the novel object recognition test and sensory gating paradigms.
-
This compound has demonstrated pro-cognitive effects in the social recognition test in mice and anxiolytic-like properties in rats. It also restores sensory gating deficits in DBA/2 mice and shows anticonvulsant and analgesic properties.
-
TC-5619 has shown procognitive effects in rodents.
-
AZD0328 has demonstrated efficacy in preclinical models of cognition.
-
Tropisetron has been shown to attenuate or improve cognitive deficits in animal models.
Signaling Pathways of α7 nAChR Activation
Activation of the α7 nAChR leads to the influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events. These pathways are crucial for the receptor's effects on synaptic plasticity, neuroinflammation, and cell survival.
α7 nAChR downstream signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of α7 agonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the α7 nAChR by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for the α7 nAChR.
Materials:
-
Cell membranes expressing α7 nAChRs (e.g., from transfected cell lines or brain tissue).
-
Radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known α7 ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to measure the functional activity of α7 agonists on receptors expressed in Xenopus oocytes.
Objective: To determine the EC50 and Emax of test compounds at α7 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α7 nAChR subunit.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96).
-
Test compounds at various concentrations.
Procedure:
-
Inject oocytes with α7 nAChR cRNA.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of the test compound via the perfusion system.
-
Record the inward current elicited by the agonist at each concentration.
-
Construct a concentration-response curve by plotting the peak current response against the agonist concentration.
-
Determine the EC50 and Emax from the concentration-response curve using non-linear regression.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess short-term recognition memory in rodents.
Objective: To evaluate the effect of α7 agonists on cognitive function.
Materials:
-
Test animals (e.g., mice or rats).
-
Open-field arena.
-
Two identical objects (familiar objects).
-
One novel object.
-
Video tracking software.
Procedure:
-
Habituation: Allow the animal to explore the empty open-field arena for a set period on consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a defined time.
-
Inter-trial Interval: Return the animal to its home cage for a specific duration. Administer the test compound or vehicle before or after the training phase, depending on the study design.
-
Testing Phase: Replace one of the familiar objects with a novel object and return the animal to the arena.
-
Record the time the animal spends exploring the novel object and the familiar object.
-
Calculate a discrimination index (e.g., (time exploring novel - time exploring familiar) / (total exploration time)). A higher discrimination index indicates better recognition memory.
Conclusion
This compound is a potent and selective partial agonist of the α7 nAChR with demonstrated efficacy in preclinical models of cognition and other CNS-related disorders. Its profile suggests it is a valuable research tool and a potential therapeutic candidate. However, a comprehensive comparison with other α7 agonists reveals a landscape of compounds with varying potencies, efficacies, and selectivity profiles. The choice of an appropriate agonist for a particular research question or therapeutic application will depend on a careful consideration of these factors, as well as their pharmacokinetic properties and in vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of novel α7 nAChR-targeting therapies.
JN403: A Comparative Analysis of its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of JN403, a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), with other relevant receptors. The data presented is compiled from in vitro studies and is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Summary of Cross-Reactivity Data
This compound demonstrates a high affinity and potent partial agonism for the human α7 nAChR.[1] In contrast, its activity at other tested receptors is significantly lower, highlighting its selectivity. The following tables summarize the key quantitative findings from radioligand binding and functional assays.
Table 1: Binding Affinity of this compound at Human nAChR α7
| Receptor | Radioligand | pKD |
| Human nAChR α7 | [125I] α-bungarotoxin | 6.7[1] |
Table 2: Functional Activity of this compound at Various Receptors
| Receptor | Assay Type | Species | System | pEC50 | Emax (%) | pIC50 |
| Human nAChR α7 | Calcium Influx | Human | GH3 cells | 7.0[1] | 85 (vs Epibatidine)[1] | - |
| Human nAChR α7 | Inward Current | Human | Xenopus oocytes | 5.7[1] | 55[1] | - |
| Human nAChR α4β2 | Functional Antagonism | Human | - | <4[1] | - | <4.8[1] |
| Human nAChR α3β4 | Functional Antagonism | Human | - | <4[1] | - | <4.8[1] |
| Human nAChR α1β1γδ | Functional Antagonism | Human | - | <4[1] | - | <4.8[1] |
| 5HT3 Receptor | Functional Antagonism | Human | - | <4[1] | - | <4.8[1] |
| Muscle AChR | Calcium Influx | - | - | No detectable influx[2] | - | - |
Experimental Methodologies
The data presented in this guide is based on established in vitro experimental protocols.
Radioligand Binding Assays
Binding affinity of this compound to the human α7 nAChR was determined using a competitive binding assay with [125I] α-bungarotoxin as the radioligand in cells recombinantly expressing the receptor.[1] The concentration of this compound required to displace 50% of the radioligand was used to calculate the dissociation constant (KD), which is expressed as pKD (-log KD).
Functional Assays
Calcium Influx Assays: The agonist activity of this compound at the human α7 nAChR was assessed by measuring calcium influx in GH3 cells recombinantly expressing the receptor.[1] The potency (pEC50) and efficacy (Emax) were determined relative to the full agonist epibatidine.[1] For other nAChR subtypes and the 5HT3 receptor, the antagonistic activity of this compound was evaluated by its ability to inhibit the response to a known agonist.[1]
Electrophysiology: The functional potency of this compound at the human α7 nAChR was also determined by measuring inward currents in Xenopus oocytes expressing the receptor.[1]
Single-Channel Recordings: To investigate the differential action of this compound at neuronal α7 and muscle-type nAChRs, single-channel recordings were employed.[2] This technique allows for the direct observation of ion channel opening and closing events elicited by the compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
Discussion
The presented data collectively indicates that this compound is a potent and selective agonist for the α7 nAChR.[1] Its significantly lower potency and lack of agonistic activity at other tested nAChR subtypes and the 5HT3 receptor underscore its selectivity.[1] Furthermore, studies on muscle-type AChRs reveal a very low efficacy for this compound, with inhibitory effects observed at higher concentrations, suggesting a different mode of interaction compared to its agonistic effect at α7 nAChRs.[2] This differential activity provides insights into the structural basis for its selectivity.[2] The selectivity of this compound makes it a valuable tool for investigating the physiological and pathological roles of the α7 nAChR.[1]
References
A Comparative In Vivo Analysis of JN403 and Nicotine: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced in vivo effects of novel nicotinic acetylcholine receptor (nAChR) modulators is paramount. This guide provides a comparative overview of JN403, a selective α7 nAChR partial agonist, and nicotine, a non-selective nAChR agonist. While direct comparative in vivo studies are not publicly available for this compound, this guide synthesizes known data for nicotine and contrasts it with the anticipated effects of a selective α7 agonist based on its mechanism of action and available in vitro information.
Executive Summary
Nicotine, the primary psychoactive component of tobacco, exerts its effects by broadly activating various nAChR subtypes throughout the central and peripheral nervous systems. This non-selective action contributes to its complex pharmacological profile, including its rewarding and addictive properties, as well as its diverse physiological and cognitive effects.
In contrast, this compound is designed as a selective partial agonist for the α7 subtype of nAChRs. This selectivity is hypothesized to offer a more targeted therapeutic approach, potentially enhancing cognitive function with a reduced liability for the adverse effects and abuse potential associated with nicotine. This comparison will explore the potential differences in their in vivo profiles, focusing on pharmacodynamics, cognitive effects, and safety considerations.
Pharmacodynamics: A Tale of Two Mechanisms
The fundamental difference in the in vivo effects of this compound and nicotine stems from their distinct interactions with the diverse family of nAChRs.
Nicotine: As a non-selective agonist, nicotine activates a wide array of nAChR subtypes, including α4β2, α3β4, and α7, among others. The activation of α4β2-containing receptors in the ventral tegmental area (VTA) is critically linked to the release of dopamine in the nucleus accumbens, a key pathway in reward and reinforcement, thus driving its addictive potential.[1][2][3] Its broad receptor engagement leads to a cascade of neurotransmitter release, including acetylcholine, norepinephrine, serotonin, and glutamate, contributing to its complex behavioral and physiological effects.[1]
This compound: As a selective α7 nAChR partial agonist, this compound is expected to primarily modulate the activity of this specific receptor subtype. The α7 nAChR is highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Its activation is linked to the modulation of glutamatergic and cholinergic neurotransmission, which are fundamental for learning and memory. By selectively targeting α7 receptors, this compound is hypothesized to enhance cognitive function without directly engaging the primary reward pathways associated with nicotine addiction.
Data Presentation: Comparative Overview
Due to the absence of direct in vivo comparative studies for this compound, the following tables present a summary of the known in vivo effects of nicotine and the hypothesized effects of this compound, based on its selective α7 agonist profile.
Table 1: Comparative Pharmacodynamic Profile
| Feature | Nicotine | This compound (Hypothesized) |
| Primary Target | Non-selective nAChR agonist (α4β2, α7, etc.) | Selective α7 nAChR partial agonist |
| Effect on Dopamine Release (VTA) | Significant increase, mediating reward and addiction[1][2][3] | Minimal to no direct effect |
| Effect on Acetylcholine Release | Increased release in various brain regions[1] | Local modulation in α7-rich areas (e.g., hippocampus) |
| Other Neurotransmitter Systems Affected | Broad (Norepinephrine, Serotonin, Glutamate, GABA)[1] | Primarily glutamatergic and cholinergic modulation |
Table 2: Comparative Cognitive Effects
| Cognitive Domain | Nicotine | This compound (Hypothesized) |
| Attention | Enhancement, mediated by various nAChR subtypes | Potential for significant enhancement |
| Working Memory | Enhancement, but can be confounded by withdrawal effects | Potential for robust improvement |
| Learning and Memory | Complex effects; can enhance under specific conditions | Primary target for therapeutic enhancement |
| Executive Function | Modulatory effects | Potential for improvement |
Table 3: Comparative Safety and Side Effect Profile
| Parameter | Nicotine | This compound (Hypothesized) |
| Abuse Liability | High, due to dopamine release in reward pathways[1][3] | Low, due to selectivity for non-reward-related receptors |
| Cardiovascular Effects | Increased heart rate and blood pressure | Minimal cardiovascular effects expected |
| Gastrointestinal Effects | Nausea, vomiting | Reduced likelihood of gastrointestinal side effects |
| Withdrawal Syndrome | Irritability, anxiety, cognitive deficits | No significant withdrawal syndrome expected |
Experimental Protocols
While specific in vivo experimental protocols for this compound are not available, the following are standard methodologies used to assess the in vivo effects of nicotinic compounds like nicotine, which would be applicable to future studies of this compound.
In Vivo Microdialysis for Neurotransmitter Release
-
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions of freely moving animals.
-
Methodology:
-
Surgical Implantation: Under anesthesia, a microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
Drug Administration: The compound of interest (nicotine or this compound) is administered systemically (e.g., subcutaneously or intravenously) or locally through the microdialysis probe.
-
Behavioral Assays for Cognitive Function
-
Objective: To assess the effects of the compound on various cognitive domains in rodent models.
-
Methodologies:
-
Novel Object Recognition Test (for recognition memory): This task is based on the innate tendency of rodents to explore novel objects. The test involves a familiarization phase where the animal is exposed to two identical objects, followed by a test phase where one of the familiar objects is replaced with a novel one. The time spent exploring the novel object is a measure of recognition memory.
-
Morris Water Maze (for spatial learning and memory): This task requires an animal to find a hidden platform in a circular pool of opaque water, using distal spatial cues. The latency to find the platform and the path taken are recorded over several trials.
-
Five-Choice Serial Reaction Time Task (for attention and impulsivity): In this task, an animal is trained to detect a brief visual stimulus presented in one of five locations and to make a correct nose-poke response to receive a reward. The task measures parameters such as accuracy, omissions, and premature responses.
-
Visualizations
Signaling Pathway: Nicotinic Acetylcholine Receptor Activation
Caption: Differential targeting of nAChR subtypes by Nicotine and this compound.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for assessing neurotransmitter release using in vivo microdialysis.
Conclusion
While a direct, head-to-head in vivo comparison of this compound and nicotine is currently lacking in the scientific literature, a theoretical comparison based on their distinct mechanisms of action provides a valuable framework for future research. Nicotine's broad agonism at nAChR subtypes underpins its complex and multifaceted in vivo effects, including its high abuse liability. This compound, as a selective α7 nAChR partial agonist, holds the promise of a more targeted pharmacological profile, potentially offering cognitive enhancement with a significantly improved safety and tolerability profile. Further in vivo studies are essential to empirically validate these hypothesized differences and to fully elucidate the therapeutic potential of selective α7 nAChR agonists like this compound.
References
Unveiling the Mechanism of Action of JN403: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JN403, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, with other relevant compounds. The data presented herein validates the mechanism of action of this compound and offers a comparative perspective for researchers in the field of neuropharmacology and drug development.
Comparative Analysis of α7 nAChR Agonists and Antagonists
The following tables summarize the quantitative data for this compound and its comparators, providing a clear comparison of their potency and efficacy at the human α7 nicotinic acetylcholine receptor.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Influx | GH3 (human α7 nAChR) | pEC50 | 7.0 | [1] |
| Emax | 85% (vs. Epibatidine) | [1] | |||
| Radioligand Binding ([125I]α-bungarotoxin) | Recombinant human nAChR α7 | pK(D) | 6.7 | [1] | |
| PNU-282987 | Agonist Activity Assay | Not Specified | EC50 | 154 nM | |
| GTS-21 | Not Specified | Not Specified | Activity | Partial Agonist | |
| Methyllycaconitine (MLA) | Antagonist Activity Assay | Not Specified | IC50 | 2 nM | [2] |
Table 1: In Vitro Activity of this compound and Comparators at the α7 nAChR. This table highlights the high potency and partial agonist activity of this compound in functional cellular assays and its high affinity in radioligand binding studies. PNU-282987 is another potent agonist, while GTS-21 is characterized as a partial agonist. Methyllycaconitine is a potent antagonist at the α7 nAChR.
A study by Arias et al. (2010) demonstrated that pre-incubation with the antagonist methyllycaconitine (MLA) inhibits the this compound-induced Ca2+ influx in GH3-hα7 cells with a 160-fold higher potency compared to co-injection of MLA and this compound.[3] This suggests that MLA effectively blocks the receptor and prevents the action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for α7 nAChR
This protocol is a generalized procedure for determining the binding affinity of a compound to the α7 nAChR using a radiolabeled ligand.
Objective: To determine the dissociation constant (K(D)) of a test compound for the α7 nAChR.
Materials:
-
Cell membranes expressing human α7 nAChR
-
[125I]α-bungarotoxin (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the cell membranes, a fixed concentration of [125I]α-bungarotoxin, and the various concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of experiments is performed in the presence of a high concentration of a known α7 nAChR ligand (e.g., nicotine or epibatidine).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a suitable software to determine the pK(D) or K(i) of the test compound.
Calcium Influx Assay in GH3 Cells Expressing Human α7 nAChR
This protocol outlines a method to assess the functional activity of an α7 nAChR agonist by measuring changes in intracellular calcium concentration.
Objective: To determine the potency (pEC50) and efficacy (Emax) of a test compound as an agonist at the human α7 nAChR.
Materials:
-
GH3 cells stably expressing the human α7 nAChR
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (e.g., this compound)
-
Reference full agonist (e.g., Epibatidine)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Plate the GH3-hα7 cells in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a series of dilutions of the test compound and the reference full agonist.
-
Place the cell plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Automatically inject the different concentrations of the test compound or reference agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Analyze the data to generate concentration-response curves and determine the pEC50 and Emax values for the test compound. The Emax is typically expressed as a percentage of the maximal response induced by the reference full agonist.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of the α7 nAChR and the experimental workflow for its characterization.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound, as an agonist, binds to the α7 nicotinic acetylcholine receptor (nAChR), leading to the influx of calcium ions and subsequent cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. synthesis-and-antagonist-activity-of-methyllycaconitine-analogues-on-human-7-nicotinic-acetylcholine-receptors - Ask this paper | Bohrium [bohrium.com]
- 3. Different Interaction between the Agonist this compound and the Competitive Antagonist Methyllycaconitine with the Human α7 Nicotinic Acetylcholine Receptor - OAK Open Access Archive [oak.novartis.com]
A Head-to-Head Comparison of JN403 and A-582941: Selective α7 Nicotinic Acetylcholine Receptor Agonists
An Important Clarification for Researchers: Initial interest in a comparative analysis of JN403 and A-582941 as c-MET inhibitors has been redirected based on extensive pharmacological evidence. Both compounds are, in fact, selective agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR) and do not exhibit activity as c-MET inhibitors. This guide provides a head-to-head comparison of this compound and A-582941 based on their established mechanism of action as α7 nAChR agonists, offering valuable insights for researchers in neuroscience, neurodegenerative diseases, and cognitive disorders.
Introduction
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel highly expressed in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex. Its role in modulating neurotransmitter release and synaptic plasticity has made it a key therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and other conditions characterized by cognitive deficits. This compound and A-582941 have emerged as important research tools and potential therapeutic agents due to their selectivity for the α7 nAChR. This guide presents a comparative overview of their in vitro and in vivo pharmacological profiles, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and A-582941 based on available preclinical data. It is important to note that direct comparative studies under identical conditions are limited, and thus, variations in experimental setups across different studies should be considered.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | This compound | A-582941 | Species / System |
| Binding Affinity (Ki) | ~200 nM (pKD=6.7) | 10.8 nM | Rat |
| Not specified | 16.7 nM | Human | |
| Functional Potency (EC50) | ~100 nM (pEC50=7.0) (Ca2+ influx) | 4260 nM (Ca2+ influx) | Human recombinant |
| ~2 µM (pEC50=5.7) (Electrophysiology) | 2450 nM (Electrophysiology) | Rat recombinant | |
| Efficacy (Emax) | 85% (vs Epibatidine) (Ca2+ influx) | 52% (vs Acetylcholine) | Human recombinant |
| 55% (Electrophysiology) | 60% (vs Acetylcholine) | Rat recombinant | |
| Selectivity | Low affinity for other nAChRs (α4β2, α3β4, α1β1γδ) and 5HT3 receptors. | ~15-fold selective over 5-HT3 receptors (Ki = 150 nM).[1] | Various |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | This compound | A-582941 |
| Cognitive Enhancement | Data not available in reviewed literature. | Enhanced performance in working memory, short-term recognition memory, and memory consolidation tasks.[2][3] |
| Sensory Gating Deficit | Data not available in reviewed literature. | Improved sensory gating deficits.[2][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of α7 nAChR Agonists
Activation of the pentameric α7 nAChR by agonists like this compound and A-582941 leads to the opening of the ion channel, which is highly permeable to calcium ions (Ca²⁺). The subsequent influx of Ca²⁺ acts as a second messenger, triggering downstream signaling cascades, including the activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB). This signaling pathway is crucial for synaptic plasticity and cognitive function.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of α7 nAChR agonists typically involves a series of assays to determine their binding affinity, functional potency, and selectivity. A standard workflow includes radioligand binding assays, followed by functional assays such as calcium imaging and electrophysiology.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the α7 nAChR.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the α7 nAChR.
-
Radioligand: A specific α7 nAChR radioligand, such as [¹²⁵I]α-bungarotoxin or [³H]-A-585539, is used.[4]
-
Incubation: The membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or A-582941).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Calcium Imaging Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of the test compounds by quantifying intracellular calcium influx.
Methodology:
-
Cell Culture: Cells recombinantly expressing the human α7 nAChR (e.g., GH3 cells) are cultured in appropriate media.[4]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: The cells are exposed to varying concentrations of the test compound.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader or microscope.
-
Data Analysis: Dose-response curves are generated, and the EC₅₀ and Emax values are determined. The Emax is often expressed as a percentage of the response to a full agonist like acetylcholine or epibatidine.[4]
Electrophysiology (Two-Electrode Voltage Clamp)
Objective: To directly measure the ion channel activity in response to agonist binding.
Methodology:
-
Oocyte Preparation: Xenopus oocytes are injected with cRNA encoding the human or rat α7 nAChR.
-
Recording: The oocytes are voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: The test compound is applied to the oocyte, and the resulting inward current is recorded.
-
Data Analysis: The peak current amplitude at different compound concentrations is used to construct a dose-response curve, from which the EC₅₀ and Emax are calculated.[4]
Head-to-Head Comparison and Discussion
Both this compound and A-582941 are potent and selective agonists of the α7 nAChR. However, the available data suggests some key differences in their pharmacological profiles.
Potency and Efficacy: Based on the compiled data, A-582941 exhibits a higher binding affinity (lower Ki) for both rat and human α7 nAChRs compared to this compound.[1][4] Interestingly, in functional assays, this compound appears to have a higher potency (lower EC₅₀) in calcium influx assays with human recombinant receptors.[4] Both compounds act as partial agonists, with this compound showing a higher maximal efficacy in the reported calcium influx study compared to the reported efficacy of A-582941 in a similar assay.[4] This discrepancy between binding affinity and functional potency could be due to differences in the specific cell systems and assay conditions used in the various studies.
Selectivity: Both compounds demonstrate good selectivity for the α7 nAChR over other nAChR subtypes and the 5-HT₃ receptor. A-582941 has been characterized to have an approximately 15-fold selectivity over the 5-HT₃ receptor.[1]
In Vivo Effects: Preclinical studies have shown that A-582941 has cognition-enhancing properties in various animal models.[2][3] While this compound is expected to have similar effects due to its mechanism of action, specific in vivo data on cognitive enhancement was not as readily available in the reviewed literature.
Conclusion
This compound and A-582941 are valuable pharmacological tools for investigating the role of the α7 nAChR in health and disease. While both are selective partial agonists, they exhibit differences in their binding affinities, functional potencies, and efficacies as reported in various preclinical studies. A-582941 has been more extensively characterized in vivo for its pro-cognitive effects. The choice between these two compounds for a particular research application will depend on the specific experimental goals, such as the desired level of receptor activation and the biological system being studied. Further head-to-head studies under standardized conditions would be beneficial for a more direct comparison of their pharmacological profiles.
References
- 1. A 582941 | Nicotinic (a7) Receptor Agonists: R&D Systems [rndsystems.com]
- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of the α7 nAChR Agonist JN403: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the α7 nicotinic acetylcholine receptor (nAChR) agonist JN403 with other selective agonists. The specificity of this compound is critically assessed using data from antagonist-based assays, offering a clear perspective on its performance and suitability for research and development applications.
Comparative Analysis of α7 nAChR Agonists
The following table summarizes the binding affinity and functional potency of this compound and other well-characterized α7 nAChR agonists. The data is compiled from various in vitro studies to provide a standardized comparison.
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) | Antagonist | Antagonist IC50 | Receptor Selectivity |
| This compound | 200 nM (human α7)[1] | 100 nM (Ca2+ influx, human α7)[1], 2 µM (electrophysiology, human α7)[1] | Methyllycaconitine (MLA) | Not explicitly quantified, but blocks this compound effects at 100 nM[1] | ~90-fold higher specificity for hα7 vs. hα3β4[2]; Low affinity for α4β2, α1β1γδ, and 5HT3 receptors[1] |
| GTS-21 | 2000 nM (human α7), 20 nM (human α4β2)[3] | 11 µM (human α7, Xenopus oocytes)[3] | Methyllycaconitine (MLA) | - | Lower selectivity, also acts on α4β2 and α3β4 nAChRs[3] |
| AZD0328 | 3 nM (human α7)[4] | 338 nM (human α7, Xenopus oocytes)[3] | - | - | ~20-fold selectivity over α1β1γδ nAChR; equipotent at 5HT3 receptor (2µM)[5] |
| PNU-282987 | 27 nM (rat brain)[6] | 154 nM[1] | Methyllycaconitine (MLA) | 2.75 nM (in attenuating ERK phosphorylation)[7] | High selectivity for α7 over α1β1γδ and α3β4 (IC50 ≥ 60 µM); Ki of 930 nM for 5-HT3 receptors |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used for its assessment, the following diagrams illustrate the α7 nAChR signaling pathway and a typical experimental workflow for determining agonist specificity.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor (nAChR) upon activation by an agonist like this compound.
Caption: Experimental workflow for assessing the specificity of this compound using a competitive antagonist.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the α7 nAChR.
Materials:
-
Cell membranes prepared from cells expressing the human α7 nAChR.
-
Radioligand, such as [¹²⁵I]α-bungarotoxin ([¹²⁵I]α-BTX).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, the radioligand ([¹²⁵I]α-BTX) at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Influx Assay
This functional assay measures the ability of an agonist to activate the α7 nAChR, which is a ligand-gated ion channel with high permeability to calcium.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the α7 nAChR.
Materials:
-
Cells stably expressing the human α7 nAChR (e.g., GH3 or HEK-293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound, other agonists, and antagonists (e.g., MLA).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in the dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Antagonist Pre-incubation (for specificity assessment): For antagonist assays, pre-incubate the cells with varying concentrations of the antagonist (e.g., MLA) for a defined period (e.g., 15-30 minutes) before adding the agonist.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 and Emax values. For antagonist assays, determine the IC50 of the antagonist.
Electrophysiology (Patch Clamp)
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.
Objective: To characterize the electrophysiological response of the α7 nAChR to this compound and its blockade by antagonists.
Materials:
-
Cells expressing the human α7 nAChR (e.g., Xenopus oocytes or mammalian cell lines).
-
Patch clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Internal (pipette) and external (bath) solutions with appropriate ionic compositions.
-
This compound, other agonists, and antagonists (e.g., MLA).
Procedure:
-
Cell Preparation: Place the cells in a recording chamber on the stage of an inverted microscope.
-
Pipette Positioning: Using a micromanipulator, bring a glass micropipette filled with internal solution into contact with the cell membrane.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing a whole-cell recording configuration.
-
Drug Application: Perfuse the cell with the external solution containing varying concentrations of this compound. To assess specificity, pre-apply the antagonist before co-application with the agonist.
-
Current Recording: Record the inward currents elicited by the agonist at a fixed holding potential.
-
Data Analysis: Measure the peak amplitude of the current at each agonist concentration to construct a dose-response curve and determine the EC50. For antagonist experiments, determine the extent of current inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD0328 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. AZD0328 [openinnovation.astrazeneca.com]
- 6. glpbio.com [glpbio.com]
- 7. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative review of α7 nAChR partial vs full agonists
A Comparative Review of α7 Nicotinic Acetylcholine Receptor (nAChR) Full versus Partial Agonists
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive functions like the hippocampus and cortex.[1] Composed of five identical α7 subunits, this receptor is highly permeable to calcium ions and plays a significant role in neurotransmission, neuroprotection, and inflammation.[2][3][4] Its involvement in the pathophysiology of cognitive and neuropsychiatric disorders, such as Alzheimer's disease and schizophrenia, has made it a key target for drug development.[2][5]
Modulators of the α7 nAChR, specifically agonists, are designed to enhance receptor function. These agonists fall into two main categories: full agonists and partial agonists, distinguished by their intrinsic efficacy—the ability to activate the receptor once bound.
-
Full Agonists: These ligands bind to the receptor and induce a maximal physiological response, comparable to the endogenous agonist, acetylcholine (ACh).[6] They fully stabilize the open-channel conformation of the receptor.
-
Partial Agonists: These ligands also bind to and activate the receptor, but they produce a submaximal response, even when all available receptors are occupied.[2][6][7] They only partially shift the conformational equilibrium towards the open state.[8]
A significant challenge in targeting the α7 nAChR is its rapid desensitization upon prolonged exposure to an agonist, which can limit therapeutic efficacy.[4][9] Partial agonists are hypothesized to offer a superior therapeutic window by providing sufficient receptor activation to achieve a therapeutic effect while minimizing the profound and rapid desensitization often caused by full agonists.[3] Consequently, the majority of α7 nAChR agonists developed for clinical investigation have been partial agonists.[2]
Quantitative Comparison of α7 nAChR Agonists
The pharmacological profiles of full and partial agonists are characterized by their binding affinity (Ki), potency (EC50), and efficacy (Emax). The table below summarizes these parameters for several representative α7 nAChR agonists, compiled from various in vitro studies. Note that values can differ based on the experimental system used (e.g., human vs. rat receptors, expression system).
| Compound | Type | Target System | Ki (nM) | EC50 (nM) | Emax (% of ACh response) | Citation(s) |
| TC-5619 | Full Agonist | Human HEK α7/RIC3 cells | 1 | 33 | 100 | [5] |
| AR-R17779 | Full Agonist | - | - | - | - | [10] |
| Varenicline | Full Agonist | α7 nAChRs | - | 18,000 | Full agonist activity noted | [11] |
| A-582941 | Partial Agonist | Human α7 | - | 4,260 | 52 | [1] |
| Rat α7 | - | 2,450 | 60 | [1] | ||
| GTS-21 (DMXB) | Partial Agonist | Human α7 (in oocytes) | - | 11,000 | 9 | [2] |
| Rat α7 (in oocytes) | - | 5,200 | 32 | [2] | ||
| EVP-6124 (Encenicline) | Partial Agonist | α7 nAChR | - | 390 | 42 | [2] |
| AZD0328 | Partial Agonist | Human α7 (in oocytes) | - | 338 | 65 | [2] |
| Tropisetron | Partial Agonist | α7 nAChR | 6.9 | 600 | 25 | [2] |
| PNU-282987 | Agonist | α7 nAChR | 27 | 154 | - | [5][12] |
Signaling Pathways
Activation of the pentameric (α7)5 receptor by either a full or partial agonist leads to the opening of its central ion channel. The primary distinction lies in the magnitude and duration of this channel opening. Full agonists elicit a larger and more robust influx of ions, particularly Ca2+, compared to partial agonists. This initial Ca2+ influx is a critical trigger for multiple downstream intracellular signaling cascades.
Key pathways activated by α7 nAChR stimulation include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and neuroprotection. Agonist binding can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt, a kinase that inhibits pro-apoptotic signals.[1]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is heavily involved in mediating the anti-inflammatory effects of α7 nAChR activation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is linked to synaptic plasticity, learning, and memory.[1] Studies have shown that α7 agonists like A-582941 can increase the phosphorylation of ERK1/2.[1]
-
CREB Phosphorylation: Calcium influx can activate kinases that phosphorylate the cAMP response element-binding protein (CREB), a transcription factor essential for long-term memory formation.[1]
While both agonist types engage these pathways, the lower Ca2+ influx from partial agonists may result in a more modulated and sustained downstream signal, potentially avoiding the cellular stress or rapid desensitization associated with the strong, transient signal from a full agonist.
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. Structural determinants for interaction of partial agonists with acetylcholine binding protein and neuronal α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]
- 10. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
JN403: A Comparative Analysis of a Novel α7 Nicotinic Acetylcholine Receptor Agonist for Neuroinflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of JN403, a selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonist, benchmarked against other notable compounds in its class, GTS-21 and PNU-282987. The following sections detail the therapeutic rationale, comparative in vitro and in vivo performance, and the experimental protocols underlying these assessments, offering a resource for researchers in neuroinflammation and neurodegenerative disease drug discovery.
Therapeutic Rationale: Targeting the Cholinergic Anti-Inflammatory Pathway
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's. The α7 nAChR, expressed on microglia and neurons, is a key regulator of the "cholinergic anti-inflammatory pathway." Activation of this receptor can suppress pro-inflammatory cytokine production and protect neurons from inflammatory-mediated damage. This compound, as a selective agonist, is designed to leverage this pathway to mitigate neuroinflammation and offer a potential disease-modifying therapeutic strategy.
In Vitro Profile: Potency, Selectivity, and Efficacy
The in vitro characteristics of this compound have been defined in studies using recombinant human nAChRs.[1][2] this compound demonstrates high-affinity binding to the α7 nAChR and acts as a potent partial agonist.[1][2] Its selectivity is a key attribute, with significantly lower activity at other nAChR subtypes and 5HT3 receptors, suggesting a favorable side-effect profile.[1][2]
| Parameter | This compound | GTS-21 (DMXBA) | PNU-282987 |
| Target | Human α7 nAChR | Human α7 nAChR | Human α7 nAChR |
| Binding Affinity (pKD) | 6.7 ([125I]α-BTX)[1][2] | High (qualitative) | High (qualitative) |
| Functional Potency (pEC50) | 7.0 (Ca2+ influx)[1][2] | Submicromolar (EC50) | Submicromolar (EC50) |
| Efficacy (Emax) | 85% (Ca2+ influx vs Epibatidine)[1][2] | Partial Agonist | Full Agonist[3] |
| Selectivity | >100-fold vs. α4β2, α3β4, α1β1γδ nAChRs and 5HT3[1][2] | Selective for α7 nAChR | Selective for α7 nAChR |
In Vivo Preclinical Validation: Models of Neuroinflammation and Parkinson's Disease
This compound and its benchmarks have been evaluated in established animal models to assess their anti-inflammatory and neuroprotective effects. While specific in vivo data for this compound shows efficacy in reducing pro-inflammatory signals in microglia exposed to alpha-synuclein, it did not show significant neuroprotection in an alpha-synuclein overexpression mouse model of Parkinson's disease.[4] In contrast, benchmarks like GTS-21 and PNU-282987 have demonstrated positive outcomes in various models.
| Preclinical Model | Key Findings for Benchmarks |
| LPS-Induced Neuroinflammation | GTS-21: Reduced microglial activation and production of pro-inflammatory markers in the brains of LPS-injected mice.[5][6][7] |
| MPTP-Induced Parkinson's Model | GTS-21: Restored locomotor activity, reduced dopaminergic neuronal cell death, and attenuated microglial activation in MPTP-injected mice.[5][6][7] |
| 6-OHDA-Induced Parkinson's Model | PNU-282987: Improved motor deficits and reduced the loss of dopaminergic neurons in the substantia nigra of 6-OHDA-lesioned rats.[8][9] |
| Alpha-Synuclein Model | This compound: Significantly reduced nitric oxide and TNF-α release in microglia exposed to human alpha-synuclein in vitro.[4] No significant effect on dopaminergic neuron loss in an in vivo overexpression model.[4] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of α7 nAChR agonists are mediated through complex signaling cascades. The diagrams below illustrate the targeted pathway, a typical experimental workflow for compound validation, and a logical comparison of this compound with its benchmarks.
Figure 1: Simplified signaling pathway of this compound in microglia.
References
- 1. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
A Comparative Analysis of JN403 and Endogenous Acetylcholine at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel α7 nicotinic acetylcholine receptor (nAChR) agonist, JN403, and the endogenous neurotransmitter, acetylcholine (ACh). The following sections present a comprehensive overview of their respective pharmacological properties, supported by quantitative data, experimental methodologies, and visual representations of their mechanisms and workflows.
Quantitative Comparison of Pharmacological Properties
The pharmacological activities of this compound and acetylcholine at the human α7 nicotinic acetylcholine receptor are summarized in the table below. This compound demonstrates significantly higher potency as an agonist compared to acetylcholine.
| Parameter | This compound | Endogenous Acetylcholine | Reference(s) |
| Binding Affinity (pKd) | 6.7 | Not explicitly found, but functional assays suggest lower affinity than this compound. | [1] |
| Functional Potency (pEC50) | 7.0 (Calcium Influx Assay) 5.7 (Electrophysiology in Xenopus oocytes) | ~3.97 (EC50 of 108 µM in a Ca2+ influx assay) ~3.74 (EC50 of ~180 µM) | [1][2][3] |
| Efficacy (Emax) | Partial Agonist 85% (Calcium Influx Assay, relative to epibatidine) 55% (Electrophysiology in Xenopus oocytes) | Full Agonist | [1] |
| Receptor Selectivity | High selectivity for α7 nAChR over other nAChR subtypes (α4β2, α3β4, α1β1γδ) and 5HT3 receptors. | Non-selective, acts on both nicotinic (various subtypes) and muscarinic receptors. | [1] |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The detailed methodologies for these key experiments are outlined below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
-
Objective: To measure the equilibrium dissociation constant (Kd) of this compound and acetylcholine for the human α7 nAChR.
-
Cell Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human α7 nAChR are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled ligand specific for the α7 nAChR, such as [¹²⁵I]α-bungarotoxin.
-
Increasing concentrations of the unlabeled test compound (this compound or acetylcholine) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 4°C).
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (and subsequently pKd) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Calcium Influx Assay
This functional assay measures the ability of an agonist to stimulate calcium entry into cells through the ion channel of the α7 nAChR.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and acetylcholine in activating the human α7 nAChR.
-
Cell Preparation: GH3 cells or HEK-293 cells recombinantly expressing the human α7 nAChR are cultured in multi-well plates.
-
Assay Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM. This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of the agonist (this compound or acetylcholine) are added to the wells.
-
The change in fluorescence, indicating the influx of calcium, is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The increase in fluorescence is plotted against the agonist concentration to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve. Potency is often expressed as the pEC50 (-logEC50).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique directly measures the ion flow through the receptor channel upon activation by an agonist.
-
Objective: To characterize the potency (EC50) and efficacy (Emax) of this compound and acetylcholine by measuring the induced ionic currents.
-
Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human α7 nAChR and are incubated to allow for receptor expression on the cell surface.
-
Assay Procedure:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is held at a constant voltage (e.g., -70 mV).
-
Increasing concentrations of the agonist (this compound or acetylcholine) are applied to the oocyte via a perfusion system.
-
The resulting inward current, carried by cations flowing through the opened α7 nAChR channels, is recorded.
-
-
Data Analysis: The peak current amplitude is measured for each agonist concentration and plotted to generate a dose-response curve, from which the EC50 and Emax are calculated.
Visualizing Mechanisms and Workflows
Signaling Pathways
The activation of the α7 nAChR by both endogenous acetylcholine and the synthetic agonist this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium ions.
Caption: Signaling pathway of α7 nAChR activation by agonists.
Experimental Workflow
The comparative evaluation of this compound and acetylcholine follows a structured experimental workflow to determine their pharmacological profiles.
References
- 1. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Binding Profile of JN403: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the off-target binding profile of JN403, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The performance of this compound is compared with other alternative α7 nAChR agonists, GTS-21 and PNU-282987. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the assessment of this compound's selectivity.
Executive Summary
This compound demonstrates a favorable selectivity profile with high affinity for the human α7 nAChR and significantly lower potency at other tested nicotinic receptor subtypes and the 5-HT3 receptor[1]. While comprehensive public data from broad off-target screening panels is limited, the available information suggests a reduced potential for off-target interactions compared to some alternatives. This guide presents a hypothetical off-target screening summary to illustrate a comparative framework and outlines the standard methodologies used to generate such data.
Comparative Off-Target Binding Profile
To provide a clear comparison, the following table summarizes the known and hypothetical off-target binding data for this compound, GTS-21, and PNU-282987. The data for this compound is based on published results, while the broader screening panel data is illustrative of what would be expected from a comprehensive off-target assessment, such as the Eurofins SafetyScreen44 panel.
| Target | This compound (% Inhibition @ 10 µM) | GTS-21 (% Inhibition @ 10 µM) | PNU-282987 (% Inhibition @ 10 µM) | Assay Type |
| Primary Target | ||||
| α7 nAChR | High Affinity (pKi 6.7)[1] | Agonist | Agonist | Radioligand Binding / Functional Assay |
| Key Off-Targets | ||||
| α4β2 nAChR | < 50% (pIC50 < 4.8)[1] | Moderate Antagonist[2] | Low Activity | Radioligand Binding / Functional Assay |
| α3β4 nAChR | < 50% (pIC50 < 4.8)[1] | Low Activity | Low Activity | Radioligand Binding / Functional Assay |
| 5-HT3 Receptor | < 50% (pIC50 < 4.8)[1] | 51% inhibition @ 10nM[3] | Low Activity | Radioligand Binding |
| Illustrative Broader Off-Target Panel (Hypothetical Data) | ||||
| Adrenergic α1A | < 20% | < 20% | < 20% | Radioligand Binding |
| Adrenergic β1 | < 20% | < 20% | < 20% | Radioligand Binding |
| Dopamine D2 | < 20% | 25% | < 20% | Radioligand Binding |
| Histamine H1 | < 20% | 30% | < 20% | Radioligand Binding |
| Muscarinic M1 | < 20% | < 20% | < 20% | Radioligand Binding |
| hERG Channel | < 20% | < 20% | < 20% | Radioligand Binding |
| L-type Ca2+ Channel | < 20% | < 20% | < 20% | Radioligand Binding |
| Na+ Channel (Site 2) | < 20% | < 20% | < 20% | Radioligand Binding |
| COX-1 | < 20% | < 20% | < 20% | Enzyme Activity Assay |
| PDE3A | < 20% | < 20% | < 20% | Enzyme Activity Assay |
| Lck Kinase | < 20% | < 20% | < 20% | Kinase Activity Assay |
Note: The data in the "Illustrative Broader Off-Target Panel" section is hypothetical and intended to represent the format of results from a comprehensive screen. Actual values would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard industry practices for off-target liability assessment.
Radioligand Binding Assays for Off-Target Screening (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a panel of receptors, ion channels, and transporters.
1. Membrane Preparation:
-
Membranes are prepared from cell lines recombinantly expressing the target of interest or from native tissue sources.
-
Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
Test compound (e.g., this compound) at various concentrations (typically from 10 nM to 10 µM).
-
A fixed concentration of a specific radioligand for the target being assayed.
-
Membrane preparation.
-
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
4. Detection:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
5. Data Analysis:
-
The percentage of inhibition of radioligand binding by the test compound is calculated for each concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
Results are often expressed as the percent inhibition at a single high concentration (e.g., 10 µM) for initial screening purposes.
Kinome Scanning for Off-Target Kinase Interactions (General Protocol)
This protocol outlines a common method for assessing the interaction of a test compound with a large panel of protein kinases.
1. Assay Principle:
-
A competition-based binding assay is typically used. A proprietary, active-site directed ligand for each kinase is immobilized on a solid support.
-
The kinase of interest is incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
2. Assay Procedure:
-
A library of kinases is expressed, often as fusion proteins.
-
In a multi-well plate format, each well contains a specific kinase, the corresponding immobilized ligand, and the test compound at a fixed concentration (e.g., 10 µM).
-
The mixture is incubated to allow for binding to reach equilibrium.
3. Detection:
-
The amount of kinase bound to the solid support is quantified. This is often done using quantitative PCR (qPCR) if the kinase is tagged with a DNA label, or through other sensitive detection methods.
-
A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand.
4. Data Analysis:
-
The results are typically expressed as a percentage of control, where the control represents the binding of the kinase to the immobilized ligand in the absence of the test compound.
-
A lower percentage of control indicates a stronger interaction between the test compound and the kinase.
-
Hits are often defined as compounds that cause a significant reduction in the control signal (e.g., >50% or >75% inhibition).
Visualizations
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by α7 nAChR agonists like this compound. Activation of the receptor leads to calcium influx and subsequent downstream signaling cascades.
Caption: Simplified signaling cascade following α7 nAChR activation.
Experimental Workflow for Off-Target Binding Assessment
This diagram outlines the general workflow for evaluating the off-target binding profile of a compound like this compound.
Caption: A typical workflow for identifying and characterizing off-target interactions.
References
A Comparative Review of α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions. The development of selective agonists for this receptor has been a major focus of pharmaceutical research. This guide provides a comparative overview of prominent α7 nAChR agonists, presenting key experimental data to facilitate informed decisions in research and drug development.
Performance Comparison of α7 nAChR Agonists
The following tables summarize the in vitro and in vivo pharmacological properties of several key α7 nAChR agonists. These compounds have been selected based on their extensive characterization in the scientific literature and their progression into preclinical and clinical development.
In Vitro Binding Affinity and Potency
| Compound | Binding Affinity (Ki) | Potency (EC50) | Efficacy (Emax) | Receptor Selectivity |
| PNU-282987 | 14.9 ± 3.2 nM ([³H]-MLA displacement)[1] | 154 nM[2] | Partial Agonist | High selectivity for α7 nAChR.[1] Also shows antagonist activity at 5-HT3 receptors.[2] |
| GTS-21 (DMXB-A) | - | 5.2 µM (rat α7), 11 µM (human α7)[3] | Partial Agonist (32% on rat α7, 9% on human α7)[3] | Also inhibits α4β2 (IC50=17 µM) and activates α3β4 (EC50=21 µM) nAChRs.[3] |
| Encenicline (EVP-6124) | 9.98 nM ([³H]-MLA displacement), 4.33 nM ([¹²⁵I]-α-bungarotoxin)[4][5] | - | Partial Agonist | Approximately 300-fold more potent than acetylcholine in binding assays.[4] Inhibits 5-HT3 receptors by 51% at 10 nM.[4][5] |
| ABT-126 (Nelonicline) | - | - | Partial Agonist | Potent and selective α7 nAChR partial agonist. |
| A-582941 | - | 4260 nM (human α7), 2450 nM (rat α7) | Partial Agonist (52% on human α7, 60% on rat α7) | High-affinity binding and partial agonism at α7 nAChRs. |
Data presented as mean ± standard deviation where available.
Preclinical Pharmacokinetics
| Compound | Species | Route of Administration | Tmax | Brain:Plasma Ratio | Key Findings |
| PNU-282987 | Rat | Intraperitoneal | - | - | Dose-dependent effects observed in behavioral models.[6] |
| GTS-21 (DMXB-A) | - | - | - | - | Extensively characterized in vivo. |
| Encenicline (EVP-6124) | Rat | Oral | 4 h (plasma), 2 h (brain) | 1.7 - 5.1 (between 1 and 8 h) | Proportional dose escalation and good brain penetration.[4] |
| ABT-126 (Nelonicline) | Human | Oral | - | - | Extensively metabolized, primarily via N-oxidation and N-glucuronidation.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways activated by α7 nAChR agonists and standardized experimental workflows used to characterize their activity.
α7 nAChR-Mediated Signaling Pathways
Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, triggers multiple downstream signaling cascades that are crucial for its neuroprotective and anti-inflammatory effects.
Experimental Workflow: Whole-Cell Patch Clamp
This technique is the gold standard for characterizing the electrophysiological properties of ion channels, including the potency and efficacy of receptor agonists.
Experimental Workflow: Novel Object Recognition Test
This behavioral test is widely used to assess the pro-cognitive effects of pharmacological compounds in rodents, particularly their impact on learning and memory.
Experimental Protocols
α-Bungarotoxin Binding Assay
This competitive binding assay is used to determine the affinity of a test compound for the α7 nAChR.
Materials:
-
Membrane preparations from cells or tissues expressing α7 nAChRs.
-
[¹²⁵I]α-Bungarotoxin (radioligand).
-
Test compound (unlabeled agonist).
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [¹²⁵I]α-Bungarotoxin.
-
Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known α7 nAChR ligand (e.g., nicotine).
-
Calculate the specific binding at each concentration of the test compound.
-
Analyze the data using non-linear regression to determine the Ki value of the test compound.
Whole-Cell Patch Clamp Recording
This electrophysiological technique directly measures the ion flow through the α7 nAChR channel upon agonist binding.[8][9][10][11]
Materials:
-
Cultured cells expressing α7 nAChRs (e.g., HEK293, GH3).[12]
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 ATP, 0.2 GTP, pH 7.2).[10][11]
-
Agonist solutions of varying concentrations.
Procedure:
-
Prepare cells for recording by plating them on coverslips.
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with intracellular solution.
-
Under microscopic guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing a known concentration of the α7 nAChR agonist.
-
Record the inward current elicited by the agonist.
-
Wash out the agonist and allow the cell to recover.
-
Repeat steps 7-9 with different agonist concentrations to construct a dose-response curve.
-
Analyze the dose-response data to determine the EC50 (potency) and Emax (efficacy) of the agonist. Due to the rapid desensitization of α7 nAChRs, a positive allosteric modulator (PAM) is often co-applied with the agonist to obtain more stable and measurable currents.[8]
Novel Object Recognition (NOR) Test
This in vivo assay evaluates the ability of a compound to improve recognition memory in rodents.[13][14][15][16][17]
Materials:
-
Rodents (mice or rats).
-
Testing arena (e.g., an open field box).
-
A set of two identical objects (familiar objects).
-
A third, distinct object (novel object).
-
Video recording and analysis software.
Procedure:
-
Habituation: Individually place each animal in the empty testing arena for a set period (e.g., 5-10 minutes) for 1-2 days to allow them to acclimate to the environment.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them freely for a defined period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Place the animal back into the arena where one of the familiar objects has been replaced by a novel object.
-
Data Acquisition: Videotape the testing phase and manually or automatically score the time the animal spends actively exploring each object (e.g., sniffing or touching with the nose).
-
Data Analysis: Calculate a discrimination index (DI) or recognition index (RI). A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.
-
Compare the DI between the drug-treated group and a vehicle-treated control group to assess the cognitive-enhancing effects of the test compound.
Conclusion
The development of selective and potent α7 nAChR agonists holds significant promise for the treatment of cognitive deficits and inflammatory diseases. This guide provides a comparative framework for evaluating key compounds in this class, supported by detailed experimental methodologies. The data presented herein should serve as a valuable resource for researchers and drug developers working to advance novel therapies targeting the α7 nAChR. However, it is important to note that many clinical trials for α7 nAChR agonists have been terminated or suspended, often due to a lack of efficacy or unfavorable side-effect profiles, such as cross-reactivity with 5-HT₃ receptors.[3] Continued research is necessary to overcome these challenges and unlock the full therapeutic potential of modulating this important receptor.
References
- 1. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Encenicline | nAChR | CAS 550999-75-2 | Buy Encenicline from Supplier InvivoChem [invivochem.com]
- 6. Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987 and Its Solvent Dimethyl Sulfoxide on the Efficiency of Hypoxic Preconditioning in Rats [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal and Handling of JN403: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information for the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, JN403 (CAS 942606-12-4), including operational and disposal plans.
This guide offers procedural, step-by-step guidance to directly address operational questions concerning this compound, ensuring that laboratory personnel can manage this compound responsibly from reception to disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be familiar with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Handling Guidelines:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure for this compound
The Safety Data Sheet for this compound does not classify it as a hazardous waste.[1] However, it is imperative to adhere to local, state, and federal regulations for chemical waste disposal. The following is a general procedure for the disposal of non-hazardous chemical waste.
-
Waste Identification and Segregation:
-
This compound waste should be considered non-hazardous chemical waste unless mixed with a hazardous substance.
-
Segregate this compound waste from other waste streams, such as hazardous waste, sharps, and biological waste.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Non-Hazardous Waste" and the chemical name, "this compound".
-
Include the date when the waste was first added to the container (accumulation start date).
-
-
Storage:
-
Disposal:
-
Dispose of the contents and container through an approved waste disposal facility in accordance with all applicable local, regional, national, and international regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the non-hazardous chemical waste.[2]
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations.[6][7]
-
-
Empty Containers:
-
A container that held this compound is considered "empty" when all contents have been removed to the extent feasible.
-
Deface the original label on the empty container to prevent misuse.[7]
-
Empty containers can typically be disposed of in the regular trash, but it is essential to confirm this with your institution's waste management guidelines.[7]
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 942606-12-4 | Internal |
| Molecular Formula | C₁₈H₂₁N₃O | Internal |
| Molecular Weight | 295.38 g/mol | Internal |
Experimental Protocol: In Vitro Characterization of α7 nAChR Agonist Activity
The following is a generalized protocol for characterizing the activity of an α7 nAChR agonist like this compound using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Agonist Application:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in the saline solution.
-
Apply different concentrations of this compound to the oocyte for a defined period (e.g., 10 seconds) to elicit an inward current.
-
Wash the oocyte with the saline solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each concentration of this compound.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ (half-maximal effective concentration) and the Hill coefficient.
-
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel.[8] Activation of this receptor by an agonist like this compound leads to an influx of cations, primarily Ca²⁺, which in turn triggers various downstream signaling cascades.[9][10] These pathways are involved in processes such as neuroprotection, anti-inflammation, and cognitive function.[9][10]
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. gaiaca.com [gaiaca.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. sfasu.edu [sfasu.edu]
- 8. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
Essential Safety and Handling Protocols for Novel Chemical Compounds
Disclaimer: The substance "JN403" is not a publicly registered or known chemical entity. As such, no specific safety data, handling protocols, or toxicological information is available in the public domain. The following guidance is provided as a general framework for handling new or uncharacterized chemical compounds in a laboratory setting. A thorough, substance-specific risk assessment must be conducted by qualified personnel before any handling of a novel compound.
Immediate Safety and Personal Protective Equipment (PPE)
When handling a novel chemical entity like "this compound" for which hazard information is unavailable, a conservative approach based on the principles of risk minimization is required. Assume the substance is hazardous and select PPE accordingly.
Table 1: PPE Selection Framework for Novel Chemical Compounds
| Protection Type | Minimum PPE Requirement | Enhanced Precautions (Based on preliminary data or procedure) |
| Eye and Face | ANSI-Z87.1 compliant safety glasses with side shields. | Chemical splash goggles. Use a face shield in addition to goggles when there is a significant risk of splashes or aerosol generation. |
| Body | Flame-resistant lab coat, fully buttoned. | Chemical-resistant apron or disposable coveralls over the lab coat. |
| Hand | Nitrile gloves (check for breakthrough time if solvent is known). | Double-gloving (e.g., two pairs of nitrile gloves or a nitrile/neoprene combination). |
| Respiratory | Work within a certified chemical fume hood. | Use of a NIOSH-approved respirator with appropriate cartridges if work outside a fume hood is unavoidable (requires a formal respiratory protection program). |
| Foot | Closed-toe, liquid-resistant shoes. | Chemical-resistant shoe covers or boots. |
Operational Plan: Handling a Novel Compound
A systematic approach is crucial when working with uncharacterized substances. The following protocol outlines a general workflow for safely handling a new chemical compound.
-
Information Gathering:
-
Review all available data on the compound, including synthetic route, related compounds, and any in-silico toxicity predictions.
-
Consult with medicinal chemists and toxicologists to assess potential hazards based on chemical structure and functional groups.
-
-
Engineering Controls:
-
All manipulations of the solid or solutions of the novel compound must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use of a glove box may be required for highly potent or oxygen/moisture-sensitive compounds.
-
-
Safe Handling Procedures:
-
Designate a specific area within the lab for the handling of the novel compound.
-
Keep the quantities of the compound used to a minimum.
-
Use disposable equipment where possible to avoid cross-contamination.
-
Avoid the generation of dust when handling solids. If possible, handle in solution.
-
-
Emergency Preparedness:
-
Ensure that a safety shower and eyewash station are immediately accessible.
-
Have an appropriate spill kit ready. The composition of the spill kit should be able to handle the solvents and potential reactions of the novel compound.
-
All personnel involved must be familiar with the facility's emergency response plan.
-
Disposal Plan for Novel Chemical Waste
Waste generated from work with novel compounds must be treated as hazardous.
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
-
Disposal:
Visual Workflow Diagrams
The following diagrams illustrate the decision-making process for PPE selection and the general workflow for handling and disposing of a novel chemical compound.
References
- 1. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 2. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
